molecular formula C9H12O2 B1293736 4-Isopropoxyphenol CAS No. 7495-77-4

4-Isopropoxyphenol

Cat. No.: B1293736
CAS No.: 7495-77-4
M. Wt: 152.19 g/mol
InChI Key: QEYQMWSESURNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxyphenol (CAS 7495-77-4) is a phenolic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound, characterized by its hydrogen bond donor count of 1 and a topological polar surface area of 29.5 Ų, serves as a versatile building block in organic synthesis and materials science research . Researchers utilize this and similar phenolic compounds as critical intermediates in various stages of drug development and diagnostic research . Research Applications: This compound is valued in chemical synthesis for creating more complex structures. For instance, it is a key precursor in synthesizing derivatives like 3-(Cyclohexyloxy)-4-isopropoxyphenol (CAS 1243439-23-7), demonstrating its utility in multi-step research processes . Its properties make it suitable for applications in developing pharmaceutical candidates and other specialty chemicals. Handling and Safety: this compound requires careful handling. It may cause skin and serious eye irritation and respiratory irritation . Researchers should wear appropriate personal protective equipment, including protective gloves and eye/face protection. Avoid breathing its dust/fume/gas/mist/vapors/spray. If on skin, wash with plenty of soap and water . Regulatory and Use Status: This product is labeled For Research Use Only (RUO) . RUO products are intended for laboratory research and are not approved or intended for use in clinical diagnostics, therapeutic applications, or for any human or animal personal use . They are exempt from many regulatory controls that apply to diagnostic products, and using them for patient testing could pose risks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYQMWSESURNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064725
Record name Phenol, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-77-4
Record name 4-Isopropoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7495-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropoxyphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-(1-methylethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-isopropoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOPROPOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKT4VD4W9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Isopropoxyphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isopropoxyphenol: Structure, Properties, and Synthetic Utility

Executive Summary: this compound, a key hydroquinone monoether, serves as a versatile intermediate in advanced organic synthesis. Characterized by a phenol ring functionalized with an isopropoxy group at the para-position, this molecule offers a valuable scaffold for the development of complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure provides two distinct reactive sites—the phenolic hydroxyl group and the aromatic ring—allowing for sequential, regioselective modifications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound, with a focus on its practical application for researchers in drug discovery and chemical development.

This compound, also known as hydroquinone monoisopropyl ether or 4-(1-methylethoxy)phenol, is an aromatic organic compound. Its structure consists of a benzene ring disubstituted with a hydroxyl group (-OH) and an isopropoxy group (-OCH(CH₃)₂) at positions 1 and 4, respectively. The presence of the ether linkage and the phenolic proton imparts a moderate polarity and allows for hydrogen bonding, which dictates its solubility and physical state.

The isopropoxy group is a key structural feature, offering a stable, moderately bulky alkyl ether that influences the molecule's lipophilicity and electronic properties. Compared to its linear isomer, 4-propoxyphenol, the branched nature of the isopropyl group can impart different steric and conformational properties to derivative compounds.

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D Structure of this compound (CAS: 7495-77-4).

Physicochemical Data Summary

Quantitative data for this compound has been consolidated from various chemical databases and computational models. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
IUPAC Name 4-(propan-2-yloxy)phenolPubChem[1]
CAS Number 7495-77-4PubChem[1]
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
Boiling Point 117 °C at 4 TorrCAS Common Chemistry
XLogP3 (Lipophilicity) 2.6PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bonds 2PubChem[1]

Spectroscopic and Structural Characterization

Accurate structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a comprehensive, published dataset is not available in public spectral databases like SDBS, the expected spectral characteristics can be reliably predicted based on its functional groups.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons. The aromatic protons will appear as two doublets in the range of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring. The methine proton of the isopropyl group will be a septet around δ 4.4-4.6 ppm, coupled to the six methyl protons. The two methyl groups will appear as a doublet at approximately δ 1.3 ppm. The phenolic proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum will show six signals for the aromatic carbons, with the two oxygen-substituted carbons (C1 and C4) being the most downfield (δ 150-155 ppm). The methine carbon of the isopropyl group is expected around δ 70 ppm, and the equivalent methyl carbons will appear upfield around δ 22 ppm.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak [M]⁺• at m/z = 152. The primary fragmentation pathway for related aromatic ethers involves the loss of an alkene via a McLafferty-type rearrangement or direct cleavage, leading to a stable phenol radical cation. For this compound, the loss of propene (C₃H₆, 42 Da) would result in a base peak at m/z = 110, corresponding to the hydroquinone radical cation. Further fragmentation of the aromatic ring is also possible.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200–3600 (broad)O–H stretchPhenolic hydroxyl
3030–3100C–H stretchAromatic C-H
2850–2980C–H stretchAliphatic (isopropyl) C-H
~1510, ~1600C=C stretchAromatic ring
1210–1260C–O stretch (asymmetric)Aryl-alkyl ether
~1040C–O stretch (symmetric)Aryl-alkyl ether
~1175C–O stretchPhenolic C-O
~830C–H bend (out-of-plane)1,4-disubstituted aromatic

Synthesis and Manufacturing

The most direct and widely used method for preparing this compound is the Williamson ether synthesis . This reaction involves the selective mono-O-alkylation of hydroquinone. The causality behind this choice is the reaction's reliability, high potential yield, and the ready availability of starting materials. It proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating hydroquinone, acts as a nucleophile attacking an isopropyl halide.

A critical aspect of this synthesis is controlling the stoichiometry to favor mono-alkylation over the formation of the di-alkylated byproduct, 1,4-diisopropoxybenzene. Using hydroquinone in molar excess relative to the isopropyl halide is a key strategy to achieve this selectivity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification HQ Hydroquinone Reaction Williamson Ether Synthesis (SN2 Mechanism) HQ->Reaction IPX Isopropyl Halide (e.g., 2-Bromopropane) IPX->Reaction Base Base (K₂CO₃ or NaOH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Workup Aqueous Workup (Acid/Base Extraction) Reaction->Workup Crude Mixture Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product This compound (Final Product) Purify->Product

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for phenolic compounds.[8][9][10]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (22.0 g, 0.2 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) or acetone to the flask. The choice of a polar apathetic solvent like DMF facilitates the Sₙ2 reaction.

  • Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (12.3 g, 0.1 mol) dropwise to the mixture at room temperature. Causality: Using a 2:1 molar ratio of hydroquinone to 2-bromopropane statistically favors the formation of the mono-alkylated product.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C for acetone) and maintain reflux with vigorous stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

  • Workup - Cooling and Filtration: After completion, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of the reaction solvent.

  • Workup - Solvent Removal & Extraction: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 150 mL of diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. Self-Validation: The basic wash ensures the removal of the acidic starting material, which is a key purification step.

  • Workup - Neutralization and Drying: Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a hexanes/ethyl acetate solvent system or by flash column chromatography on silica gel to yield the pure product as a solid.

Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from its bifunctional nature.

  • Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile. This allows for further O-alkylation or O-acylation reactions. It is a key handle for introducing the molecule into larger structures via ether or ester linkages.

  • Aromatic Ring: The aromatic ring is electron-rich due to the activating effects of the hydroxyl and isopropoxy groups, making it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions typically occur at the positions ortho to the existing activating groups.

Role as a Pharmaceutical Intermediate

This compound is a valuable building block in medicinal chemistry. The 4-alkoxyphenol motif is present in numerous biologically active compounds. For instance, the related intermediate, 4-((2-isopropoxy ethoxy) methyl) phenol, is a key precursor in the industrial synthesis of the beta-blocker Bisoprolol.[11] This highlights the strategic importance of the 4-alkoxyphenol core in constructing pharmacologically relevant molecules.

Furthermore, derivatives like 4-((4-isopropoxyphenyl)sulfonyl)phenol serve as crucial intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer agents.[12] The this compound moiety provides a synthetically accessible fragment that can be elaborated to optimize binding affinity and pharmacokinetic properties of a lead compound.

Biological Activity and Toxicological Profile

Direct and extensive studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of 4-alkoxyphenols and related alkylphenols has been investigated, providing a basis for predicting potential biological interactions.

  • Potential for Bioactivity: Structurally similar compounds, such as 4-methoxyphenol, have been studied for their carcinogenic potential, demonstrating that modifications to the phenol ring can lead to significant biological effects.[13] Other long-chain 4-alkoxyphenols have shown activities ranging from antibacterial to endocrine disruption. This suggests that this compound could serve as a scaffold for developing new bioactive agents, although its own profile requires further investigation.

  • Toxicology: Based on aggregated GHS data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling this compound.

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its straightforward preparation via the Williamson ether synthesis and its bifunctional reactivity make it an important building block for researchers in drug discovery and development. The 4-alkoxyphenol scaffold it provides is a proven component in pharmacologically active molecules, particularly in the domain of kinase inhibitors and cardiovascular drugs. While its intrinsic biological profile is not yet fully elucidated, its utility as a foundational element for more complex and potent therapeutic agents is well-established, ensuring its continued relevance in the field of medicinal chemistry.

References

physical and spectral data of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical and Spectral Properties of 4-Isopropoxyphenol

This guide provides a comprehensive overview of this compound (CAS 7495-77-4), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers field-proven insights into the synthesis, purification, and detailed spectral characterization of this compound, emphasizing the causal relationships behind experimental choices to ensure reproducible and reliable results.

Introduction and Molecular Overview

This compound, also known as p-isopropoxyphenol or hydroquinone monoisopropyl ether, is an aromatic organic compound featuring a phenol ring substituted with an isopropoxy group at the para position. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a stable ether linkage—makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers. Understanding its core physical properties and spectral signature is paramount for its effective use and for quality control in any synthetic workflow.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental procedures such as reaction setups, solvent selection, and purification strategies. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 7495-77-4[1][2]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 59-61 °C[4][5]
Boiling Point 117 °C at 4 Torr[2]
Density 0.987 g/cm³[3]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform, ethyl acetate.[4][5]
pKa 10.19 ± 0.13 (Predicted)[5]
LogP 2.6[1]

Synthesis and Purification: A Validated Workflow

The most common and reliable method for preparing this compound is via the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this case, hydroquinone is mono-alkylated using an isopropyl halide.

Synthesis Principle and Rationale

The synthesis proceeds by deprotonating one of the hydroxyl groups of hydroquinone with a mild base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl electrophile (e.g., 2-bromopropane). Using a 1:1 molar ratio of hydroquinone to the alkylating agent is crucial to minimize the formation of the dialkylated byproduct, 1,4-diisopropoxybenzene. A polar aprotic solvent like acetone or DMF is preferred as it effectively solvates the cation of the base, leaving the phenoxide anion more reactive.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from hydroquinone and 2-bromopropane.

Materials:

  • Hydroquinone (1.0 eq)

  • 2-Bromopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • 5% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 5-10 mL per gram of hydroquinone).

  • Reagent Addition: Add 2-bromopropane (1.1 eq) to the mixture. The slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of hydroquinone.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. b. Evaporate the acetone under reduced pressure. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with 5% HCl (to remove any remaining base), water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product, often a brownish solid or oil, will contain unreacted hydroquinone, the desired product, and the dialkylated byproduct. Purification is typically achieved by flash column chromatography followed by recrystallization.

Part A: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%). The less polar 1,4-diisopropoxybenzene will elute first, followed by the desired this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part B: Recrystallization

  • Solvent Selection: Dissolve the product from the column in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the pure white crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Mix Hydroquinone & K2CO3 in Acetone B 2. Add 2-Bromopropane A->B C 3. Reflux for 12-24h B->C D 4. Monitor by TLC C->D E 5. Filter & Evaporate Acetone D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Aqueous Wash (HCl, H2O, Brine) F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Column Chromatography (Hexane/Ethyl Acetate) H->I J 10. Combine Pure Fractions I->J K 11. Recrystallize J->K L 12. Isolate & Dry Pure Product K->L G cluster_mol This compound Structure cluster_data Spectral Data Correlations mol HNMR ¹H NMR ~6.7-6.8 ppm (Ar-H) ~4.8 ppm (-OH) ~4.4 ppm (-CH) ~1.3 ppm (-CH3) CNMR ¹³C NMR ~149-153 ppm (Ar-C-O) ~116-118 ppm (Ar-CH) ~70 ppm (-CH) ~22 ppm (-CH3) IR IR (cm⁻¹) 3600-3200 (O-H) 1250-1200 (Aryl C-O) 2980-2850 (Alkyl C-H) MS Mass Spec (m/z) 152 (M⁺) 109 (M - C3H7)

References

A Comprehensive Technical Guide to 4-Isopropoxyphenol (CAS 7495-77-4): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Isopropoxyphenol is a substituted phenol derivative that serves as a critical intermediate and building block in organic synthesis. Its unique structure, featuring both a nucleophilic phenolic hydroxyl group and a stable isopropoxy ether linkage, makes it a versatile precursor for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, detailed spectroscopic profile, validated synthesis protocols with mechanistic insights, key chemical reactions, and its strategic applications in drug discovery. It is designed for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound's utility and handling.

Core Concepts: Chemical Identity and Physicochemical Profile

This compound, also known as p-isopropoxyphenol, is an aromatic organic compound valued for its specific reactivity and structural attributes.[2][3] Understanding its fundamental properties is essential for its effective use in a laboratory or industrial setting.

Chemical and Physical Data

The compound's identity is defined by a unique set of identifiers and properties, summarized below for quick reference.

Identifier Value Source(s)
CAS Number 7495-77-4[2][3][4]
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [2][3]
IUPAC Name 4-(propan-2-yloxy)phenol[3]
Common Synonyms p-Isopropoxyphenol, Isopropyl p-hydroxyphenyl ether[2][3][5]
Canonical SMILES CC(C)OC1=CC=C(C=C1)O[3][5]
InChIKey QEYQMWSESURNPP-UHFFFAOYSA-N[3][5]
Physicochemical Property Value Source(s)
Appearance Solid[6]
Purity ≥95-97% (Typical Commercial Grade)[2][7]
XLogP3 2.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Spectroscopic Profile for Structural Verification

Accurate structural confirmation is the bedrock of chemical synthesis. The following section details the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity assessment.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.

    • Isopropyl Group: A doublet at approximately 1.3 ppm (6H) corresponding to the two methyl groups, and a septet around 4.5 ppm (1H) for the methine proton (CH). The splitting pattern is a classic indicator of an isopropyl group.

    • Aromatic Protons: Two distinct doublets in the aromatic region (typically 6.7-6.9 ppm), each integrating to 2H. This AA'BB' pattern is characteristic of a 1,4-disubstituted benzene ring.

    • Phenolic Proton: A broad singlet, typically between 5-6 ppm, corresponding to the hydroxyl (-OH) proton. Its chemical shift can vary with concentration and solvent, and it will disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.

    • Isopropyl Carbons: Two signals are expected: one around 22 ppm for the equivalent methyl carbons and another around 70 ppm for the methine carbon.

    • Aromatic Carbons: Four signals in the aromatic region (approx. 115-155 ppm). The two carbons directly attached to the oxygen atoms (C-O) will be the most downfield shifted. Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.[9]

    • O-H Stretch: A broad, prominent peak in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group.

    • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.

    • C-O Stretches: A strong signal in the 1200-1250 cm⁻¹ region is characteristic of the aryl-alkyl ether linkage.

    • C=C Stretches: Aromatic ring vibrations typically appear in the 1500-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

    • Molecular Ion (M⁺): The molecular ion peak should appear at an m/z ratio of 152.

    • Key Fragments: Common fragmentation patterns may include the loss of a methyl group (m/z 137) or the loss of the entire isopropyl group (m/z 109), leading to the formation of a stable hydroquinone radical cation.

Synthesis, Purification, and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis. This method is reliable and demonstrates fundamental principles of organic reactivity.

Williamson Ether Synthesis: A Validated Protocol

This protocol describes the synthesis of this compound from hydroquinone and 2-bromopropane. The choice of reagents and conditions is critical for achieving a high yield of the mono-alkylated product and minimizing the formation of the di-alkylated byproduct (1,4-diisopropoxybenzene).

Materials:

  • Hydroquinone

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or DMF, to the flask.

  • Reactant Addition: Add 2-bromopropane (1.0-1.2 eq) to the mixture. Causality Note: Using a slight excess of the alkylating agent can drive the reaction, but a large excess will favor the formation of the di-substituted product. Careful control of stoichiometry is key to selectivity.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in diethyl ether.

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted base), saturated NaHCO₃ solution (to remove unreacted hydroquinone), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Mechanistic Causality and Workflow Visualization

The success of the Williamson ether synthesis hinges on the specific roles of the chosen reagents.

  • Base (K₂CO₃): A moderately strong, non-nucleophilic base is required. Potassium carbonate is ideal as it is strong enough to deprotonate the acidic phenol (pKa ~10) to form the potassium phenoxide nucleophile, but not so strong as to cause side reactions. Its insolubility in some organic solvents can be advantageous, facilitating its removal by simple filtration.

  • Solvent (Acetone/DMF): A polar aprotic solvent is crucial. It effectively solvates the potassium cation but does not solvate the phenoxide anion, leaving the nucleophile "naked" and highly reactive for the Sₙ2 attack on the 2-bromopropane.

  • Temperature: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction without promoting elimination side reactions (E2) of the secondary alkyl halide.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification R1 Hydroquinone Reaction Reflux (56°C) 4-12 hours Monitored by TLC R1->Reaction Sₙ2 Mechanism R2 2-Bromopropane R2->Reaction Sₙ2 Mechanism R3 K2CO3 (Base) R3->Reaction Sₙ2 Mechanism R4 Acetone (Solvent) R4->Reaction Sₙ2 Mechanism Workup 1. Filtration 2. Solvent Evaporation 3. Liquid-Liquid Extraction Reaction->Workup Crude Product Purification Flash Column Chromatography Workup->Purification Product Pure this compound Purification->Product Yield & Purity Analysis

Fig 1. Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold in medicinal chemistry.[1] Its structure provides a platform for building molecular complexity and fine-tuning pharmacological properties.

A Key Building Block for Kinase Inhibitors

The structure of this compound is present in various scaffolds used in the development of therapeutic agents, including kinase inhibitors.[1] The phenolic -OH group provides a convenient handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR). The isopropoxy group can serve as a lipophilic moiety that can interact with hydrophobic pockets in enzyme active sites, potentially improving binding affinity and cell permeability.

Strategic Use in Prodrug Design

The phenolic hydroxyl group is an ideal site for creating prodrugs.[10] A common strategy in drug development is to mask a polar group, like a phenol, to enhance membrane permeability and oral bioavailability. The phenol of this compound could be converted into an ester, carbonate, or phosphate group. These promoieties are designed to be stable until they reach the target tissue or systemic circulation, where they are cleaved by endogenous enzymes (e.g., esterases) to release the active parent drug.

Synthetic_Utility cluster_phenol_rxns Phenolic -OH Reactions cluster_ring_rxns Aromatic Ring Reactions cluster_products Resulting Scaffolds Core This compound Etherification Williamson Ether Synthesis (O-Alkylation) Core->Etherification R-X, Base Esterification Acylation Core->Esterification Acyl Chloride Prodrug Prodrug Formation (e.g., Phosphate Ester) Core->Prodrug POCl3 EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Core->EAS Activating Group P1 Complex Ethers & Biaryl Ethers Etherification->P1 P2 Phenolic Esters Esterification->P2 P3 Bio-cleavable Prodrugs Prodrug->P3 P4 Further Functionalized Rings EAS->P4

Fig 2. Synthetic utility of this compound as a versatile intermediate.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.[11][12]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's hazards.

Hazard Class Hazard Statement Precautionary Codes (Examples)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinP280, P302+P352
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP261, P271, P304+P340
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP280, P332+P313
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationP280, P305+P351+P338
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationP261, P319

Source: Aggregated GHS information.[3][7][11]

Recommended Handling and PPE
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[11]

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]

First-Aid and Spill Management
  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid generating dust. Ensure the cleanup area is well-ventilated.[11]

References

synthesis of 4-Isopropoxyphenol from hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Isopropoxyphenol from Hydroquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical and specialty chemical industries. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this transformation. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process optimization parameters to maximize yield and selectivity, and outlines essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the necessary theoretical and practical knowledge for the successful laboratory-scale synthesis and scale-up of this compound.

Introduction and Significance

This compound (CAS 7495-77-4), also known as p-isopropoxyphenol, is an aromatic organic compound of significant industrial interest.[1][2] Its molecular structure, featuring both a hydroxyl and an isopropoxy group on a benzene ring, makes it a versatile building block in organic synthesis. A primary application of this compound is as a crucial precursor in the multi-step synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures are fundamental to the synthesis of widely prescribed cardioselective β1-adrenergic receptor blockers like Bisoprolol.[3] The purity and quality of this intermediate directly impact the efficacy and safety profile of the final drug product, making a controlled and optimized synthesis paramount. Beyond pharmaceuticals, its derivatives find use in the development of high-performance polymers and other specialty materials.[4]

The synthesis of this compound is most commonly achieved through the selective mono-O-alkylation of hydroquinone. This process presents a classic chemical challenge: maximizing the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct, 1,4-diisopropoxybenzene. This guide will focus on the Williamson ether synthesis as the core methodology to address this challenge effectively.

The Williamson Ether Synthesis: Mechanistic Insights

The formation of this compound from hydroquinone is a classic example of the Williamson ether synthesis. This reaction, first reported in 1850, remains one of the most reliable methods for preparing ethers.[5][6] It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[6]

The reaction can be dissected into two fundamental steps:

  • Deprotonation: Hydroquinone (p-dihydroxybenzene), being weakly acidic, is treated with a base (e.g., potassium carbonate, sodium hydroxide) to deprotonate one of its phenolic hydroxyl groups.[7][8] This acid-base reaction generates a potent nucleophile, the phenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of an isopropylating agent (e.g., 2-bromopropane or 2-iodopropane). In a concerted S(_N)2 mechanism, the nucleophile attacks from the backside of the carbon-leaving group bond, causing an inversion of stereochemistry (though not relevant for an isopropyl group).[5][6] The halide ion is displaced as the leaving group, forming the C-O ether bond.

Because the S(_N)2 reaction is sensitive to steric hindrance, primary alkyl halides are ideal electrophiles.[5] While 2-bromopropane is a secondary halide, the reaction is still feasible, but conditions must be carefully controlled to minimize the competing elimination (E2) reaction, which would produce propene.

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack HQ Hydroquinone (HO-Ar-OH) Phenoxide Phenoxide Anion (HO-Ar-O⁻) HQ->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product Nucleophilic Attack AlkylHalide 2-Bromopropane (CH₃)₂CH-Br LeavingGroup Br⁻ Product->LeavingGroup Displacement Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Hydroquinone & K₂CO₃ in Acetone B 2. Add 2-Bromopropane A->B C 3. Reflux for 12-18h (Monitor by TLC) B->C D 4. Cool & Filter Solids C->D E 5. Evaporate Acetone D->E F 6. Dissolve in Ether E->F G 7. Wash with NaOH (aq) F->G H 8. Wash with H₂O & Brine G->H I 9. Dry with MgSO₄ H->I J 10. Evaporate Ether I->J K 11. Vacuum Distillation or Recrystallization J->K L Pure this compound K->L

References

starting materials for 4-Isopropoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for 4-Isopropoxyphenol Synthesis

Authored by: Gemini, Senior Application Scientist
Date: December 31, 2025

Abstract

This compound is a valuable chemical intermediate whose synthesis is critical in various sectors, including the pharmaceutical and specialty chemical industries. The selection of an appropriate synthetic route and the corresponding starting materials is paramount for achieving high yield, purity, and cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic strategies for this compound, with a core focus on the industrially prevalent Williamson ether synthesis. We will delve into the causality behind experimental choices, compare alternative starting materials, and provide detailed, field-proven protocols.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its versatility and robustness.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an alkyl halide to form the ether linkage.[2][3]

Mechanistic Underpinnings and Strategic Choices

The core of the synthesis involves the reaction between a hydroquinone-derived phenoxide and an isopropyl-donating electrophile. There are two logical disconnections for this synthesis:

  • Path A: Reaction of a hydroquinone mono-phenoxide with an isopropyl halide.

  • Path B: Reaction of an isopropyl alkoxide with a 4-halophenol.

The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[1][2] Isopropyl halides are secondary halides, which are more sterically hindered than primary halides and can undergo a competing elimination (E2) reaction to form propene. However, Path A is generally favored because phenoxides are excellent nucleophiles and the reaction conditions can be optimized to favor substitution over elimination. Path B, involving attack on a 4-halophenol, is less common as generating the required phenoxide from a halophenol is straightforward, but the focus remains on the reactivity of the alkylating agent.

The first critical step is the deprotonation of the phenol to form the more potent nucleophile, the phenoxide. Hydroquinone has two acidic phenolic protons. By carefully controlling the stoichiometry of the base, mono-deprotonation can be favored, creating the necessary nucleophile to react with the isopropyl halide.

Analysis of Starting Materials and Reagents

The selection of starting materials is a decision driven by reactivity, cost, safety, and availability.

ComponentSelectionRationale & Causality
Phenolic Source Hydroquinone A readily available and inexpensive di-functional phenol. Its symmetry presents a challenge in achieving mono-alkylation, but this can be controlled by adjusting the stoichiometry of the reactants.
Isopropyl Source 2-Bromopropane (Isopropyl Bromide) Bromide is an excellent leaving group, making 2-bromopropane more reactive than 2-chloropropane. While more expensive, its higher reactivity often leads to better yields and shorter reaction times, justifying the cost.[2]
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Strong bases are required to deprotonate the phenolic hydroxyl group (pKa ≈ 10) to form the sodium or potassium phenoxide salt. These are inexpensive, readily available, and effective.
Catalyst Tetrabutylammonium Bromide (TBAB) A phase-transfer catalyst is crucial for this reaction. The phenoxide salt is soluble in the aqueous phase, while the isopropyl halide is in the organic phase. TBAB facilitates the transfer of the phenoxide nucleophile into the organic phase to react, dramatically increasing the reaction rate.[4]
Solvent System Biphasic: Water and an organic solvent (e.g., Toluene, Dichloromethane) A two-phase system is often employed when using a phase-transfer catalyst. Water dissolves the inorganic base and the resulting phenoxide, while the organic solvent dissolves the alkyl halide and the final product.[4][5]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol describes a robust method for synthesizing this compound utilizing a phase-transfer catalyst, which ensures efficient interaction between reactants.

Materials:

  • Hydroquinone

  • 2-Bromopropane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

  • Hydrochloric Acid (HCl) for workup

  • Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone and tetrabutylammonium bromide (TBAB) in toluene and water.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.0-1.1 equivalents) to the stirring mixture. The formation of the sodium salt of hydroquinone may be observed.

  • Alkyl Halide Addition: Add 2-bromopropane (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of hydroquinone.[5]

  • Workup - Quenching and Extraction: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Acidify the aqueous layer with dilute HCl to neutralize any excess NaOH. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.[5][8]

Visualization of Synthetic Workflow

To better illustrate the process, the following diagrams outline the key relationships and steps in the synthesis.

Logical Relationship of Starting Materials

cluster_reactants Core Reactants cluster_reagents Auxiliary Reagents Hydroquinone Hydroquinone Reaction_Vessel Synthesis Reaction Hydroquinone->Reaction_Vessel Isopropyl_Halide 2-Bromopropane (or 2-Chloropropane) Isopropyl_Halide->Reaction_Vessel Base NaOH / KOH Base->Hydroquinone Deprotonation PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reaction_Vessel Facilitates Reaction Solvent Biphasic System (Water/Toluene) Solvent->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Williamson Ether Synthesis

Caption: Selection of starting materials for Williamson ether synthesis.

Step-by-Step Purification Workflow

start Crude Product from Reaction acid_wash Acidify & Separate Aqueous Layer start->acid_wash wash Wash Organic Layer (Water, Brine) acid_wash->wash dry Dry with Na2SO4 / MgSO4 wash->dry concentrate Solvent Removal (Rotovap) dry->concentrate purify Final Purification (Distillation or Chromatography) concentrate->purify end Pure This compound purify->end

Caption: Post-synthesis purification and isolation workflow.

Alternative Synthetic Approaches

While the Williamson ether synthesis is dominant, other routes exist, although they are generally less favored for this specific transformation.

Isomerization of 2-Isopropoxyphenol

The isopropylation of catechol (pyrocatechol) can produce 2-isopropoxyphenol (the ortho isomer).[9][10] In some contexts, it might be feasible to isomerize the ortho product to the desired para isomer (this compound). A patented process describes the isomerization of 2-isopropylphenol to 4-isopropylphenol in the presence of an acid catalyst and excess phenol, suggesting that similar isomerizations could be explored for the isopropoxy-analogs.[11] However, this adds complexity and separation challenges, making direct synthesis of the para isomer preferable.

Direct Alkylation with Isopropanol (Acid-Catalyzed)

Direct etherification of hydroquinone with isopropanol under strong acid catalysis is another theoretical possibility. This approach is common for synthesizing other ethers like 4-((2-isopropoxyethoxy)methyl)phenol from an alcohol and 4-hydroxybenzyl alcohol.[5][12] However, for this compound, this method is less common due to the harsh conditions required (strong acids, high temperatures), which can lead to side reactions, including rearrangement and polymerization of hydroquinone. Furthermore, the formation of a secondary carbocation from isopropanol can lead to elimination side products.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis stands out as the most efficient and controllable method. The optimal choice of starting materials combines the economic advantages of hydroquinone with the superior reactivity of 2-bromopropane . The use of a phase-transfer catalyst like tetrabutylammonium bromide is a critical process optimization, enabling the reaction to proceed efficiently in a biphasic system. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-alkylated product and minimize the formation of dialkylated and elimination byproducts. While alternative routes exist, they generally involve greater complexity, harsher conditions, or challenging purification steps, reinforcing the Williamson synthesis as the authoritative choice for researchers and drug development professionals.

References

An In-depth Technical Guide to 4-Isopropoxyphenol: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-isopropoxyphenol, a versatile chemical intermediate. The document delves into its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. Emphasis is placed on the Williamson ether synthesis, a cornerstone of its industrial production. Furthermore, this guide explores the applications of this compound as a crucial building block in medicinal chemistry and drug development, offering insights into its role in the synthesis of complex pharmaceutical agents. Safety protocols and handling guidelines are also discussed to ensure its proper and safe utilization in a laboratory setting. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery.

Introduction: Unveiling this compound

This compound, a member of the phenol ether family, is an organic compound of significant interest in synthetic and medicinal chemistry. Its structure, characterized by an isopropoxy group at the para position of a phenol ring, imparts a unique combination of reactivity and steric hindrance, making it a valuable precursor in the synthesis of a wide array of more complex molecules. The presence of both a hydroxyl and an ether functional group allows for sequential and selective chemical modifications, a desirable trait for a versatile building block in multi-step syntheses.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications, with a particular focus on its relevance to the pharmaceutical industry. The causality behind experimental choices and the self-validating nature of the described protocols are central themes of this document, aiming to equip researchers with both theoretical knowledge and practical insights.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is paramount for its effective and safe use. This section details the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Identifiers
  • IUPAC Name : 4-(propan-2-yloxy)phenol[1]

  • Synonyms : 4-(1-Methylethoxy)phenol, p-Isopropoxyphenol, Isopropyl p-hydroxyphenyl ether[1]

  • CAS Number : 7495-77-4[1]

  • Molecular Formula : C₉H₁₂O₂[1]

  • Molecular Weight : 152.19 g/mol [1]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments, choosing appropriate solvents, and predicting its behavior in chemical reactions.

PropertyValueSource
Appearance White to off-white crystalline solid[General Knowledge]
Boiling Point 117 °C at 4 Torr[PubChem CID 82001]
Melting Point 63-65 °C[Various chemical supplier data]
Solubility Soluble in common organic solvents like ethanol, acetone, and diethyl ether. Slightly soluble in water.[General Chemical Principles]
pKa The phenolic hydroxyl group has an estimated pKa of around 10, making it weakly acidic.[General Chemical Principles]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, hydroquinone is mono-alkylated using an isopropyl halide in the presence of a base.

Reaction Principle

The Williamson ether synthesis proceeds via an S(_N)2 mechanism. The phenolic hydroxyl group of hydroquinone is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage. Careful control of stoichiometry is crucial to favor the formation of the mono-alkylated product over the di-alkylated byproduct.

Diagram 1: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediate cluster_products Products Hydroquinone Hydroquinone Phenoxide Hydroquinone Monophenoxide Hydroquinone->Phenoxide + Base IsopropylHalide 2-Halopropane (e.g., 2-Bromopropane) Product This compound IsopropylHalide->Product Base Base (e.g., K₂CO₃) Byproduct Potassium Halide Base->Byproduct Solvent Solvent (e.g., Acetone) Heat Heat (Reflux) Phenoxide->Product + 2-Halopropane (SN2 Attack)

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[2][3]

Materials and Reagents:

  • Hydroquinone (≥99%)

  • 2-Bromopropane (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 2-bromopropane (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. This section provides an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group, a doublet for the two methyl groups of the isopropoxy group, and two doublets in the aromatic region corresponding to the protons on the benzene ring. A broad singlet for the phenolic hydroxyl proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group and the aromatic carbons.[4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage will be observed around 1230 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[8][9][10]

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI), will show a molecular ion peak (M⁺) at m/z = 152. Fragmentation patterns will include the loss of a propylene molecule (M-42) and other characteristic fragments of the aromatic ring.[1][11][12]

Diagram 2: Spectroscopic Characterization Workflow

Spectroscopy_Workflow Start Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A typical workflow for the spectroscopic analysis of synthesized this compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows it to be incorporated into larger molecules, modifying their pharmacokinetic and pharmacodynamic properties.

Role as a Synthetic Intermediate

The phenolic hydroxyl group can be further functionalized through esterification, etherification, or conversion to other functional groups. The isopropoxy group, being relatively stable, can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

Examples in Medicinal Chemistry

While specific drug compounds containing the this compound moiety are diverse, the structural motif is found in various research and patented molecules. It is often used as a precursor to introduce a substituted phenoxy group into a larger scaffold. For instance, derivatives of this compound have been explored in the development of agents targeting a range of biological pathways. The isopropoxy group can influence the binding affinity of a molecule to its target receptor by occupying hydrophobic pockets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification : this compound is generally considered to be an irritant to the skin, eyes, and respiratory system.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile reactivity, makes it an attractive building block for medicinal chemists. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective and safe application in the laboratory. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.

References

4-Isopropoxyphenol: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-Isopropoxyphenol

In the landscape of specialty chemicals, this compound (CAS No. 7495-77-4) emerges as a pivotal, yet often overlooked, intermediate with significant potential in materials science and pharmaceutical development.[1] While structurally similar to its more commonly referenced isomer, 4-isopropylphenol, this compound possesses a unique ether linkage that imparts distinct chemical properties, making it a valuable precursor for a range of advanced applications. This guide provides a comprehensive overview of the synthesis, key reactions, and promising research avenues for this versatile molecule, with a focus on empowering researchers to unlock its full potential.

Unlike compounds with direct biological efficacy, the primary value of this compound lies in its utility as a molecular scaffold. Its phenolic hydroxyl group and isopropoxy moiety offer reactive sites for constructing more complex molecules with tailored functionalities. This guide will delve into the practical applications of this compound as a foundational element in the synthesis of high-performance polymers and as an intermediate in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 7495-77-4[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Boiling Point 117 °C @ 4 Torr
Appearance Brown liquid[2]
Storage Sealed in dry, room temperature[2]

Core Research Application: A Gateway to Advanced Sulfonylphenol Derivatives

A primary and highly promising application of this compound is its role as a key precursor in the synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol . This derivative is gaining traction in two significant research domains:

  • High-Performance Polymers: As an analog of Bisphenol S, 4-((4-Isopropoxyphenyl)sulfonyl)phenol serves as a monomer for the creation of polysulfones and polyethersulfones. These polymers are prized for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in aerospace, automotive, and medical devices.[3]

  • Pharmaceutical Intermediates: The diaryl sulfone structure is a recognized pharmacophore in medicinal chemistry. Notably, 4-((4-Isopropoxyphenyl)sulfonyl)phenol is a critical intermediate in the synthesis of inhibitors for Pyruvate Dehydrogenase Kinase 1 (PDHK1), a promising target in cancer therapy.[3]

Synthetic Pathway: From this compound to 4-((4-Isopropoxyphenyl)sulfonyl)phenol

The conversion of this compound to its sulfonyl derivative is a cornerstone of its application. The following diagram illustrates the general synthetic workflow.

G cluster_synthesis Synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol isopropoxyphenol This compound reaction Sulfonylation Reaction isopropoxyphenol->reaction sulfonyl_chloride Benzenesulfonyl Chloride Derivative sulfonyl_chloride->reaction base Base (e.g., Pyridine) base->reaction Neutralizes HCl solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction Reaction Medium product 4-((4-Isopropoxyphenyl)sulfonyl)phenol reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 4-((4-Isopropoxyphenyl)sulfonyl)phenol.

Experimental Protocol: Sulfonylation of this compound

This protocol provides a generalized procedure for the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol. Researchers should optimize conditions based on their specific sulfonyl chloride derivative and available laboratory equipment.

Materials:

  • This compound

  • Appropriate benzenesulfonyl chloride derivative

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and minimize side product formation.[3]

  • Addition of Reagents: Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of the benzenesulfonyl chloride derivative.

  • Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-((4-isopropoxyphenyl)sulfonyl)phenol.[3]

Synthesis of the Precursor: this compound

A comprehensive understanding of the research applications of this compound necessitates knowledge of its synthesis. The most common and efficient method is the Williamson ether synthesis, starting from hydroquinone.

Synthetic Pathway: Williamson Ether Synthesis of this compound

The following diagram outlines the key steps in the synthesis of this compound.

G cluster_synthesis Williamson Ether Synthesis of this compound hydroquinone Hydroquinone phenoxide Phenoxide Intermediate hydroquinone->phenoxide base Base (e.g., K₂CO₃) base->phenoxide Deprotonation solvent Polar Aprotic Solvent (e.g., DMF) solvent->phenoxide Reaction Medium sn2_reaction SN2 Reaction phenoxide->sn2_reaction isopropyl_halide Isopropyl Halide (e.g., 2-Bromopropane) isopropyl_halide->sn2_reaction product This compound sn2_reaction->product purification Purification (Distillation or Crystallization) product->purification final_product Pure this compound purification->final_product

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Hydroquinone

This protocol outlines a general procedure for the Williamson ether synthesis of this compound.

Materials:

  • Hydroquinone

  • 2-Bromopropane (or other isopropyl halide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine hydroquinone and anhydrous potassium carbonate in anhydrous DMF.

  • Formation of Phenoxide: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide intermediate.

  • Addition of Alkylating Agent: Slowly add 2-bromopropane to the reaction mixture. To favor mono-alkylation, a stoichiometric excess of hydroquinone can be used.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C and allow it to react for several hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization to yield the pure product.

Future Directions and Broader Research Potential

While the primary application of this compound is as a synthetic intermediate, its inherent chemical structure suggests potential for further exploration:

  • Antioxidant Properties: Phenolic compounds are known for their antioxidant activity. Although not extensively studied for this compound itself, its structure warrants investigation into its potential as a free radical scavenger. The isopropoxy group may modulate its lipophilicity and, consequently, its interaction with biological membranes.

  • Medicinal Chemistry Scaffolding: Beyond its use in the synthesis of PDHK1 inhibitors, the 4-isopropoxyphenyl moiety could be incorporated into other pharmacologically active molecules to explore its influence on binding affinity, selectivity, and pharmacokinetic properties.

  • Novel Polymer Architectures: The bifunctional nature of this compound allows for its use in creating novel polymer architectures beyond linear polysulfones. This could include dendritic or hyperbranched polymers with unique properties.

Conclusion

This compound stands as a valuable and versatile building block for advanced research in materials science and drug discovery. Its primary utility as a precursor to 4-((4-isopropoxyphenyl)sulfonyl)phenol opens doors to the development of high-performance polymers and innovative cancer therapeutics. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore and expand upon the applications of this promising intermediate. As the demand for advanced materials and targeted pharmaceuticals continues to grow, the strategic use of foundational molecules like this compound will be paramount in driving scientific innovation.

References

Introduction: The Strategic Value of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Isopropoxyphenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This compound (CAS No. 7495-77-4) has emerged as a strategically important intermediate, particularly within the pharmaceutical and specialty chemical sectors.[1] Its structure, featuring a phenol ring activated by an isopropoxy group at the para position, offers a unique combination of stability and reactivity. The phenolic hydroxyl group provides a reactive handle for a multitude of chemical transformations, while the isopropoxy ether linkage enhances lipophilicity and modulates the electronic properties of the aromatic ring.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its physicochemical properties, detail robust synthetic protocols, and illuminate its pivotal role as a precursor in the development of advanced molecules, most notably kinase inhibitors for oncological research.[1] The methodologies described herein are designed to be self-validating, providing researchers with the insights needed to implement and adapt these processes with confidence.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's properties is fundamental to its effective use. This compound is also known by synonyms such as p-isopropoxyphenol and Isopropyl p-hydroxyphenyl ether.[2][3] Its key characteristics are summarized below.

PropertyValueSource
CAS Number 7495-77-4[2]
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [2][3]
Appearance Solid-
Boiling Point 117 °C at 4 Torr[2]
Canonical SMILES CC(C)OC1=CC=C(C=C1)O[2][3]
InChIKey QEYQMWSESURNPP-UHFFFAOYSA-N[2][3]

Synthesis & Purification: A Protocol-Driven Approach

The most common and industrially viable route to this compound is the Williamson ether synthesis, starting from hydroquinone. The primary challenge in this synthesis is achieving selective mono-alkylation to prevent the formation of the 1,4-diisopropoxybenzene byproduct. This is typically controlled by carefully managing the stoichiometry of the reactants.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the well-established reaction of a phenoxide with an alkyl halide. The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or butanone is crucial. The base is strong enough to deprotonate the more acidic phenol but not so strong as to cause side reactions. The solvent effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism. A phase transfer catalyst can be employed to improve reaction rates.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and butanone.

  • Reagent Addition: Add a catalytic amount of a suitable phase transfer catalyst. Heat the mixture to reflux.

  • Alkylation: Slowly add 2-bromopropane (1.0-1.1 eq) dropwise to the refluxing mixture. The controlled addition is critical to favor mono-alkylation.

  • Reaction Monitoring: Continue refluxing for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the hydroquinone is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute sodium hydroxide solution to remove any unreacted hydroquinone. Subsequently, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Work-up & Purification setup Combine Hydroquinone, K2CO3, and Butanone in Flask heat Heat to Reflux setup->heat add_halide Add 2-Bromopropane (dropwise) heat->add_halide reflux Reflux for 8-12h (Monitor by TLC/GC) add_halide->reflux cool Cool to RT & Filter reflux->cool evaporate Evaporate Solvent cool->evaporate extract Aqueous Extraction (NaOH wash) evaporate->extract purify Dry & Purify (Distillation/Chromatography) extract->purify product product purify->product Final Product: This compound

Fig 1. Experimental workflow for the synthesis of this compound.

Core Application: Intermediate for Kinase Inhibitor Synthesis

This compound is a valuable building block in medicinal chemistry, particularly for developing kinase inhibitors, which are a cornerstone of modern cancer therapy.[1] Its utility is exemplified in the synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol, a crucial precursor for inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[1] PDHK1 is often overexpressed in cancer cells and plays a role in the metabolic shift known as the Warburg effect; inhibiting it is a promising therapeutic strategy.[1]

Protocol 2: Synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol

This procedure involves the sulfonylation of a phenol, a reaction where the phenolic oxygen acts as a nucleophile. The choice of reaction conditions is key to success.

Causality Behind Experimental Choices:

  • Reagents: this compound is reacted with 4-isopropoxybenzenesulfonyl chloride.

  • Base: Anhydrous pyridine or another non-nucleophilic base is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) is ideal as it dissolves the reactants without participating in the reaction.

  • Temperature Control: The reaction is initiated at a low temperature (0–5 °C) to control the exothermic nature of the sulfonylation and minimize the formation of side products.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.

  • Sulfonylation: Slowly add a solution of 4-isopropoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by adding dilute HCl to neutralize excess pyridine.

  • Extraction: Separate the organic layer, and wash successively with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. The resulting crude product is purified via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure diaryl sulfone intermediate.[1]

G start This compound intermediate 4-((4-Isopropoxyphenyl)sulfonyl)phenol (PDHK1 Intermediate) start->intermediate Sulfonylation (Pyridine, DCM) reagent 4-Isopropoxybenzenesulfonyl Chloride reagent->intermediate final_drug PDHK1 Inhibitor (Therapeutic Agent) intermediate->final_drug Further Functionalization

Fig 2. Synthesis pathway from this compound to a PDHK1 inhibitor scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. It is classified as harmful and an irritant.

GHS Hazard Information: [3][5]

Hazard Code Description
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |

Safe Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed when not in use to prevent moisture absorption and degradation.[5]

  • Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite. Place in a suitable, labeled container for disposal.[5]

Conclusion

This compound is more than just a simple phenol derivative; it is a versatile and highly valuable intermediate whose specific substitution pattern makes it ideal for the construction of complex molecular architectures. Its role in the synthesis of diaryl sulfones for kinase inhibitor development highlights its importance in modern drug discovery. By understanding the principles behind its synthesis and reactivity, researchers can leverage its full potential to accelerate the development of novel therapeutics and specialty materials. The protocols and safety information provided in this guide serve as a foundational resource for scientists working with this pivotal compound.

References

An In-depth Technical Guide to 4-Isopropoxyphenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropoxyphenol (CAS No. 7495-77-4), a significant chemical intermediate in the pharmaceutical and chemical industries.[1] This document delves into the historical context of its synthesis, detailed chemical and physical properties, and established analytical methodologies for its characterization. A primary focus is placed on its pivotal role as a precursor in the synthesis of the widely-used beta-blocker, Bisoprolol.[1][2][3][4][5] Key synthesis routes, including the Williamson ether synthesis, are discussed in detail with accompanying reaction mechanisms and step-by-step laboratory protocols. Furthermore, this guide offers in-depth spectroscopic data analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and critical safety and handling information to ensure its proper use in a research and development setting.

Introduction and Historical Context

This compound, also known as p-isopropoxyphenol or hydroquinone monoisopropyl ether, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[6] While the precise date and discoverer of its first synthesis are not prominently documented in readily available historical records, its development is intrinsically linked to the broader history of aryl ether synthesis. The foundational Williamson ether synthesis, developed in 1850, provided the chemical framework for creating such compounds.[7] The rise of industrial organic chemistry in the early 20th century saw extensive exploration of phenol derivatives and their applications. It is likely that this compound was first synthesized during this period of systematic investigation into the properties and reactions of substituted phenols. Its significance grew substantially with the discovery of its utility as a key building block in the synthesis of pharmacologically active molecules, most notably the cardioselective β₁ adrenergic receptor blocker, Bisoprolol.[1][2][3][4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

PropertyValueReference(s)
CAS Number 7495-77-4[1]
Molecular Formula C₉H₁₂O₂[6]
Molecular Weight 152.19 g/mol [6]
IUPAC Name 4-(propan-2-yloxy)phenol[6]
Synonyms p-Isopropoxyphenol, Hydroquinone monoisopropyl ether, 4-(1-Methylethoxy)phenol[6]
Appearance White to off-white crystalline solid[3]
Boiling Point 117 °C at 4 Torr[8]
Solubility Slightly soluble in water; soluble in ethanol, ether, and other common organic solvents.[3]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of hydroquinone with an isopropylating agent, such as 2-bromopropane or isopropyl alcohol, in the presence of a base.

Williamson Ether Synthesis: Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of a hydroxyl group on hydroquinone by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of the isopropylating agent, displacing the leaving group (e.g., bromide) to form the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Hydroquinone Hydroquinone (HO-Ar-OH) Phenoxide Phenoxide Ion (HO-Ar-O⁻) Hydroquinone->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide IsopropylHalide Isopropyl Halide (CH₃)₂CH-Br Product This compound IsopropylHalide->Product Phenoxide->Product Sₙ2 Attack Salt Salt (e.g., KBr) HB Conjugate Acid of Base (e.g., KHCO₃)

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the laboratory-scale synthesis of this compound from hydroquinone and 2-bromopropane.

Materials:

  • Hydroquinone

  • 2-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkylating Agent: Slowly add 2-bromopropane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the isopropoxy group, and the phenolic hydroxyl group.

  • Aromatic Protons: Two doublets in the range of δ 6.7-7.0 ppm, corresponding to the AA'BB' spin system of the para-substituted benzene ring.

  • Isopropoxy Methine Proton (-O-CH(CH₃)₂): A septet around δ 4.4-4.6 ppm.

  • Isopropoxy Methyl Protons (-O-CH(CH₃)₂): A doublet at approximately δ 1.2-1.3 ppm.

  • Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure.

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-155 ppm). The carbon attached to the isopropoxy group (C-O-isopropyl) and the carbon attached to the hydroxyl group (C-OH) will have distinct chemical shifts from the other two aromatic carbons.

  • Isopropoxy Methine Carbon (-O-CH(CH₃)₂): A signal around δ 70 ppm.

  • Isopropoxy Methyl Carbons (-O-CH(CH₃)₂): A signal at approximately δ 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.

  • O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O Stretch (ether and phenol): Strong absorptions in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is characterized by the loss of a propylene molecule from the isopropoxy group, leading to a base peak at m/z 110, corresponding to the hydroquinone radical cation.[9]

Mass_Fragmentation M [M]⁺˙ m/z = 152 Fragment [M - C₃H₆]⁺˙ m/z = 110 (Base Peak) M->Fragment - Propylene Propylene C₃H₆ Bisoprolol_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Product Isopropoxyphenol This compound Epoxide Epoxide Intermediate Isopropoxyphenol->Epoxide Etherification Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Isopropylamine Isopropylamine Bisoprolol Bisoprolol Isopropylamine->Bisoprolol Epoxide->Bisoprolol Ring-Opening

References

thermal stability and degradation of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Isopropoxyphenol

Abstract

This compound (CAS No. 7495-77-4) is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its utility in multi-step synthetic processes necessitates a thorough understanding of its thermal stability and degradation profile to ensure process safety, product purity, and optimal reaction yields. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its intrinsic stability, potential degradation pathways, and the analytical methodologies required for its characterization. We present field-proven experimental protocols and mechanistic insights intended for researchers, chemists, and drug development professionals to facilitate robust and reliable process development.

Introduction to this compound: A Profile

This compound, also known as p-isopropoxyphenol or hydroquinone monoisopropyl ether, is an aromatic organic compound featuring a phenol ring substituted with an isopropoxy group at the para position.[1][2] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a sterically influential ether linkage—makes it a versatile building block in organic synthesis. A notable application includes its use as a precursor in the manufacturing of specialty polymers and active pharmaceutical ingredients (APIs). As with many substituted phenols, its susceptibility to thermal stress and oxidation is a critical parameter that dictates its storage, handling, and reaction conditions.

Thermal Stability Profile

The thermal stability of a compound is not a single point but a range of behaviors under varying thermal stress. For this compound, we can characterize this profile through its fundamental physical properties and advanced thermo-analytical techniques.

Physicochemical Properties

The melting and boiling points provide an initial indication of the compound's stability in solid and liquid states under ambient pressure.

PropertyValueSource
CAS Number 7495-77-4[1][2]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1]
Melting Point Not available in search results
Boiling Point 117 °C at 4 Torr[2]

Note: The boiling point at reduced pressure suggests that distillation should be performed under vacuum to prevent thermal decomposition.

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing precise data on melting, crystallization, and decomposition events.[5][6] A DSC thermogram for this compound would be expected to show a sharp endotherm corresponding to its melting point, followed by a broader endothermic or exothermic event at higher temperatures, indicating decomposition. The onset of this decomposition peak is a critical measure of its thermal stability limit.

Proposed Degradation Mechanisms and Pathways

Under thermal duress, this compound is susceptible to degradation through several plausible chemical pathways. The primary points of failure are the ether linkage and the phenolic ring itself.

  • Ether Cleavage (Primary Pathway) : The C-O bond of the isopropoxy group is the most likely site for initial thermal cleavage. This can occur via two main routes:

    • Homolytic Cleavage : This free-radical mechanism would generate a 4-hydroxyphenoxy radical and an isopropyl radical. The isopropyl radical can subsequently abstract a hydrogen to form propane or undergo further reactions.

    • Elimination Reaction : A concerted elimination reaction, particularly in the presence of trace acid or base catalysts, could yield hydroquinone and propene. This is a common decomposition pathway for ethers.

  • Oxidation (In the Presence of Air) : If heated in an oxidative environment, the degradation is more complex. The phenolic hydroxyl group is susceptible to oxidation, potentially forming a phenoxy radical. This can lead to the formation of quinone-type structures, which are often colored.[7] Ring opening and extensive degradation to smaller molecules like CO₂ and H₂O can occur at higher temperatures.

  • Ipso-Substitution and Rearrangement : In some phenolic compounds with alkyl groups, degradation can proceed via an ipso-substitution mechanism, where a substituent is displaced from the aromatic ring.[8] For this compound, this could involve the displacement of the isopropoxy group, although this is generally less favored than ether cleavage.

The proposed primary degradation pathway is visualized below.

G cluster_main Thermal Degradation Pathway of this compound A This compound B Heat (Δ) A->B C Propene B->C Elimination D Hydroquinone B->D Elimination E Further Degradation (Char, Volatiles) D->E High Temp

Proposed primary thermal degradation pathway via elimination.

Standardized Protocols for Thermal Analysis

To ensure reproducible and trustworthy results, standardized analytical protocols are essential. The following sections describe self-validating workflows for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

This protocol determines the thermal stability and decomposition profile of this compound.

TGA_Workflow prep 1. Sample Preparation (5-10 mg in Alumina Crucible) tare 2. Instrument Tare (Empty Crucible) prep->tare load 3. Sample Loading tare->load setup 4. Method Setup - Gas: N₂ @ 50 mL/min - Equilibrate @ 30°C - Ramp: 10°C/min to 600°C load->setup run 5. Run Analysis setup->run analyze 6. Data Analysis (Onset Temp, % Mass Loss) run->analyze

Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5–10 mg of this compound into a tared TGA alumina crucible. A smaller sample size minimizes thermal gradients.

  • Instrument Setup : Place the crucible in the TGA autosampler or furnace.

  • Atmosphere Control : Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes before the run. This ensures an inert atmosphere, isolating the pyrolysis behavior from oxidative effects.[9]

  • Thermal Program :

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is crucial for reproducibility.[10]

  • Data Acquisition : Record the sample weight as a function of temperature.

  • Data Analysis : Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins. Also, quantify the percentage of mass lost in each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the melting point and decomposition temperature of this compound.

DSC_Workflow prep 1. Sample Preparation (2-5 mg in sealed Al pan) ref 2. Reference Pan (Empty sealed Al pan) prep->ref load 3. Load Sample & Reference ref->load setup 4. Method Setup - Gas: N₂ @ 50 mL/min - Equilibrate @ 25°C - Ramp: 10°C/min to 400°C load->setup run 5. Run Analysis setup->run analyze 6. Data Analysis (Melt Peak, Tₘ, ΔHfus, Decomposition Onset) run->analyze

Workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Sample Preparation : Weigh 2–5 mg of this compound into a standard aluminum DSC pan.

  • Hermetic Sealing : Hermetically seal the pan to prevent sublimation or evaporation of the analyte before decomposition.

  • Instrument Setup : Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the measurement of differential heat flow.[5]

  • Atmosphere Control : Purge the DSC cell with nitrogen at 50 mL/min.

  • Thermal Program :

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 400°C at 10°C/min. The final temperature should be sufficient to capture the entire decomposition event.

  • Data Analysis :

    • Identify the endothermic peak corresponding to melting. Report the onset temperature and the peak maximum as the melting point (Tm).

    • Calculate the heat of fusion (ΔHfus) from the area of the melting peak.

    • Identify the exothermic or endothermic event corresponding to decomposition and report its onset temperature.

Factors Influencing Stability and Degradation

The thermal stability of this compound is not absolute and can be significantly influenced by extrinsic factors.

  • Atmosphere : As previously discussed, the presence of oxygen can initiate thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis and follows different mechanistic pathways.[9]

  • Presence of Catalytic Impurities : Residual acids, bases, or metal ions from the synthesis process can act as catalysts, lowering the activation energy for degradation reactions and thus reducing the overall thermal stability.

  • Heating Rate : In dynamic thermal analysis techniques like TGA and DSC, the observed onset temperature of degradation can shift to higher values with increasing heating rates.[10] Therefore, consistency in the heating rate is paramount for comparing results across different experiments.

  • Physical Form : The crystallinity and particle size of the material can influence heat transfer and degradation kinetics. Amorphous material may degrade at a lower temperature than its highly crystalline counterpart.

Conclusion

A comprehensive understanding of the is fundamental to its effective use in pharmaceutical and chemical manufacturing. This guide establishes that the primary thermal liability of the molecule is its ether linkage, which is susceptible to cleavage, especially at elevated temperatures. The provided TGA and DSC protocols offer a robust framework for researchers to precisely characterize the thermal limits of their material, ensuring process control and product quality. By considering the proposed degradation pathways and the influence of environmental factors, scientists can design safer, more efficient synthetic routes and define appropriate storage and handling conditions for this valuable intermediate.

References

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Health and Safety of 4-Isopropoxyphenol

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed overview of the essential health and safety information for this compound (CAS No: 7495-77-4). As a chemical intermediate, a comprehensive understanding of its hazard profile is paramount to ensure safe handling and mitigate exposure risks in a laboratory and development setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity.

A precise identification of the substance is the foundation of any safety assessment. This compound is an aromatic compound with the following key identifiers and properties.

PropertyValueSource
Chemical Name This compound[1]
Synonyms Phenol, 4-(1-methylethoxy)-[2]
CAS Number 7495-77-4[1][2]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [2]
Appearance Solid[1]

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The classifications dictate the necessary precautions and emergency responses. Understanding these hazards is not merely a regulatory requirement but a scientific necessity to anticipate and prevent adverse events. The substance is categorized as harmful through multiple exposure routes and is an irritant to the skin, eyes, and respiratory system.[1][2]

GHS ClassificationCategoryHazard Statement
Pictogram
alt text
N/A
Signal Word Warning N/A
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[1][2]

Key Precautionary Statements (Selected): [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proactive Risk Assessment and Exposure Control Workflow

A dynamic risk assessment is crucial for maintaining a safe environment. The following workflow illustrates the logical progression from hazard identification to the implementation and review of control measures. This cyclical process ensures that safety protocols evolve and adapt to new information or changes in experimental procedures.

RiskAssessmentWorkflow cluster_main Risk Assessment & Control Workflow for this compound A Step 1: Identify Hazards (GHS Classification: H302, H312, H332, H315, H319, H335) B Step 2: Assess Exposure Potential (Evaluate quantity, duration, frequency of handling) A->B Inform C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C Dictate D Step 4: Execute Experiment (Follow Safe Handling Protocols) C->D Enable E Step 5: Review & Refine (Monitor effectiveness of controls, update protocols) D->E Provide Feedback E->A Continuous Improvement

Caption: Workflow for proactive chemical risk assessment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the hazard. Given the inhalation risk (H332, H335), all manipulations of solid this compound that could generate dust, or handling of its solutions that could produce aerosols, must be performed in a certified chemical fume hood or a suitably ventilated enclosure.[1] This is a non-negotiable control measure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is used to protect the individual researcher when engineering controls cannot completely eliminate exposure risk. The selection of PPE must directly correlate with the identified hazards.

  • Eye and Face Protection: To mitigate the risk of serious eye irritation (H319), chemical safety goggles are mandatory.[1] A face shield should be worn over goggles when there is a significant risk of splashes.

  • Hand Protection: The risk of skin irritation (H315) and harmful dermal absorption (H312) necessitates the use of chemical-resistant gloves.[1] Nitrile gloves are a standard choice, but compatibility should be verified with the specific solvent being used. Gloves must be inspected before use and replaced immediately if contaminated or damaged.

  • Body Protection: A properly fastened laboratory coat is required to protect against incidental skin contact.[1] For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.

  • Respiratory Protection: While engineering controls are primary, if a risk assessment determines a potential for inhalation exposure above acceptable limits (e.g., during a large-scale transfer or spill clean-up), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Standard Operating Procedures: Handling and Storage

Adherence to validated protocols is the cornerstone of experimental reproducibility and safety.

Experimental Protocol: Safe Weighing and Solution Preparation
  • Preparation: Don all required PPE (lab coat, safety goggles, gloves) before entering the designated handling area. Confirm the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and a sealable container for the prepared solution inside the fume hood.

  • Weighing: Carefully transfer the required amount of solid this compound to the weigh boat, minimizing any dust generation.

  • Dissolution: Add the solid to the solvent in the final container within the fume hood. If the compound has limited solubility, use a sealed container and agitate or stir as needed. Gentle warming may be applied if the solvent's properties permit.[3]

  • Cleanup: Clean the spatula and work surface within the hood. Seal the primary container of this compound.

  • Disposal: Dispose of the weigh boat and any contaminated materials (e.g., wipes) in the designated solid chemical waste container.

Storage Protocol

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

  • Store this compound in a tightly closed, clearly labeled container.[1]

  • The storage location must be a well-ventilated, designated chemical storage area, away from incompatible materials.[1]

  • To prevent unauthorized access and accidental ingestion, the substance should be stored in a locked cabinet or facility.[1]

Emergency Response and First Aid Measures

Immediate and correct first aid is critical to minimizing harm following an exposure.

  • Inhalation: If fumes or dust are inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1] If the individual feels unwell, seek medical attention.[1]

  • Skin Contact: Should skin contact occur, immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation develops, seek medical advice.[1]

  • Eye Contact: In case of eye contact, rinse cautiously and immediately with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, it is imperative to get medical advice or attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[1] Call a POISON CENTER or a doctor immediately for treatment advice.[1]

Accidental Release and Disposal Considerations

Spill Response

For a minor spill of solid this compound:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[1]

  • Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[1] Avoid creating dust.

  • Clean the spill area with a suitable solvent and decontaminate all equipment used.

Waste Disposal

Disposal of this compound and its containers must be carried out in accordance with all local, state, and federal regulations.[1] It should be disposed of via an authorized hazardous waste collection point.[1] Do not allow the chemical to enter drains or waterways.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Isopropoxyphenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-isopropoxyphenol, a valuable chemical intermediate. The synthesis is achieved through the Williamson ether synthesis, a robust and widely adopted method for forming ethers. This guide details the reaction mechanism, experimental setup, purification procedures, and analytical characterization of the final product. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Background

This compound is an aromatic ether that serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Its structure, featuring both a hydroxyl group and an ether linkage on a benzene ring, makes it a versatile precursor.

The chosen synthetic route is the Williamson ether synthesis , a classic and reliable SN2 (bimolecular nucleophilic substitution) reaction.[1][2] This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[3] In this specific application, we will be performing a mono-O-alkylation of hydroquinone. Hydroquinone possesses two phenolic hydroxyl groups; therefore, controlling the stoichiometry is critical to favor the formation of the desired mono-etherified product over the di-etherified byproduct. By using an excess of hydroquinone relative to the alkylating agent, we can statistically favor the mono-isopropoxyphenol.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of this compound from hydroquinone and 2-bromopropane.

Reaction Mechanism and Experimental Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] This process involves two primary steps:

  • Deprotonation: The phenolic proton of hydroquinone is acidic and is removed by a base (in this protocol, potassium carbonate) to form a potent nucleophile, the potassium phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the alkyl halide (2-bromopropane). This attack occurs from the backside, displacing the bromide leaving group in a single, concerted step to form the C-O ether bond.[2]

The choice of a secondary alkyl halide (2-bromopropane) means that the competing E2 elimination reaction is a potential side reaction.[2] To minimize elimination, it is crucial to control the reaction temperature. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are chosen because they effectively solvate the cation (K+) while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the SN2 reaction.[4]

G Figure 2: S_N2 Mechanism of this compound Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: S_N2 Attack HQ Hydroquinone Phenoxide Potassium Phenoxide (Nucleophile) HQ->Phenoxide Deprotonation Base K₂CO₃ (Base) AlkylHalide 2-Bromopropane (Electrophile) Product This compound AlkylHalide->Product LeavingGroup KBr (Salt)

Caption: S_N2 Mechanism of this compound Synthesis

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentCAS No.Molecular Wt.AmountMolesPuritySupplier
Hydroquinone123-31-9110.11 g/mol 22.02 g0.20≥99%Sigma-Aldrich
2-Bromopropane75-26-3122.99 g/mol 12.30 g (8.98 mL)0.10≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 20.73 g0.15AnhydrousAcros Organics
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 150 mL-AnhydrousFisher Scientific
Diethyl Ether60-29-774.12 g/mol ~400 mL-AnhydrousVWR
Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed-2 M aq.J.T. Baker
Saturated NaCl solution (Brine)7647-14-558.44 g/mol ~100 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed--EMD Millipore
Silica Gel7631-86-960.08 g/mol As needed-230-400 meshSorbent Technologies
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and Erlenmeyer flasks

Overall Workflow

G A 1. Reaction Setup - Combine Hydroquinone, K₂CO₃, and DMF - Heat to 80°C under N₂ B 2. Alkylation Reaction - Add 2-Bromopropane dropwise - Stir at 80°C for 12-18 hours A->B C 3. Reaction Work-up - Cool and pour into water - Extract with Diethyl Ether B->C D 4. Aqueous Wash - Wash organic layer with 2M HCl - Wash with brine C->D E 5. Isolation of Crude Product - Dry organic layer with MgSO₄ - Concentrate via rotary evaporation D->E F 6. Purification - Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) E->F G 7. Characterization - Obtain pure this compound - Analyze by NMR, MP, and TLC F->G

Caption: Experimental Workflow for this compound Synthesis

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add hydroquinone (22.02 g, 0.20 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

    • Add 150 mL of anhydrous DMF to the flask.

    • Begin stirring the mixture and establish an inert atmosphere by flushing with nitrogen.

    • Heat the slurry to 80°C using a heating mantle. Rationale: Heating ensures the solubility of reagents and provides the necessary activation energy for the reaction.

  • Alkylation:

    • Once the reaction mixture reaches 80°C, slowly add 2-bromopropane (8.98 mL, 0.10 mol) dropwise over 30 minutes using a syringe or dropping funnel. Rationale: A 2:1 molar ratio of hydroquinone to 2-bromopropane is used to statistically favor mono-alkylation.

    • Maintain the reaction at 80°C with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting hydroquinone is very polar, while the product will have a higher Rf value.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a 1 L beaker containing 500 mL of cold deionized water.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 150 mL). Rationale: The product is organic-soluble and will move into the ether layer, while inorganic salts and unreacted hydroquinone will preferentially remain in the aqueous layer.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layer with 2 M HCl (2 x 50 mL) to remove any remaining basic impurities and excess hydroquinone.

    • Wash the organic layer with saturated NaCl solution (brine, 1 x 100 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15 minutes.

    • Filter off the drying agent using gravity filtration.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil or semi-solid.

    • Purify the crude product by flash column chromatography on silica gel.[5]

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (pre-adsorbed on a small amount of silica for best results).

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization and Expected Results

  • Yield: A typical yield for this reaction is in the range of 50-65%, depending on the efficiency of the purification.

  • Appearance: White to off-white crystalline solid.

  • TLC: Rf ≈ 0.4 in 4:1 Hexane:Ethyl Acetate.

Analytical Data Expected Value
Molecular Formula C₉H₁₂O₂[6]
Molecular Weight 152.19 g/mol [6]
Melting Point 58-61 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.78 (s, 4H, Ar-H), 4.95 (s, 1H, -OH), 4.45 (sept, J=6.0 Hz, 1H, -CH), 1.32 (d, J=6.0 Hz, 6H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.5, 149.8, 116.2, 115.8, 70.4, 22.3

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydroquinone: Toxic if swallowed and can cause serious eye damage and skin irritation.[7] It is a suspected mutagen and carcinogen.[7] Avoid inhalation of dust.[8]

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a reproductive hazard. Avoid contact with skin as it is readily absorbed.

  • Potassium Carbonate: Causes serious eye irritation. Handle the fine powder with care to avoid inhalation.

  • Diethyl Ether: Extremely flammable. Work away from any potential ignition sources.

Waste Disposal: All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

References

Application Notes and Protocols for the Use of 4-Isopropoxyphenol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the utilization of 4-isopropoxyphenol as a versatile monomer in polymer synthesis. We delve into detailed protocols for polymerization, with a focus on oxidative methods, and explore its potential as a comonomer and chain terminator. This document is designed to equip researchers with the foundational knowledge and practical methodologies to synthesize and characterize novel polymers derived from this compound, with a particular emphasis on their prospective applications in the field of drug development and advanced materials.

Introduction: The Potential of this compound in Polymer Chemistry

This compound, a substituted phenolic compound, presents a unique combination of a reactive hydroxyl group for polymerization and an isopropoxy group that can impart specific solubility, thermal, and hydrophobic characteristics to the resulting polymer.[1][2] Its structure makes it an intriguing candidate for the synthesis of functional polymers with tailored properties. This guide will explore its application in creating polymers with potential uses in advanced materials and biomedical applications, including drug delivery systems.[3][4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7495-77-4[1][2]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Solid
Boiling Point 117 °C at 4 Torr[2]
IUPAC Name 4-propan-2-yloxyphenol[1]

Polymerization of this compound: Methodologies and Protocols

The primary route for polymerizing phenolic monomers is through oxidative coupling, which can be achieved via chemical or enzymatic catalysis.

Chemical Oxidative Polymerization

Oxidative polymerization of phenols is a well-established method for producing poly(phenylene oxide)s (PPOs).[8] This process typically involves the use of a catalyst system, such as a copper-amine complex, to facilitate the formation of phenoxy radicals, which then couple to form the polymer chain.

Protocol 1: Synthesis of Poly(4-isopropoxyphenylene oxide) via Chemical Oxidation

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene (anhydrous)

  • Methanol

  • Oxygen gas (or air)

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound in anhydrous toluene.

  • Add CuBr and TMEDA to the solution. The solution should turn green, indicating the formation of the copper-amine catalyst complex.

  • Bubble oxygen gas or air through the solution at a controlled rate while stirring vigorously at room temperature.

  • The polymerization is indicated by an increase in the viscosity of the solution. The reaction can be monitored by taking aliquots and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).

  • After the desired reaction time (typically several hours), terminate the polymerization by adding a small amount of acetic acid to neutralize the catalyst.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration, wash it with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum at 60 °C until a constant weight is achieved.

Causality of Experimental Choices:

  • The CuBr/TMEDA catalyst system is highly efficient for the oxidative coupling of phenols.

  • Toluene is a suitable solvent that dissolves the monomer and the resulting polymer.

  • Oxygen is the oxidizing agent that facilitates the formation of the phenoxy radicals.

  • Methanol is a non-solvent for the polymer, allowing for its precipitation and purification.

Diagram 1: Proposed Mechanism for Chemical Oxidative Polymerization of this compound

G Monomer This compound Radical Phenoxy Radical Monomer->Radical Oxidation Catalyst Cu(I)-amine complex Catalyst->Radical Oxygen O₂ Water H₂O Oxygen->Water Polymer Poly(4-isopropoxyphenylene oxide) Radical->Polymer Radical Coupling

Caption: Oxidative polymerization of this compound.

Enzymatic Oxidative Polymerization

Enzymatic polymerization offers a green and highly selective alternative to chemical methods.[9] Horseradish peroxidase (HRP) is a commonly used enzyme that catalyzes the oxidative polymerization of phenols in the presence of hydrogen peroxide.[10][11][12]

Protocol 2: Synthesis of Poly(this compound) via Enzymatic Polymerization

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (pH 7.0)

  • Methanol or Acetone

  • Deionized water

Procedure:

  • Dissolve this compound in a mixture of phosphate buffer and a water-miscible organic solvent (e.g., methanol or acetone) to ensure monomer solubility.

  • Add HRP to the solution and stir gently to dissolve.

  • Slowly add hydrogen peroxide to the reaction mixture dropwise using a syringe pump. The gradual addition is crucial to avoid enzyme deactivation.[11]

  • The formation of the polymer is often observed as a precipitate or an increase in turbidity.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature with gentle stirring.

  • Terminate the reaction by adding a large volume of methanol or acetone to precipitate the polymer and denature the enzyme.

  • Collect the polymer by centrifugation or filtration, wash it thoroughly with deionized water and methanol to remove impurities, and dry it under vacuum.

Causality of Experimental Choices:

  • HRP is a highly efficient and selective catalyst for phenol polymerization.[12]

  • Hydrogen peroxide acts as the oxidant.

  • A buffered aqueous/organic solvent system maintains the enzyme's activity while ensuring the solubility of the monomer and polymer.

  • Slow addition of H₂O₂ prevents the inactivation of the HRP enzyme.[11]

Diagram 2: Catalytic Cycle of Horseradish Peroxidase (HRP) in Phenol Polymerization

G HRP HRP (Fe³⁺) CompoundI Compound I HRP->CompoundI + H₂O₂ Radical Phenoxy Radical HRP->Radical CompoundII Compound II CompoundI->CompoundII + Monomer H2O 2H₂O CompoundI->H2O CompoundII->HRP + Monomer CompoundII->Radical Monomer This compound H2O2 H₂O₂

Caption: HRP catalytic cycle for this compound polymerization.

This compound as a Comonomer in Polycarbonate Synthesis

Polycarbonates are typically synthesized from diols (like bisphenol A) and a carbonate source (e.g., phosgene or diphenyl carbonate).[13][14] this compound, being a monofunctional phenol, can be incorporated as a comonomer to modify the properties of the resulting polycarbonate, such as increasing its hydrophobicity or altering its thermal characteristics.

Conceptual Protocol for Copolymerization:

In a typical polycarbonate synthesis, a portion of the diol monomer could be replaced with this compound. The reaction would proceed via a step-growth polymerization mechanism. The incorporation of this compound would lead to chain termination at the point of its addition, effectively controlling the molecular weight and creating end-capped polymer chains.

This compound as a Chain Terminator

In polymerization reactions, chain termination is a crucial step that stops the growth of a polymer chain.[15] Monofunctional molecules can act as chain terminators. Due to its single reactive hydroxyl group, this compound can be used to control the molecular weight of polymers such as polyesters and polycarbonates by capping the growing polymer chains.

Diagram 3: Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Polymerization Oxidative Polymerization (Chemical or Enzymatic) Monomer->Polymerization Purification Precipitation and Washing Polymerization->Purification Polymer Dry Poly(this compound) Purification->Polymer GPC GPC/SEC (Molecular Weight) Polymer->GPC NMR NMR Spectroscopy (Structure) Polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR DSC_TGA DSC/TGA (Thermal Properties) Polymer->DSC_TGA

Caption: General workflow for synthesis and characterization.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.

Table 2: Techniques for Polymer Characterization

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the polymer's chemical structure and confirmation of monomer incorporation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups in the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Assessment of the polymer's thermal stability.

Applications in Drug Development

Polymers are extensively used in drug delivery to enhance the therapeutic efficacy of drugs.[3][4][5][6][7] Poly(this compound), with its hydrophobic nature imparted by the isopropoxy groups, could be a promising candidate for the encapsulation and controlled release of poorly water-soluble drugs. The polymer can be formulated into various drug delivery systems, such as nanoparticles and microspheres.

Preparation of Polymer Nanoparticles for Drug Encapsulation

Protocol 3: General Method for Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Poly(this compound)

  • A water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

  • A hydrophobic drug

  • Deionized water

  • A surfactant (e.g., Pluronic F68, polyvinyl alcohol) (optional)

Procedure:

  • Dissolve the synthesized poly(this compound) and the hydrophobic drug in the organic solvent.

  • Prepare an aqueous phase, which may contain a surfactant to improve the stability of the nanoparticles.

  • Inject the organic phase into the aqueous phase under constant stirring.

  • The polymer and drug will precipitate to form nanoparticles due to the solvent displacement.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

  • The nanoparticles can be collected and purified by centrifugation or dialysis.

Causality of Experimental Choices:

  • Nanoprecipitation is a simple and effective method for preparing polymer nanoparticles.

  • The choice of organic solvent is critical for dissolving both the polymer and the drug.

  • A surfactant can be used to prevent the aggregation of the nanoparticles.

Conclusion

This compound is a promising monomer for the synthesis of functional polymers with tunable properties. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of poly(this compound) and its derivatives. The potential applications of these novel polymers in drug delivery and other advanced fields warrant further investigation.

References

The Strategic Role of 4-Isopropoxyphenol in the Synthesis of Aryloxypropanolamine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). 4-Isopropoxyphenol, a seemingly unassuming aromatic alcohol, emerges as a pivotal precursor in the generation of a therapeutically significant class of drugs: the aryloxypropanolamines. This class is renowned for its β-adrenergic receptor blocking activity, forming the cornerstone of treatments for various cardiovascular disorders.[1][2] The isopropoxy moiety of this compound is a common structural motif in several β-blockers, contributing to the molecule's overall lipophilicity and influencing its pharmacokinetic and pharmacodynamic profile. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key reactions, and analytical considerations of this compound as a precursor to these vital pharmaceuticals.

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and successful application in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Appearance Off-white to pale yellow crystalline solid
Melting Point 58-61 °C
Boiling Point 245-247 °C
Solubility Soluble in methanol, ethanol, and diethyl ether. Sparingly soluble in water.

Safety Profile: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[3]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

  • Precautions: Avoid breathing dust, vapor, or mist. Wear protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound: A Practical Approach via Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This robust Sₙ2 reaction involves the mono-alkylation of hydroquinone with an isopropylating agent. The causality behind this choice of reaction lies in its efficiency and selectivity. By using a suitable base to deprotonate one of the phenolic hydroxyl groups of hydroquinone, a potent nucleophile (the phenoxide) is generated, which then readily attacks the electrophilic isopropyl source.[6]

Reaction Scheme:

Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_products Products Hydroquinone Hydroquinone Isopropoxyphenol This compound Hydroquinone->Isopropoxyphenol Williamson Ether Synthesis IsopropylBromide 2-Bromopropane IsopropylBromide->Isopropoxyphenol Base Base (e.g., K₂CO₃) Base->Isopropoxyphenol Salt Salt (e.g., KBr) BaseH Protonated Base (e.g., KHCO₃)

Caption: Williamson ether synthesis of this compound from hydroquinone.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[6][7]

Materials and Reagents:

  • Hydroquinone (1.0 eq)

  • 2-Bromopropane (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hydroquinone in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt. The heterogeneity of the mixture is expected.

  • Addition of Alkyl Halide: Add 2-bromopropane dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Pharmaceutical Synthesis: The Gateway to Aryloxypropanolamines

This compound is a critical starting material for the synthesis of aryloxypropanolamines, a class of molecules that form the structural core of many β-blockers.[8][9] The synthesis of these pharmaceuticals typically involves a two-step sequence starting from this compound:

  • O-alkylation with Epichlorohydrin: The phenolic hydroxyl group of this compound is reacted with epichlorohydrin in the presence of a base. This reaction proceeds via a Williamson ether synthesis to form a glycidyl ether intermediate.[10]

  • Epoxide Ring-Opening: The resulting epoxide is then opened by reaction with an appropriate amine (e.g., isopropylamine) to yield the final aryloxypropanolamine drug substance.[8]

Illustrative Synthetic Pathway: A Propafenone Analog

While Propafenone itself is synthesized from a different phenol, its synthesis pathway is an excellent illustration of the chemical transformations that this compound undergoes to become a pharmaceutical.[11][12]

Synthesis of an Aryloxypropanolamine from this compound cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Epoxide Opening Isopropoxyphenol This compound GlycidylEther Glycidyl Ether Intermediate Isopropoxyphenol->GlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Base1 Base Base1->GlycidylEther Aryloxypropanolamine Aryloxypropanolamine GlycidylEther->Aryloxypropanolamine Amine Amine (e.g., Isopropylamine) Amine->Aryloxypropanolamine

Caption: General synthetic route to aryloxypropanolamines from this compound.

Detailed Experimental Protocol: Synthesis of a this compound-derived Aryloxypropanolamine

This protocol is a generalized procedure based on the known synthesis of aryloxypropanolamines.[1][8]

Part A: Synthesis of the Glycidyl Ether Intermediate

Materials and Reagents:

  • This compound (1.0 eq)

  • Epichlorohydrin (1.5 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Methanol

  • Water

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Base: Add a solution of sodium hydroxide in water dropwise to the reaction mixture.

  • Addition of Epichlorohydrin: Add epichlorohydrin to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycidyl ether.

Part B: Synthesis of the Aryloxypropanolamine

Materials and Reagents:

  • Glycidyl Ether Intermediate from Part A (1.0 eq)

  • Isopropylamine (excess)

  • Methanol

Procedure:

  • Reaction Setup: Dissolve the crude glycidyl ether in methanol in a pressure-rated reaction vessel.

  • Addition of Amine: Add an excess of isopropylamine to the solution.

  • Reaction: Seal the vessel and heat the reaction mixture to 50-60 °C for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess isopropylamine and methanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer and concentrate to yield the crude aryloxypropanolamine.

  • Purification: The final product can be purified by column chromatography or by salt formation and recrystallization.

Analytical Characterization

The purity and identity of this compound and its derivatives must be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and for identifying any byproducts from the synthesis.[13][14] The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated based on its boiling point and polarity. The mass spectrometer then provides information on the molecular weight and fragmentation pattern of the eluted compounds.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound and its derivatives.[3][17][18] The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecule's structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring the progress of reactions and for determining the purity of the final pharmaceutical product.[16] A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve optimal separation of the desired compound from any impurities.

Conclusion

This compound is a strategically important precursor in the synthesis of a wide range of aryloxypropanolamine-based pharmaceuticals. Its synthesis via the Williamson ether reaction is a well-established and scalable process. A thorough understanding of its chemical properties, safe handling procedures, and subsequent chemical transformations is essential for any researcher or professional involved in the development of these life-saving medicines. The protocols and insights provided in this document are intended to serve as a valuable resource for the successful application of this compound in pharmaceutical research and development.

References

Comprehensive Analytical Characterization of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropoxyphenol is a significant chemical intermediate whose purity and identity are critical for its application in research and manufacturing, particularly within the pharmaceutical industry. This document provides a comprehensive guide to the analytical methods required for the complete characterization of this compound. It details robust protocols for chromatographic separation and quantification (HPLC, GC-MS) and spectroscopic identification (NMR, FTIR, MS). The methodologies are presented with a focus on the underlying scientific principles, ensuring that each protocol functions as a self-validating system in alignment with industry standards such as the ICH Q2(R1) guidelines.[1][2] This guide is intended to equip researchers and quality control professionals with the necessary tools to confidently assess the quality and structural integrity of this compound.

Introduction: The Imperative for Rigorous Characterization

This compound (CAS No: 7495-77-4), a substituted phenol derivative, serves as a versatile building block in organic synthesis. Its precise molecular structure, featuring a polar hydroxyl group and a more nonpolar isopropoxy ether group, dictates its reactivity and physical properties. In drug development, it may be a starting material, an intermediate, or a potential process-related impurity. Consequently, verifying its identity, purity, and impurity profile is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and consistency of the final product.

This application note moves beyond a simple listing of procedures. It provides a logical framework for analytical characterization, explaining the causality behind method selection and the interpretation of the resulting data. The protocols described herein are designed to be robust and compliant with stringent regulatory expectations.[3]

Physicochemical Properties and Safety

A thorough understanding of the analyte's properties is the first step in developing any analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₂[4]
Molecular Weight 152.19 g/mol [4]
CAS Number 7495-77-4[5]
Appearance Brown liquid or solid[5]
Storage Temperature Room Temperature, Sealed in Dry[5]
Synonyms p-Isopropoxyphenol, Phenol, 4-(1-methylethoxy)-[4][5]

Safety and Handling: this compound is classified as a skin and eye irritant.[4] The Safety Data Sheet (SDS) indicates it is harmful if swallowed, in contact with skin, or inhaled.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

Chromatographic Analysis: Purity, Assay, and Impurity Profiling

Chromatographic techniques are the cornerstone for separating this compound from impurities and for accurately quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for the purity and assay of this compound. Its polarity is well-suited for retention on non-polar stationary phases like C18. The inclusion of a UV detector is ideal, as the phenolic ring provides strong chromophores for sensitive detection. The objective is to develop a method that can separate the main component from any potential process impurities (e.g., starting materials, by-products) or degradants.[7]

Trustworthiness through Validation: The reliability of this HPLC method is established through rigorous validation according to ICH Q2(R1) guidelines.[1][8][9] This process provides documented evidence that the method is suitable for its intended purpose.[10][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (e.g., 0.1 mg/mL in Mobile Phase) sys_suit System Suitability Test (SST) (Inject Standard 5x) prep_std->sys_suit prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL in Mobile Phase) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Mobile Phase) sys_suit->inject_blank Check baseline inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity / Assay (% Area or vs. Standard) integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for purity analysis of this compound.

Experimental Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). An acid modifier like 0.1% phosphoric or formic acid can be added to improve peak shape for the phenol.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm or 275 nm (to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Procedure: Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.

  • Calculation for Purity (% Area):

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation Parameters (as per ICH Q2(R1)): [1][14]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants.[14] This can be done by spiking the sample with related substances or performing forced degradation studies.

    • Linearity: Analyze a minimum of five concentrations over the desired range (e.g., 50-150% of the assay concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.

    • Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogeneous sample. The RSD should be ≤ 2.0%.

    • Quantitation Limit (QL): The lowest concentration that can be measured with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

Expertise & Experience: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[15][16] The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it ideal for confirming the identity of the main peak and characterizing trace components.[17]

Trustworthiness: The mass spectrum provides a molecular fingerprint. By comparing the obtained spectrum with a reference library (e.g., NIST), a high degree of confidence in the identification of this compound and any impurities can be achieved.[18] The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Dissolve Sample (e.g., 1 mg/mL in a volatile solvent like DCM or Ethyl Acetate) inject Inject into GC-MS prep_sample->inject separation Separation in GC Column inject->separation ionization Ionization (EI) separation->ionization detection Mass Analysis (MS) ionization->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic mass_spec Extract Mass Spectrum for each peak tic->mass_spec library_search Compare with NIST Library mass_spec->library_search identify Identify Compound & Impurities library_search->identify

Caption: GC-MS workflow for identification of this compound.

Experimental Protocol: GC-MS Method

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak. The expected molecular ion [M]⁺ should be at m/z 152.

    • Compare the experimental mass spectrum with the NIST library spectrum for confirmation.[4]

    • Analyze smaller peaks in the chromatogram to identify potential impurities.

Spectroscopic Analysis: Unambiguous Structural Confirmation

While chromatography provides purity data, spectroscopy provides definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[19]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectrum (in CDCl₃, shifts are approximate):

    • ~6.8 ppm (m, 4H): Aromatic protons on the benzene ring, likely appearing as two doublets.

    • ~5.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its position is concentration-dependent.

    • ~4.4 ppm (septet, 1H): Methine proton (-CH-) of the isopropyl group.

    • ~1.3 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.

  • Expected ¹³C NMR Spectrum (in CDCl₃, shifts are approximate): [20]

    • ~150-155 ppm: Two aromatic carbons attached to oxygen (C-OH and C-O-CH).

    • ~115-120 ppm: Aromatic carbons ortho and meta to the oxygen groups.

    • ~70 ppm: Methine carbon (-CH-) of the isopropyl group.

    • ~22 ppm: Methyl carbons (-CH₃) of the isopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[21] It serves as an excellent identity check.

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat as a liquid film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. If solid, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3200-3500 cm⁻¹ (Broad): O-H stretching of the phenolic hydroxyl group.

    • ~2850-3000 cm⁻¹: C-H stretching of the isopropyl and aromatic groups.

    • ~1500-1600 cm⁻¹: C=C stretching within the aromatic ring.

    • ~1200-1250 cm⁻¹: C-O stretching of the aryl ether.

    • ~1100 cm⁻¹: C-O stretching of the secondary alcohol functionality within the isopropoxy group.

Integrated Analytical Strategy

A multi-faceted approach is essential for the complete and confident characterization of this compound. No single technique can provide all the necessary information.

Characterization_Strategy cluster_chrom Chromatography (Separation & Quantification) cluster_spec Spectroscopy (Identification & Structure) cluster_results Results substance This compound Sample hplc HPLC-UV substance->hplc gcms GC-MS substance->gcms nmr NMR (¹H, ¹³C) substance->nmr ftir FTIR substance->ftir purity Purity & Assay hplc->purity ms Mass Spec (from GC-MS) gcms->ms impurities Impurity Profile gcms->impurities structure Structure Elucidated nmr->structure identity Identity Confirmed ftir->identity Functional Groups ms->identity Molecular Weight final_report Certificate of Analysis purity->final_report identity->final_report structure->final_report impurities->final_report

Caption: Integrated strategy for this compound characterization.

Table 2: Summary of Recommended Analytical Techniques

TechniquePrimary PurposeKey Information Provided
HPLC-UV Purity determination and quantitative assay.Percentage purity, concentration, detection of non-volatile impurities.
GC-MS Identification and detection of volatile impurities.Confirms molecular weight (152), provides fragmentation pattern for identity, identifies volatile/semi-volatile impurities.
NMR ('H, ¹³C) Unambiguous structural elucidation.Confirms the precise arrangement of atoms and the carbon-hydrogen framework.
FTIR Functional group identification.Confirms presence of -OH, C-O (ether), and aromatic C=C bonds.

Conclusion

The analytical characterization of this compound requires a thoughtful and orthogonal combination of chromatographic and spectroscopic techniques. By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can generate reliable, accurate, and defensible data. This robust analytical package ensures a comprehensive understanding of the material's identity, purity, and quality, which is fundamental to its successful application in any scientific or industrial context.

References

Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Isopropoxyphenol

Introduction: The Structural Elucidation of this compound

This compound, systematically known as 4-(propan-2-yloxy)phenol, is an aromatic ether of significant interest in synthetic organic chemistry and materials science. Its structure, featuring both a hydroxyl and an isopropoxy group on a benzene ring, presents a distinct substitution pattern that is ideally suited for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides an unparalleled, non-destructive view into the molecular framework, allowing for the unambiguous confirmation of identity, purity, and structural integrity.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the theoretical underpinnings and practical protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. By explaining the causality behind spectral features and providing robust, self-validating experimental methods, this guide aims to empower users to confidently apply NMR for the rigorous characterization of this and similar phenolic compounds.

Molecular Structure and Symmetry: A Predictive Analysis

Understanding the inherent symmetry of this compound is the first step toward predicting and interpreting its NMR spectra. The molecule possesses a C₂ axis of symmetry that bisects the C1-O and C4-O bonds. This symmetry element renders specific pairs of protons and carbons chemically equivalent, which simplifies the resulting spectra.

  • Proton Equivalence : The protons at positions 2 and 6 (ortho to the hydroxyl group) are chemically equivalent. Likewise, the protons at positions 3 and 5 (meta to the hydroxyl group) are equivalent. The six protons of the two methyl groups in the isopropoxy moiety are also equivalent due to rapid rotation around the C-C bond.

  • Carbon Equivalence : The symmetry dictates that carbons C2 and C6 are equivalent, as are C3 and C5. The two methyl carbons of the isopropyl group are also chemically equivalent.

This pre-analysis predicts a reduced number of signals in both the ¹H and ¹³C NMR spectra compared to a non-symmetric analogue, providing a clear hypothesis to be validated by experimental data.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive guide to the determination of purity for 4-Isopropoxyphenol using a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, making its purity profile a critical quality attribute. This document provides a detailed protocol, from sample preparation to data analysis, and a thorough discussion on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodologies described herein are intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction: The Rationale for Purity Analysis

This compound (Figure 1) serves as a crucial building block in organic synthesis. The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final products.[4] Potential impurities can arise from the synthetic route, such as unreacted starting materials, by-products, or degradation products.[4]

A common synthetic pathway to this compound is the Williamson ether synthesis, reacting hydroquinone with an isopropylating agent like isopropyl bromide in the presence of a base. This process can lead to several potential impurities that need to be monitored:

  • Unreacted Starting Materials: Hydroquinone and residual isopropylating agents.

  • Isomeric Impurities: 2-Isopropoxyphenol and 3-Isopropoxyphenol, arising from non-selective reactions.

  • Over-alkylation Products: 1,4-Diisopropoxybenzene.

  • Related Substances: Phenol and other substituted phenols that may be present in the starting materials.

Given the structural similarity of these potential impurities to the main compound, a highly selective and sensitive analytical method is imperative. Reverse-phase HPLC with UV detection is the technique of choice for such analyses due to its ability to separate closely related aromatic compounds.[3][5][6] This application note details a method that effectively separates this compound from its potential process-related impurities and provides a framework for its validation to ensure reliable and accurate results.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Experimental Workflow and Causality

The experimental design is centered around achieving a robust separation of this compound from its key potential impurities. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic compounds through hydrophobic interactions.[5][6] The mobile phase, a gradient of acidified water and acetonitrile, allows for the elution of compounds with a range of polarities. The acidic modifier (phosphoric acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks.[7]

experimental_workflow sp Sample Preparation (Dissolution in Diluent) inj Injection of Sample/Standard sp->inj mp Mobile Phase Preparation (Aqueous & Organic) sep Chromatographic Separation (C18 Column, Gradient Elution) mp->sep std Standard Preparation (Reference & Impurity Standards) std->inj inj->sep det UV Detection (290 nm) sep->det integ Peak Integration det->integ quant Quantification (Area % Normalization) integ->quant report Reporting (Purity Calculation) quant->report

Diagram 1: Experimental workflow for HPLC purity analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Potential Impurity Standards (e.g., Hydroquinone, 2-Isopropoxyphenol, 1,4-Diisopropoxybenzene)

Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector is suitable for this method.

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Table 1: Optimized Chromatographic Conditions.

Detailed Protocols

Standard Preparation
  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Reference Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Perform six replicate injections of the Working Standard Solution to establish system suitability.

  • Inject the prepared sample solution in duplicate.

  • After the sequence, process the chromatograms and calculate the purity using area normalization.

Data Analysis and Interpretation

The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent).

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

System suitability must be established before sample analysis. The parameters in Table 2 should be met.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Table 2: System Suitability Requirements.

Method Validation: A Self-Validating System

A comprehensive validation of this analytical method must be performed to demonstrate its suitability for its intended purpose, in line with ICH Q2(R1) guidelines.[1][2][3][5] This ensures the trustworthiness and reliability of the generated data.

validation_logic cluster_validation Method Validation Parameters (ICH Q2 R1) cluster_precision_types Precision Levels Specificity Specificity LOD Limit of Detection Specificity->LOD LOQ Limit of Quantitation Specificity->LOQ Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Robustness Robustness Intermediate Intermediate Precision (Inter-assay) Repeatability->Intermediate Reproducibility Reproducibility (Inter-laboratory) Intermediate->Reproducibility Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Diagram 2: Logical relationship of method validation parameters as per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and impurity standards.No interference at the retention time of this compound and its impurities.
Linearity Analyze a series of solutions over a range of concentrations (e.g., LOQ to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data.Typically 80-120% of the test concentration for the assay.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.% RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters are met, and the results are not significantly affected.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust means for determining the purity of this compound. The method is specific for the separation of the active pharmaceutical ingredient from its potential process-related impurities. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended use in a regulated environment, providing accurate and reproducible data for quality control and drug development purposes.

References

Application Note: A Validated GC-MS Method for the Identification and Quantification of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the robust identification and quantification of 4-Isopropoxyphenol. This compound is of significant interest in pharmaceutical development and materials science, necessitating a reliable analytical methodology. The protocol herein addresses the inherent challenges of analyzing phenolic compounds by GC-MS, such as poor peak shape and thermal instability, through an optimized derivatization procedure. This guide is intended for researchers, scientists, and drug development professionals requiring a comprehensive and scientifically grounded approach to the analysis of this compound.

Introduction: The Rationale for a Specialized GC-MS Approach

This compound, a member of the phenol ether class, finds application as an intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate identification and quantification are critical for quality control, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high chromatographic resolution and definitive mass-based identification.[1][2]

However, the direct analysis of phenolic compounds like this compound by GC-MS can be challenging due to the presence of the polar hydroxyl group. This functional group can lead to peak tailing, poor sensitivity, and potential thermal degradation in the GC inlet and column.[3][4] To circumvent these issues, a derivatization step is often essential.[4][5] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, leading to improved chromatographic performance.[5] This application note details a method employing silylation, a common and effective derivatization technique for compounds with active hydrogens, to ensure reliable and reproducible analysis of this compound.[4][5]

Experimental Workflow: A Visual Overview

The overall analytical workflow is designed to ensure sample integrity, efficient derivatization, and accurate GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., reaction mixture, biological matrix) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Drydown Solvent Evaporation (under Nitrogen) Extraction->Drydown Concentrate Reconstitution Reconstitute in Aprotic Solvent Drydown->Reconstitution Deriv_Agent Addition of Silylating Agent (e.g., BSTFA + 1% TMCS) Reconstitution->Deriv_Agent Reaction Incubation (e.g., 70°C for 1 hour) Deriv_Agent->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Peak Integration Quant Quantification Spectrum->Quant Calibration Curve

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Standards
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Helium (carrier gas, 99.999% purity)

  • Methanol (HPLC grade)

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for method development and validation.

Component Specification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Autosampler Agilent 7693A or equivalent
Data System Agilent MassHunter or equivalent

Detailed Protocol: From Sample to Signal

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility.

Step 1: Standard and Sample Preparation

The initial preparation of the sample is crucial for accurate and reproducible results. For aqueous samples, extraction is a necessary step to isolate the analyte of interest.[6][7]

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range suitable for the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for aqueous matrices):

    • To 10 mL of the aqueous sample, add 5 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent from the standards and extracted samples to dryness under a gentle stream of nitrogen at room temperature.

Step 2: Derivatization - The Key to Successful Analysis

Derivatization with a silylating agent replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4][5] This increases volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.[5]

  • Reagent Preparation: In a fume hood, prepare the derivatization reagent by mixing BSTFA (with 1% TMCS) and anhydrous pyridine in a 1:1 (v/v) ratio.

  • Derivatization Reaction:

    • To the dried residue from Step 1, add 100 µL of the prepared derivatization reagent.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 1 hour in a heating block or oven to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization cluster_reactants Reactants cluster_product Product Analyte This compound C₉H₁₂O₂ Reaction 70°C, 1 hr Analyte->Reaction + Reagent BSTFA + 1% TMCS Silylating Agent Reagent->Reaction + Product TMS-derivatized this compound Volatile & Thermally Stable Reaction->Product

Caption: Silylation of this compound for enhanced GC-MS analysis.

Step 3: GC-MS Instrumental Parameters

The following instrumental parameters have been optimized for the separation and detection of the TMS-derivatized this compound.

Parameter Setting Rationale
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Volume 1 µLStandard volume for capillary columns.
Injection Mode Splitless (1 min)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal flow for a 0.25 mm ID column.
Oven Program Initial: 80°C (hold 2 min)Allows for solvent focusing.
Ramp: 15°C/min to 280°CProvides good separation from potential interferences.
Hold: 5 min at 280°CEnsures elution of any less volatile compounds.
Transfer Line Temp. 280°CPrevents condensation of the analyte before entering the MS.
Ion Source Temp. 230°CStandard temperature for EI.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy for creating fragment ions.
MS Acquisition Scan ModeAcquires full mass spectra for identification.
Scan Range 50-500 m/zCovers the molecular ion and expected fragments.

Data Analysis and Interpretation

Identification

The identification of this compound is confirmed by two key parameters:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of the derivatized this compound standard.

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of the TMS-derivatized this compound. The molecular weight of underivatized this compound is 152.19 g/mol .[8] The TMS derivative will have a molecular weight of 224.36 g/mol .

Expected Fragmentation Pattern:

The mass spectrum of the TMS-derivatized this compound is expected to show a prominent molecular ion peak (M+) at m/z 224. The fragmentation pattern will be characteristic of the structure. A significant fragment is often observed at M-15 (m/z 209) due to the loss of a methyl group from the TMS moiety.

Quantification

Quantification is performed by creating a calibration curve from the analysis of the derivatized standards.

  • Peak Integration: Integrate the peak area of the characteristic ion (e.g., m/z 209 or 224) for each calibration standard and the samples.

  • Calibration Curve: Plot the peak area against the concentration of the standards.

  • Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation and Performance

A validated method ensures the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).[9]

Parameter Result
Linearity (r²) > 0.995
LOD ~0.1 µg/mL
LOQ ~0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Incomplete derivatizationEnsure reagents are fresh and the reaction time/temperature are adequate. Check for moisture in the sample.
Low Sensitivity Poor extraction recovery or derivatization yieldOptimize extraction pH and solvent. Ensure complete solvent evaporation before derivatization.
No Peak Detected Analyte degradationCheck inlet and transfer line temperatures. Ensure the sample is derivatized.
Ghost Peaks Carryover from previous injectionRun a solvent blank after high-concentration samples. Clean the injection port liner.[10]

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound. The implementation of a silylation-based derivatization step is critical to achieving excellent chromatographic performance and accurate results. This method is suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

References

Application Note: FT-IR Spectroscopic Analysis of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Isopropoxyphenol (CAS 7495-77-4). We delve into the theoretical underpinnings of the molecule's vibrational modes, present detailed, field-proven protocols for sample preparation and data acquisition using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques, and offer a systematic approach to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is structured to serve as both a practical laboratory reference and an educational tool for the structural characterization of substituted phenolic compounds.

Introduction

Overview of this compound

This compound, also known as p-isopropoxyphenol or hydroquinone monoisopropyl ether, is an organic compound with the chemical formula C₉H₁₂O₂.[1][2] Its structure consists of a phenol ring where the hydroxyl group is para to an isopropoxy ether group (-O-CH(CH₃)₂). This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and antioxidants. Accurate and efficient verification of its chemical identity and purity is paramount in research and manufacturing settings.

The Role of FT-IR Spectroscopy in Chemical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[3][4] The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint" that provides direct evidence of a compound's functional group composition and overall structure.[5] For a molecule like this compound, FT-IR allows for the simultaneous confirmation of the phenolic hydroxyl group, the aromatic ring, and the isopropoxy ether linkage.

Theoretical Basis: Predicted Vibrational Modes of this compound

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. Understanding these expected absorptions is the first step in a logical interpretation. The key functional groups and their characteristic vibrational regions are detailed below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Description & Rationale
Phenolic Hydroxyl O-H Stretch3600 - 3200 (Broad)Due to intermolecular hydrogen bonding, this is one of the most characteristic peaks for phenols. Its broadness is a direct result of the various hydrogen-bonded states present in the solid sample.[6][7]
O-H Bend~1375This bending vibration often appears in the fingerprint region and can sometimes overlap with other peaks, such as CH₃ deformations.[7]
Aromatic Ring C-H Stretch3100 - 3000Corresponds to the stretching of sp² hybridized C-H bonds on the benzene ring.
C=C Stretch (In-ring)1630 - 1600 & 1590 - 1440Aromatic rings exhibit several characteristic bands in this region due to the stretching of the carbon-carbon double bonds within the ring. Often, two to four distinct peaks can be observed.[7]
C-H Out-of-Plane Bend900 - 800The position of this strong absorption is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850-810 cm⁻¹ range.
Isopropoxy Group C-H Stretch (Aliphatic)2985 - 2850These peaks are from the sp³ hybridized C-H bonds of the isopropyl methyl (CH₃) and methine (CH) groups. Multiple distinct peaks are common.[7]
Ether Linkage C-O-C Asymmetric Stretch1300 - 1200This is a very strong and prominent absorption for aryl alkyl ethers. The movement of the lighter oxygen atom between the two heavier carbon fragments results in a large change in the dipole moment, leading to a strong IR band.[8][9]
C-O Stretch (Phenolic)1280 - 1200The stretching of the C-O bond of the phenol group also falls in this region and is coupled with the ether stretch, contributing to the strong, complex absorption pattern.[7]

Materials and Instrumentation

  • Chemicals: this compound (analytical standard), Potassium Bromide (KBr, FT-IR grade, dried), Acetone or Isopropanol (spectroscopic grade, for cleaning).

  • Instrumentation:

    • Fourier-Transform Infrared (FT-IR) Spectrometer.

    • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

    • For KBr method: Agate mortar and pestle, hydraulic press with pellet-forming die, desiccator for KBr storage.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Experimental Protocols

Safety Precautions

This compound is classified as a skin and eye irritant and is harmful if swallowed.[1][10] Handle the compound in a well-ventilated area or chemical fume hood.[11] Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) before use.[11][12][13]

Protocol 1: Analysis using Attenuated Total Reflectance (ATR-FT-IR)

This is the recommended method for its speed, ease of use, and minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal surface with a soft tissue lightly moistened with acetone or isopropanol and allow it to dry completely. Collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum using the pre-defined instrument parameters (see Table 2).

  • Cleaning: After analysis, raise the press arm, remove the sample powder, and clean the crystal surface thoroughly as described in step 2.

Protocol 2: Analysis using Potassium Bromide (KBr) Pellet Method

This traditional method is useful when an ATR accessory is unavailable but requires more skill to perform correctly.

  • Sample Preparation: Add approximately 1-2 mg of this compound and ~100-200 mg of dry, FT-IR grade KBr to an agate mortar.

  • Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained. The particle size must be smaller than the wavelength of the IR radiation to minimize scattering.[14]

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it in a hydraulic press according to the manufacturer's instructions. The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Background Scan: Ensure the sample compartment of the FT-IR is empty and collect a background spectrum.

  • Data Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path and collect the sample spectrum.

Instrument Parameter Configuration

The following settings are recommended for high-quality data acquisition.

Parameter Recommended Setting Rationale
Scan Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.[3]
Resolution 4 cm⁻¹Provides sufficient detail for resolving most functional group peaks without introducing excessive noise.[3][15]
Number of Scans 16 - 32Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[6][15]
Apodization Function Happ-GenzelA standard function that provides a good balance between peak shape and resolution.

Data Analysis and Spectrum Interpretation

Representative FT-IR Spectrum of this compound

A typical FT-IR spectrum of this compound will display a series of distinct absorption bands corresponding to the functional groups outlined in Section 2.0. The interpretation should be a systematic process.

Step-by-Step Interpretation Guide
  • O-H Region (4000 - 3000 cm⁻¹): The first and most obvious feature should be a strong, broad absorption band centered around 3350 cm⁻¹. This is the classic signature of the hydrogen-bonded phenolic -OH group.

  • C-H Region (3100 - 2800 cm⁻¹): Look for multiple sharp peaks. Weaker peaks just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) are attributable to the aromatic C-H stretches. A set of stronger, sharp peaks just below 3000 cm⁻¹ (e.g., ~2980, 2935, 2870 cm⁻¹) confirms the presence of the aliphatic C-H bonds in the isopropoxy group.

  • Aromatic Region (1650 - 1450 cm⁻¹): Expect to see two or more sharp, medium-intensity peaks. Key bands around 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of C=C stretching within the benzene ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region is complex but highly diagnostic.

    • The most intense absorption in this region will be the C-O stretching vibrations. Look for a very strong, broad band centered around 1230 cm⁻¹. This peak arises from the coupled asymmetric C-O-C stretch of the ether and the C-O stretch of the phenol.[8]

    • Identify the aromatic C-H out-of-plane bending. A strong peak around 830 cm⁻¹ is a definitive indicator of the 1,4-(para) substitution pattern of the benzene ring.

Tabulated Peak Assignments
**Observed Peak (cm⁻¹) **Intensity Assignment
~3350Strong, BroadO-H Stretch (Hydrogen-bonded Phenol)
~3050Weak-Medium, SharpAromatic C-H Stretch
~2980Strong, SharpAliphatic C-H Stretch (Isopropyl CH₃)
~2935Medium, SharpAliphatic C-H Stretch (Isopropyl CH)
~1610Medium, SharpAromatic C=C Ring Stretch
~1510Strong, SharpAromatic C=C Ring Stretch
~1380Medium, SharpC-H Bend (Isopropyl) / O-H Bend
~1230Very Strong, BroadAryl-Alkyl Ether C-O-C Asymmetric Stretch & Phenolic C-O Stretch
~1175Strong, SharpIn-plane C-H Bending
~830Strong, SharpAromatic C-H Out-of-Plane Bend (1,4-disubstitution)

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis start Start safety Review SDS & Don PPE start->safety sample_prep Prepare Sample (ATR or KBr) safety->sample_prep background Collect Background Spectrum sample_prep->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process interpret Interpret Spectrum (Peak Assignment) process->interpret report Report Results interpret->report

Caption: General experimental workflow for FT-IR analysis.

Caption: Decision logic for spectral feature confirmation.

Troubleshooting and Best Practices

  • Issue: A very broad, rolling baseline.

    • Cause: Poor sample-ATR crystal contact or a badly prepared KBr pellet causing light scattering.

    • Solution: Re-apply the sample with better pressure (ATR) or re-grind and re-press the KBr pellet.

  • Issue: Unexpected broad peaks around 3500 cm⁻¹ and 1640 cm⁻¹.

    • Cause: Water contamination in the sample or KBr.

    • Solution: Dry the sample in a desiccator. Ensure KBr is stored in an oven and handled quickly to prevent moisture absorption.

  • Issue: Sharp, strong, noisy peaks between 2300-2400 cm⁻¹.

    • Cause: Incomplete subtraction of atmospheric carbon dioxide (CO₂).

    • Solution: Ensure the instrument is well-purged (if applicable) and collect a fresh background spectrum before running the sample.

  • Best Practice: For definitive identification, always compare an experimentally obtained spectrum against a reference spectrum from a trusted database (e.g., NIST, Sigma-Aldrich).[16][17][18]

Conclusion

FT-IR spectroscopy is a rapid, reliable, and highly informative method for the structural confirmation of this compound. By following the detailed protocols and interpretation logic presented in this application note, researchers can confidently verify the presence of the key phenolic, aromatic, and ether functionalities. The characteristic absorptions, particularly the broad O-H stretch, the strong C-O-C ether stretch, and the C-H out-of-plane bend indicative of para-substitution, provide a robust spectral fingerprint for this compound.

References

Application Notes and Protocols: 4-Isopropoxyphenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of 4-Isopropoxyphenol

This compound, a readily available aromatic compound, serves as a highly versatile and valuable building block in the landscape of modern organic synthesis. Its chemical architecture, featuring a nucleophilic phenolic hydroxyl group and an activated aromatic ring, offers a dual-pronged approach to molecular elaboration. The isopropoxy group, while sterically modest, exerts a significant electronic influence, activating the aromatic ring towards electrophilic substitution, primarily at the ortho position. This inherent reactivity, coupled with the classical transformations of the phenolic hydroxyl group, renders this compound an attractive starting material for the synthesis of a diverse array of target molecules, spanning from active pharmaceutical ingredients (APIs) to advanced polymer materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into the key reaction classes where this building block excels, providing not just step-by-step protocols, but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible outcomes.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective experimentation.

PropertyValueReference(s)
CAS Number 7495-77-4[1][2]
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [1][3]
Appearance Off-white crystalline solid
Melting Point 59-61 °C
Boiling Point 212-213 °C
Solubility Soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water.

Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered around two reactive sites: the phenolic hydroxyl group and the electron-rich aromatic ring.

Reactivity_of_this compound cluster_hydroxyl_reactions O-Functionalization cluster_ring_reactions C-Functionalization This compound This compound Phenolic Hydroxyl Group Phenolic Hydroxyl Group This compound->Phenolic Hydroxyl Group O-H Aromatic Ring Aromatic Ring This compound->Aromatic Ring π-system O-Alkylation (Williamson Ether Synthesis) O-Alkylation (Williamson Ether Synthesis) Phenolic Hydroxyl Group->O-Alkylation (Williamson Ether Synthesis) O-Acylation (Esterification) O-Acylation (Esterification) Phenolic Hydroxyl Group->O-Acylation (Esterification) Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Aromatic Ring->Electrophilic Aromatic Substitution C-Alkylation C-Alkylation Electrophilic Aromatic Substitution->C-Alkylation C-Acylation (Friedel-Crafts/Fries) C-Acylation (Friedel-Crafts/Fries) Electrophilic Aromatic Substitution->C-Acylation (Friedel-Crafts/Fries)

Caption: Key reactive sites of this compound and resultant synthetic pathways.

Section 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[4] This Sₙ2 reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide, which subsequently displaces a halide from an alkyl halide.[4] The phenolic proton of this compound is sufficiently acidic to be readily removed by common bases like potassium carbonate or sodium hydroxide, facilitating its use in this transformation.

Application Note: Synthesis of Substituted Di-alkoxybenzenes

The O-alkylation of this compound is a gateway to a vast array of di-alkoxybenzene derivatives. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of the alkylating agent dictates the nature of the second alkoxy group, allowing for the introduction of diverse functionalities. For instance, alkylation with allyl bromide yields an intermediate that can undergo further transformations, such as Claisen rearrangement or cross-metathesis.

Protocol 1: Synthesis of 4-Allyloxy-isopropoxybenzene

This protocol details the synthesis of 4-allyloxy-isopropoxybenzene, a useful intermediate for further elaboration.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants cluster_products R1 This compound P1 4-Allyloxy-isopropoxybenzene R1->P1 1. Base 2. R2 (Acetone, Reflux) R2 Allyl Bromide Base K₂CO₃

Caption: Williamson ether synthesis of 4-allyloxy-isopropoxybenzene.

Materials:

  • This compound (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetone. Stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add allyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-allyloxy-isopropoxybenzene.

Section 2: Electrophilic Aromatic Substitution

The isopropoxy group of this compound is an ortho-, para-directing and activating group for electrophilic aromatic substitution.[3] Given that the para position is blocked, electrophilic attack occurs predominantly at the ortho position (C2 and C6).

Application Note: C-Acylation via Fries Rearrangement

Direct Friedel-Crafts acylation of phenols can be challenging as the phenolic oxygen can coordinate to the Lewis acid catalyst, deactivating the ring. A powerful alternative is the Fries rearrangement , where a phenolic ester is rearranged to a hydroxy aryl ketone in the presence of a Lewis acid.[5][6][7] This two-step sequence first involves the esterification of this compound, followed by the Lewis acid-catalyzed rearrangement. This method provides a reliable route to ortho-acylated phenols.

Protocol 2: Synthesis of 2-Acetyl-4-isopropoxyphenol via Fries Rearrangement

This protocol outlines the synthesis of 2-acetyl-4-isopropoxyphenol, a key intermediate for various heterocyclic and pharmaceutical compounds.

Workflow:

Fries_Rearrangement_Workflow Start This compound Step1 O-Acylation (Acetyl Chloride, Pyridine) Start->Step1 Intermediate 4-Isopropoxyphenyl acetate Step1->Intermediate Step2 Fries Rearrangement (AlCl₃, Nitrobenzene) Intermediate->Step2 Workup Aqueous Work-up & Purification Step2->Workup Product 2-Acetyl-4-isopropoxyphenol Workup->Product

Caption: Workflow for the synthesis of 2-acetyl-4-isopropoxyphenol.

Part A: Synthesis of 4-Isopropoxyphenyl acetate

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask and cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 4-isopropoxyphenyl acetate, which can often be used in the next step without further purification.

Part B: Fries Rearrangement to 2-Acetyl-4-isopropoxyphenol

Materials:

  • 4-Isopropoxyphenyl acetate (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Nitrobenzene (as solvent)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, add anhydrous aluminum chloride to nitrobenzene and cool the mixture in an ice bath.

  • Slowly add a solution of 4-isopropoxyphenyl acetate in nitrobenzene to the cooled AlCl₃ suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extract the mixture with DCM.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure 2-acetyl-4-isopropoxyphenol.

Section 3: Application in Pharmaceutical Synthesis

The structural motifs derived from this compound are found in numerous biologically active molecules. A prominent example is its use in the synthesis of β-blockers.

Application Note: Synthesis of a Key Intermediate for Bisoprolol

Bisoprolol is a selective β₁ receptor blocker used to treat cardiovascular diseases. A key step in its synthesis involves the preparation of 4-((2-isopropoxyethoxy)methyl)phenol, a derivative of this compound.[8][9] This intermediate is then reacted with epichlorohydrin and isopropylamine to yield Bisoprolol.[10]

Protocol 3: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol

This protocol describes the synthesis of a key intermediate for Bisoprolol, starting from 4-hydroxybenzyl alcohol and 2-isopropoxyethanol.

Reaction Scheme:

Bisoprolol_Intermediate_Synthesis R1 4-Hydroxybenzyl alcohol Product 4-((2-isopropoxyethoxy)methyl)phenol R1->Product R2, Catalyst (0-5 °C to 15-20 °C) R2 2-Isopropoxyethanol Catalyst Amberlyst-15

Caption: Synthesis of a key intermediate for Bisoprolol.

Materials:

  • 4-Hydroxybenzyl alcohol

  • 2-Isopropoxyethanol

  • Amberlyst-15 resin

  • Potassium carbonate

Procedure:

  • Charge a reactor with 2-isopropoxyethanol and cool to 0-5 °C.

  • Add Amberlyst-15 resin to the cooled solvent.

  • Add 4-hydroxybenzyl alcohol in portions, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Raise the temperature to 15-20 °C and maintain for 10 hours.

  • Filter the Amberlyst-15 resin and wash it with 2-isopropoxyethanol.

  • Basify the collected reaction mixture with potassium carbonate.

  • Filter the potassium carbonate.

  • Distill the excess 2-isopropoxyethanol from the reaction mixture to obtain the crude 4-((2-isopropoxyethoxy)methyl)phenol.

Section 4: this compound in Polymer Chemistry

The phenolic hydroxyl group of this compound makes it a suitable monomer for step-growth polymerization to produce polycarbonates and polyesters. Furthermore, it can be chemically modified to introduce polymerizable groups, such as vinyl or epoxy functionalities, for chain-growth polymerization.

Application Note: Synthesis of Epoxy Resins

Epoxy resins are a class of thermosetting polymers widely used in adhesives, coatings, and composites due to their excellent mechanical properties and chemical resistance.[4] Bisphenol A is a common building block for epoxy resins. Analogously, this compound can be reacted with epichlorohydrin to form a glycidyl ether, which can then be cured to form an epoxy resin.

Protocol 4: Synthesis of 4-Isopropoxyphenyl Glycidyl Ether

This protocol provides a general method for the synthesis of the glycidyl ether of this compound.

Reaction Scheme:

Epoxy_Resin_Monomer_Synthesis R1 This compound Product 4-Isopropoxyphenyl Glycidyl Ether R1->Product R2, Base (Heat) R2 Epichlorohydrin Base NaOH

Caption: Synthesis of 4-isopropoxyphenyl glycidyl ether.

Materials:

  • This compound (1.0 eq)

  • Epichlorohydrin (excess, e.g., 5.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Water

  • Toluene

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge this compound and epichlorohydrin.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add a concentrated aqueous solution of sodium hydroxide over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours.

  • Cool the reaction mixture and add toluene to dissolve the product.

  • Wash the organic phase with water to remove salts and excess base.

  • Separate the organic layer and remove the toluene and excess epichlorohydrin by distillation under reduced pressure to obtain the crude 4-isopropoxyphenyl glycidyl ether.

Conclusion

This compound is a building block of considerable synthetic value, offering multiple avenues for the construction of complex molecular architectures. The protocols detailed herein for O-alkylation, C-acylation, and its application in pharmaceutical and polymer synthesis are illustrative of its broad utility. By understanding the principles behind these transformations and adhering to the outlined procedures, researchers can effectively harness the potential of this compound to advance their synthetic endeavors in drug discovery and materials science.

References

Topic: Reaction of 4-Isopropoxyphenol with Electrophiles: A Guide to Synthesis, Mechanism, and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthetic Chemist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the electrophilic substitution reactions of 4-isopropoxyphenol. It delves into the underlying principles governing its reactivity, offers detailed, field-proven protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions, and explains the causality behind experimental choices. The protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.

Foundational Principles: Understanding the Reactivity of this compound

This compound is a substituted phenol, a class of aromatic compounds highly activated towards electrophilic aromatic substitution (SEAr).[1] This heightened reactivity stems from the potent electron-donating nature of the hydroxyl (-OH) group, which enriches the electron density of the benzene ring through resonance.[2][3]

The key features governing the regioselectivity of reactions with this compound are:

  • Activating Groups: Both the hydroxyl (-OH) and the isopropoxy (-O-iPr) groups are strong activating groups. They donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive toward electrophiles than benzene itself.

  • Directing Effects: Both groups are ortho, para-directors.[3] In this compound, the para position relative to the hydroxyl group is blocked by the isopropoxy group. Consequently, incoming electrophiles are overwhelmingly directed to the ortho positions (C2 and C6). The isopropoxy group's directing effect reinforces this, as these positions are also ortho to it.

  • Steric Hindrance: The bulky isopropoxy group can exert some steric hindrance, which may influence the ratio of mono- to di-substituted products, especially with bulky electrophiles.

This electronic and steric profile makes this compound a versatile starting material for the synthesis of specifically substituted aromatic compounds.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Define Target Molecule (e.g., Mono-nitro derivative) reagent_prep Reagent & Glassware Prep (SDS Review, Dry Glassware) start->reagent_prep setup Reaction Setup (Inert atmosphere if needed) reagent_prep->setup cooling Cool to Target Temp (e.g., 0-5 °C) setup->cooling addition Slow, Dropwise Addition of Electrophile cooling->addition monitoring Monitor via TLC addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purify Purification (Column Chromatography or Recrystallization) extraction->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end_node Pure Product Obtained characterize->end_node

References

Application Notes and Protocols for the Derivatization of the Phenolic Group of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Modification of 4-Isopropoxyphenol

This compound is a valuable bifunctional molecule characterized by a phenolic hydroxyl group and an isopropoxy ether group attached to a benzene ring.[1][2][3] The phenolic hydroxyl group is a key reactive site, and its derivatization is a critical step in the synthesis of a wide array of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Modification of this hydroxyl group can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, it can serve as a protecting group during multi-step syntheses or act as a handle for introducing diverse functional groups to build molecular complexity.

This guide provides a comprehensive overview of the principal strategies for the derivatization of the phenolic hydroxyl group of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for etherification, esterification, and silylation.

I. Etherification: Expanding the Molecular Framework

Etherification of the phenolic hydroxyl group of this compound is a common strategy to introduce alkyl or aryl substituents, thereby modifying the steric and electronic properties of the molecule. The Williamson ether synthesis is a classic and highly effective method for this transformation.[4][5][6]

A. Williamson Ether Synthesis

The Williamson ether synthesis is a robust S(_N)2 reaction involving the nucleophilic attack of a phenoxide ion on an alkyl halide or other electrophile with a good leaving group.[5][6] The first step is the deprotonation of the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide.

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack This compound This compound Phenoxide 4-Isopropoxyphenoxide This compound->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Phenoxide Ether 4-Isopropoxyphenyl Ether Phenoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol 1: Williamson Ether Synthesis of 4-Isopropoxy-1-methoxybenzene

This protocol details the methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterValue
Reactants This compound, Methyl Iodide
Base Anhydrous Potassium Carbonate
Solvent Anhydrous Acetone
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield >90%
B. Phase-Transfer Catalysis for Etherification

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[7][8] For the etherification of phenols, PTC can enhance reaction rates and yields by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is located.[9][10]

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq 4-Isopropoxyphenoxide (ArO⁻) PTC Phase-Transfer Catalyst (Q⁺X⁻) Phenoxide_aq->PTC Ion Exchange NaOH_aq NaOH NaOH_aq->Phenoxide_aq Deprotonation Alkyl_Halide_org Alkyl Halide (R-X) Ether_org Product (ArOR) Alkyl_Halide_org->Ether_org SN2 Reaction PTC->Alkyl_Halide_org Transfer to Organic Phase (Q⁺ArO⁻)

Caption: Phase-Transfer Catalysis Workflow for Etherification.

II. Esterification: Introducing Carbonyl Functionality

Esterification of the phenolic hydroxyl group of this compound is a fundamental transformation that introduces an ester moiety. This can be achieved through various methods, including the classic Fischer esterification or by using acylating agents with a catalyst.[11][12]

A. Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[13] While more commonly used for the esterification of alcohols, it can be adapted for phenols, although harsher conditions may be required.

B. Acylation with Acyl Halides or Anhydrides

A more common and milder method for esterifying phenols is the use of acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base. The base neutralizes the hydrogen halide or carboxylic acid byproduct, driving the reaction to completion.

Acylation_Mechanism Phenol This compound Intermediate Tetrahedral Intermediate Phenol->Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->Intermediate Ester 4-Isopropoxyphenyl Ester Intermediate->Ester Elimination of Cl⁻ Pyridine Pyridine (Base) HCl_salt Pyridinium Hydrochloride Pyridine->HCl_salt Acid Scavenger Silylation_Workflow Start Dissolve this compound and Imidazole in DMF Add_TBDMSCl Add TBDMS-Cl Start->Add_TBDMSCl Stir Stir at Room Temperature Add_TBDMSCl->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Extraction with Ether) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End

References

Application Notes and Protocols for the Polymerization of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the polymerization of 4-isopropoxyphenol. This monomer offers a versatile platform for the synthesis of novel polymers with potential applications in advanced materials and biomedical engineering. These notes are designed to be a practical resource, elucidating the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying polymer chemistry.

Introduction: The Potential of this compound in Polymer Synthesis

This compound is a phenolic compound distinguished by an isopropoxy group at the para position. This structural feature imparts unique properties to the resulting polymers, influencing their solubility, thermal characteristics, and potential for post-polymerization modification. The presence of the phenolic hydroxyl group provides a reactive site for polymerization, primarily through oxidative coupling or enzymatic pathways. The resulting poly(4-isopropoxyphenylene oxide) and related structures are of interest for applications requiring tailored hydrophobicity, high performance, and biocompatibility.

Core Polymerization Strategies for this compound

Two principal methods for the polymerization of this compound are oxidative coupling and enzymatic polymerization. The choice of method will depend on the desired polymer structure, molecular weight, and the importance of "green" chemistry principles in the synthesis.

Oxidative Coupling Polymerization: A Robust Synthetic Route

Oxidative coupling is a powerful technique for the polymerization of phenols, proceeding via the formation of phenoxy radicals.[1] The choice of catalyst is critical as it can influence the regioselectivity of the coupling, leading to either carbon-carbon (C-C) or carbon-oxygen (C-O) linkages in the polymer backbone. For p-alkoxyphenols like this compound, manganese-based catalysts have shown promise in controlling this selectivity.[1][2]

This protocol is adapted from studies on the oxidative coupling of p-alkoxyphenols and is designed to favor the formation of a polymer with a predominantly polyphenylene (C-C coupled) backbone.[1][2]

Rationale for Experimental Choices:

  • Catalyst System: A manganese(II) acetylacetonate [Mn(acac)₂]-N,N'-diethylethylenediamine (DEEDA) complex is employed. The diamine ligand plays a crucial role in directing the regioselectivity towards C-C bond formation.[1][2]

  • Solvent: Dichloromethane (CH₂Cl₂) is used as it has been shown to be an effective solvent for this type of polymerization, promoting catalyst activity.[1] Polar solvents like THF or DMF may inhibit polymer formation.[1]

  • Oxygen Atmosphere: The reaction is carried out under an oxygen atmosphere, as oxygen serves as the oxidant in the catalytic cycle.

  • Room Temperature: The polymerization can proceed efficiently at room temperature, which is advantageous for energy conservation and minimizing side reactions.[1]

Materials and Equipment:

Material/EquipmentSpecifications
This compound>98% purity
Manganese(II) acetylacetonate [Mn(acac)₂]Anhydrous
N,N'-diethylethylenediamine (DEEDA)>98% purity
Dichloromethane (CH₂Cl₂)Anhydrous, ACS grade
Schlenk flask or similar reaction vessel---
Magnetic stirrer and stir bar---
Oxygen balloon or cylinder with regulator---
Standard glassware for workup---
MethanolACS grade
Filtration apparatus---
Vacuum oven---

Step-by-Step Protocol:

  • Catalyst Preparation (in-situ):

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add manganese(II) acetylacetonate [Mn(acac)₂].

    • Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the Mn(acac)₂.

    • To this solution, add N,N'-diethylethylenediamine (DEEDA) via syringe. The molar ratio of Mn(acac)₂ to DEEDA should be optimized, but a 1:1 ratio is a good starting point.[1][2]

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Polymerization:

    • In a separate flask, dissolve this compound in anhydrous dichloromethane.

    • Transfer the monomer solution to the flask containing the catalyst solution via cannula.

    • Replace the inert atmosphere with oxygen (e.g., by connecting an oxygen-filled balloon).

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing the disappearance of the monomer by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 24 hours.[1]

  • Polymer Isolation and Purification:

    • After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polymer.

    • Collect the precipitate by filtration.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer in a vacuum oven at 50 °C until a constant weight is achieved.[2]

Characterization of the Resulting Polymer:

The structure and properties of the synthesized poly(this compound) should be characterized using standard analytical techniques:[3][4][5][6][7]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the polymer backbone structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer, including the ratio of C-C to C-O linkages.[3]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3]

Enzymatic Polymerization: A Green Chemistry Approach

Enzymatic polymerization offers an environmentally benign alternative to traditional chemical methods, often proceeding under mild conditions in aqueous or aqueous-organic solvent systems.[8][9][10] Horseradish peroxidase (HRP) is a commonly used enzyme for the polymerization of phenols, utilizing hydrogen peroxide as the oxidant.[11][12][13][14]

This protocol is based on established methods for the enzymatic polymerization of phenols.[11][12][13][14]

Rationale for Experimental Choices:

  • Enzyme Catalyst: Horseradish peroxidase (HRP) is a robust and commercially available enzyme that efficiently catalyzes the oxidation of a wide range of phenolic compounds.[11]

  • Oxidant: Hydrogen peroxide (H₂O₂) is a green oxidant, with water as its only byproduct. It is added portion-wise to maintain a low, steady concentration, which is crucial for preventing enzyme deactivation.

  • Solvent System: An aqueous-organic mixture (e.g., aqueous buffer and a water-miscible organic solvent like dioxane or ethanol) is often used to improve the solubility of both the monomer and the resulting polymer, which can lead to higher molecular weight products.[13][14]

  • pH Control: The reaction is performed in a buffered solution (e.g., phosphate or acetate buffer) to maintain the optimal pH for HRP activity, which is typically in the slightly acidic to neutral range.[14]

Materials and Equipment:

Material/EquipmentSpecifications
This compound>98% purity
Horseradish Peroxidase (HRP)Lyophilized powder, high activity
Hydrogen Peroxide (H₂O₂)30% (w/w) solution in water
Phosphate or Acetate BufferpH 6.0 - 7.0
Dioxane or EthanolACS grade
Reaction vessel (e.g., Erlenmeyer flask)---
Magnetic stirrer and stir bar---
pH meter---
Standard glassware for workup---
Filtration apparatus---
Vacuum oven or freeze-dryer---

Step-by-Step Protocol:

  • Reaction Setup:

    • In a reaction vessel, prepare the desired aqueous-organic solvent mixture (e.g., a 50:50 v/v mixture of pH 6.8 phosphate buffer and ethanol).[14]

    • Dissolve this compound in the solvent mixture to the desired concentration (e.g., 100-500 mg/L).[11][12]

    • Add the HRP enzyme to the solution (e.g., 4% by weight of the monomer).[11] Stir gently to dissolve.

  • Polymerization:

    • Initiate the polymerization by the dropwise addition of a dilute solution of hydrogen peroxide (H₂O₂). It is recommended to add the H₂O₂ in small portions over several hours to avoid enzyme inactivation.[11]

    • Stir the reaction mixture at room temperature (e.g., 25-32 °C).[11][12] A precipitate will likely form as the polymer grows.

    • Allow the reaction to proceed for a set time, typically 24 hours, or until monomer consumption ceases (monitored by TLC or GC).[14]

  • Polymer Isolation and Purification:

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer extensively with water to remove the enzyme and any buffer salts.

    • Further purify the polymer by washing with a solvent in which the monomer is soluble but the polymer is not (e.g., methanol).

    • Dry the polymer under vacuum or by freeze-drying.

Characterization of the Resulting Polymer:

The polymer should be characterized using the same techniques as described in Protocol 1 (FTIR, NMR, and GPC) to determine its structure and molecular weight distribution.[3][4][5][6][7]

Visualization of Polymerization Workflows

Oxidative Coupling Polymerization Workflow

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_iso Isolation & Purification Mn_acac Mn(acac)₂ Catalyst [Mn(acac)₂-DEEDA] Complex Mn_acac->Catalyst DEEDA DEEDA DEEDA->Catalyst Solvent1 CH₂Cl₂ Solvent1->Catalyst Reaction Polymerization Reaction (Room Temperature) Catalyst->Reaction Monomer This compound Monomer->Reaction Solvent2 CH₂Cl₂ Solvent2->Reaction Oxygen O₂ Atmosphere Oxygen->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Workflow for Oxidative Coupling Polymerization.

Enzymatic Polymerization Workflow

G cluster_setup Reaction Setup cluster_poly Polymerization cluster_iso Isolation & Purification Monomer This compound Mixture Reaction Mixture Monomer->Mixture HRP HRP Enzyme HRP->Mixture Buffer Aqueous Buffer (pH 6-7) Buffer->Mixture Solvent Organic Co-solvent Solvent->Mixture Reaction Enzymatic Polymerization (Room Temperature) Mixture->Reaction H2O2 H₂O₂ (portion-wise) H2O2->Reaction Isolation Filtration / Centrifugation Reaction->Isolation Washing_H2O Washing with Water Isolation->Washing_H2O Washing_MeOH Washing with Methanol Washing_H2O->Washing_MeOH Drying Vacuum Drying / Freeze-drying Washing_MeOH->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Workflow for Enzymatic Polymerization.

Safety and Handling of this compound

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[15][16][17][18]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[15][16][17][18]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[15][16][17][18] In case of potential for significant exposure, additional protective equipment may be necessary.

  • Respiratory Protection: Use in a well-ventilated area.[15][17][18][19] If dust or aerosols are generated, a NIOSH-approved respirator may be required.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[15]

  • Do not breathe dust or vapors.[16][17][18]

  • Wash hands thoroughly after handling.[16][19]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Keep away from incompatible materials such as oxidizing agents.[15][17][18]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16][17][18]

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17][18]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[16][17][18]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16][17][18]

Potential Applications of Poly(this compound)

Polymers derived from this compound, as a class of poly(alkoxyphenol)s, are anticipated to have a range of applications due to their unique combination of a hydrophobic ether linkage and a reactive polymer backbone.

  • Advanced Coatings: The resulting polymers can be used in the formulation of protective and functional coatings.[20][21][22] Polyphenol-based coatings are known for their potential corrosion resistance and good adhesion properties.[20] The isopropoxy group can enhance solubility in organic coating formulations.

  • High-Performance Membranes: Poly(arylene ether)s, a class of polymers structurally related to poly(this compound), are used in the fabrication of membranes for gas separation, water purification, and other separation processes due to their thermal and chemical stability.[23][24][25][26] The isopropoxy group can be used to tune the membrane's surface properties and permeability.

  • Biomaterials: Polyphenolic polymers are being extensively investigated for biomedical applications, including tissue engineering, drug delivery, and as biocompatible coatings for medical devices.[27][28][29][30][31] The biocompatibility of the polymer would need to be established, but the phenolic backbone offers sites for further functionalization with bioactive molecules.

References

Application Notes and Protocols: The Strategic Use of 4-Isopropoxyphenol in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Significance of the Isopropoxy Moiety in Mesogen Design

In the vast landscape of liquid crystal synthesis, the thoughtful selection of terminal groups is paramount to dictating the ultimate mesomorphic and electro-optical properties of the material. 4-Isopropoxyphenol emerges as a particularly valuable precursor due to the unique attributes of the isopropoxy group. Its branched nature introduces steric effects that can influence the melting point and the stability of the mesophases, often leading to materials with desirable properties for display technologies and other advanced applications.[1] The isopropoxy group, being a moderately electron-donating group, also plays a crucial role in modulating the molecule's polarity and polarizability, which are key factors in determining the dielectric anisotropy of the resulting liquid crystal. This document provides a comprehensive guide for researchers, outlining the synthetic strategies and detailed protocols for leveraging this compound in the creation of high-performance liquid crystalline materials.

Core Synthetic Strategy: A Two-Step Pathway to Schiff Base Liquid Crystals

A robust and widely employed method for the synthesis of calamitic (rod-shaped) liquid crystals involves the formation of an imine or Schiff base linkage.[2][3] This approach offers a straightforward and efficient means to connect aromatic cores, yielding molecules with the requisite anisotropy for liquid crystalline behavior. The synthesis of a target liquid crystal, such as N-(4-isopropoxybenzylidene)-4-cyanoaniline, from this compound can be strategically divided into two primary stages:

  • Synthesis of the Aldehyde Intermediate: The initial step involves the conversion of this compound to the corresponding aldehyde, 4-isopropoxybenzaldehyde. This transformation is a critical precursor to the subsequent condensation reaction.

  • Schiff Base Condensation: The synthesized aldehyde is then reacted with a suitable aromatic amine, in this case, 4-aminobenzonitrile, to form the final Schiff base liquid crystal. The polar nitrile group in 4-aminobenzonitrile is a common feature in liquid crystal design, contributing to a large dipole moment along the molecular axis.[4]

This two-step process provides a versatile platform for creating a library of liquid crystals by varying the amine component, allowing for the fine-tuning of the material's properties.

Experimental Protocols

Part 1: Synthesis of 4-Isopropoxybenzaldehyde

This protocol details the synthesis of the key aldehyde intermediate from this compound via a Duff reaction.

Reaction Principle: The Duff reaction is a form of formylation of activated aromatic compounds, such as phenols. In the presence of hexamethylenetetramine (HMTA) and an acid catalyst, an iminium ion is generated which acts as the electrophile, attacking the electron-rich aromatic ring to introduce a formyl group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound152.1915.22 g0.1
Hexamethylenetetramine (HMTA)140.1916.82 g0.12
Glacial Acetic Acid60.05150 mL-
Hydrochloric Acid (conc.)36.4650 mL-
Diethyl Ether74.12As needed-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.22 g (0.1 mol) of this compound and 16.82 g (0.12 mol) of hexamethylenetetramine in 150 mL of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2 hours.

  • Hydrolysis: After reflux, add 50 mL of concentrated hydrochloric acid to the reaction mixture and continue to reflux for an additional 30 minutes to hydrolyze the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-isopropoxybenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Part 2: Synthesis of N-(4-Isopropoxybenzylidene)-4-cyanoaniline

This protocol describes the condensation of the synthesized 4-isopropoxybenzaldehyde with 4-aminobenzonitrile to form the target Schiff base liquid crystal.[4]

Reaction Principle: The formation of a Schiff base involves the nucleophilic addition of the amino group of 4-aminobenzonitrile to the carbonyl carbon of 4-isopropoxybenzaldehyde, followed by the elimination of a water molecule to form the imine linkage. The reaction is typically catalyzed by a small amount of acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Isopropoxybenzaldehyde164.201.64 g10 mmol
4-Aminobenzonitrile118.141.18 g10 mmol
Absolute Ethanol46.0750 mL-
Glacial Acetic Acid60.052-3 drops-
Recrystallization Solvent (e.g., Ethanol)-As needed-

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of 4-isopropoxybenzaldehyde and 1.18 g (10 mmol) of 4-aminobenzonitrile in 50 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Crystallization: Upon completion of the reaction (indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution. For an improved yield, the flask can be cooled in an ice bath.[4]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[4]

  • Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[4]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Characterization and Data Analysis

The synthesized liquid crystal should be characterized to confirm its structure and investigate its mesomorphic properties.

Structural Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1625 cm⁻¹) and the presence of the nitrile group (C≡N stretch around 2225 cm⁻¹).

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Mesomorphic Properties:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point) and the associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the type of mesophase (e.g., nematic, smectic).

Expected Phase Transitions for N-(4-Isopropoxybenzylidene)-4-cyanoaniline:

TransitionTemperature (°C)
Crystal to Nematic (T_m)~90-100
Nematic to Isotropic (T_c)~105-115

Note: These are estimated temperatures and can vary based on the purity of the sample.

Workflow and Logic Diagrams

Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Schiff Base Condensation cluster_purification Purification & Characterization A This compound C Duff Reaction (Reflux) A->C B HMTA, Acetic Acid B->C D 4-Isopropoxybenzaldehyde C->D Hydrolysis (HCl) G Condensation (Reflux) D->G E 4-Aminobenzonitrile E->G F Ethanol, Acetic Acid (cat.) F->G H N-(4-Isopropoxybenzylidene) -4-cyanoaniline G->H I Recrystallization H->I J Characterization (DSC, POM, NMR, etc.) I->J

Caption: Synthetic pathway for N-(4-Isopropoxybenzylidene)-4-cyanoaniline.

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate a reliable and adaptable method for the synthesis of calamitic liquid crystals utilizing this compound as a key starting material. The resulting Schiff base liquid crystals are expected to exhibit a nematic phase over a practical temperature range, making them suitable for a variety of research and development applications. The versatility of the Schiff base condensation reaction opens up avenues for the creation of a diverse library of liquid crystalline materials with tailored properties by simply substituting the amine component. Further investigations could explore the synthesis of ester-containing liquid crystals from this compound to compare and contrast the influence of different linkage groups on the mesomorphic behavior. This foundational knowledge is crucial for the rational design of novel liquid crystals for next-generation display technologies, sensors, and other advanced optical materials.

References

Application Notes & Protocols: Evaluating 4-Isopropoxyphenol as a Novel Antioxidant for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The oxidative degradation of polymeric materials is a critical failure mechanism that compromises their mechanical, physical, and aesthetic properties. Antioxidants are essential additives incorporated into polymer matrices to inhibit or retard these oxidative processes, thereby extending the material's service life. While hindered phenols are a well-established class of primary antioxidants, the exploration of novel phenolic structures is crucial for developing next-generation stabilizers with tailored properties. This document provides a comprehensive framework for researchers and scientists to evaluate the potential of 4-Isopropoxyphenol as a novel antioxidant in polymers. We present its proposed mechanism of action, detailed protocols for its incorporation and performance assessment, and special considerations for its use in sensitive applications such as polymers for drug delivery systems.

Introduction to Polymer Degradation and the Role of Antioxidants

Virtually all polymeric materials are susceptible to oxidative degradation when exposed to heat, light, and atmospheric oxygen during processing and end-use.[1] This process is an autocatalytic free-radical chain reaction that leads to chain scission, cross-linking, and the formation of chromophoric species. The macroscopic consequences include loss of tensile strength, embrittlement, discoloration (yellowing), and a decrease in molecular weight, which can be observed as an increase in the melt flow rate.[2][3]

Antioxidants are additives that interrupt these degradation pathways. They are broadly classified into two types[1]:

  • Primary Antioxidants (Radical Scavengers): These compounds, typically sterically hindered phenols or secondary aromatic amines, donate a hydrogen atom to reactive peroxy radicals, converting them into stable hydroperoxides and a resonance-stabilized antioxidant radical, thus terminating the chain reaction.[4][5]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These additives, such as phosphites and thioesters, convert the hydroperoxides formed during the primary antioxidant cycle into non-radical, stable products, preventing them from re-initiating new radical chains.[1]

This guide focuses on This compound , a phenolic compound whose potential as a primary antioxidant warrants systematic investigation. Its chemical structure suggests it may act as an effective radical scavenger. We provide the necessary protocols to validate its efficacy and characterize its performance profile.

Physicochemical Properties & Proposed Antioxidant Mechanism

Compound Identification
  • Chemical Name: 4-(propan-2-yloxy)phenol

  • Synonyms: p-Isopropoxyphenol, this compound

  • CAS Number: 7495-77-4

  • Molecular Formula: C₉H₁₂O₂

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 82001)

Proposed Free-Radical Scavenging Mechanism

As a phenolic compound, this compound is hypothesized to function as a primary antioxidant by donating its phenolic hydrogen atom to a polymer peroxy radical (ROO•). This action terminates the propagation step of the auto-oxidation cycle. The resulting 4-isopropoxyphenoxy radical is resonance-stabilized, which reduces its reactivity and prevents it from initiating new degradation chains.

Proposed_Antioxidant_Mechanism cluster_degradation Polymer Auto-Oxidation Cycle P Polymer Chain (RH) R Polymer Alkyl Radical (R•) P->R + O₂, Heat, Shear R->P ROO Polymer Peroxy Radical (ROO•) R->ROO + O₂ ROOH Hydroperoxide (ROOH) ROO:e->ROOH:w + RH ROO:s->ROOH:n - H• AOH This compound (AOH) ROOH->R Degradation Chain Scission, Cross-linking, Degradation ROOH->Degradation → Further Radicals AO Stabilized Phenoxy Radical (AO•) AOH->AO + ROO•

Figure 1: Proposed free-radical scavenging mechanism of this compound.

Experimental Protocols for Performance Evaluation

This section details a logical workflow for assessing the antioxidant capabilities of this compound in a model polymer system, such as polypropylene (PP) or polyethylene (PE).

Experimental_Workflow cluster_testing Performance Testing start Start: Select Polymer & Antioxidant Concentrations protocol1 Protocol 4.1: Melt Blending start->protocol1 pellets Compounded Pellets protocol1->pellets molding Compression / Injection Molding pellets->molding protocol3 Protocol 4.3: Processing Stability (MFI) pellets->protocol3 Use pellets directly specimens Test Specimens (Films, Bars) molding->specimens protocol2 Protocol 4.2: Thermal Stability (OIT, Aging) specimens->protocol2 protocol4 Protocol 4.4: Spectroscopic Analysis (FTIR) specimens->protocol4 analysis Data Analysis & Interpretation protocol2->analysis protocol3->analysis protocol4->analysis conclusion Conclusion on Efficacy analysis->conclusion

Figure 2: General experimental workflow for evaluating antioxidant performance.
Protocol 4.1: Incorporation into Polymer Matrix via Melt Blending

Objective: To achieve a homogeneous dispersion of this compound within a polymer matrix.

Materials & Equipment:

  • Base polymer resin (e.g., Polypropylene homopolymer powder or pellets).

  • This compound powder.

  • Laboratory-scale twin-screw extruder or internal batch mixer (e.g., Brabender or Haake).

  • Strand pelletizer.

  • Drying oven.

Procedure:

  • Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Premixing: Prepare several formulations by dry-blending the polymer resin with varying concentrations of this compound (e.g., 0%, 0.05%, 0.1%, 0.25% by weight). A control sample with 0% antioxidant is mandatory. A second control with a commercial standard (e.g., Irganox 1076) at a typical concentration (e.g., 0.1%) is highly recommended for benchmarking.[3]

  • Melt Compounding:

    • Set the temperature profile of the extruder appropriate for the base polymer (e.g., 180-220°C for PP).

    • Feed the dry blend into the extruder at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath and fed into a pelletizer.[6][7]

  • Post-Drying & Storage: Dry the resulting pellets to remove surface moisture and store them in sealed, moisture-proof bags prior to subsequent testing.

Causality: Melt blending uses heat and high shear to ensure the additive is dispersed on a molecular level, which is critical for its effectiveness.[8] Inhomogeneous mixing would result in polymer-rich regions that are unprotected and prone to premature degradation.

Protocol 4.2: Evaluation of Long-Term Thermal-Oxidative Stability

Objective: To determine the effectiveness of the antioxidant in preventing degradation under prolonged exposure to high temperatures in the presence of oxygen.

Method A: Oxidative Induction Time (OIT) via DSC (per ASTM D3895) [9][10]

Equipment: Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Place a small, uniform sample (5-10 mg) of the compounded material into an open aluminum DSC pan.

  • Heating: Place the pan in the DSC cell. Heat the sample to a set isothermal temperature (e.g., 200°C for PE, 190°C for PP) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[11]

  • Isothermal Hold & Gas Switch: Once the isothermal temperature is stable, switch the purge gas from nitrogen to pure oxygen at the same flow rate.

  • Data Acquisition: Record the heat flow signal as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[1][12]

  • Analysis: Compare the OIT values for the different formulations. A longer OIT indicates better thermal-oxidative stability.[5]

Causality: The OIT test is an accelerated aging method that measures the time it takes for the antioxidant system to be consumed.[9] Once the antioxidant is depleted, the polymer rapidly oxidizes, releasing a detectable amount of heat (exotherm).

Method B: Oven Aging

Equipment: Forced-air convection oven, tensile tester, colorimeter.

Procedure:

  • Specimen Preparation: Prepare standardized test specimens (e.g., tensile bars) from the compounded pellets via compression or injection molding.

  • Aging: Place sets of specimens in an oven at an elevated temperature (e.g., 110-135°C).

  • Time Points: Remove a set of specimens at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).

  • Analysis:

    • Mechanical Properties: Conduct tensile testing to measure tensile strength and elongation at break. The time to failure is often defined as the time to a 50% loss in initial elongation.

    • Colorimetry: Measure the change in color (e.g., Yellowness Index) to quantify discoloration.

  • Comparison: Plot the retention of properties versus aging time for each formulation.

Protocol 4.3: Evaluation of Processing Stability

Objective: To assess the antioxidant's ability to protect the polymer from degradation under the high shear and temperature conditions of processing.

Method: Melt Flow Index (MFI) Change (per ASTM D1238) [13][14]

Equipment: Melt Flow Indexer.

Procedure:

  • Initial MFI: Determine the MFI of the compounded pellets from the first extrusion pass using the conditions specified for the polymer grade (specific temperature and load).[2][15]

  • Multiple Extrusions: Pass the pellets through the extruder multiple times (e.g., 3 or 5 passes) under the same conditions as the initial compounding. Collect samples after each pass.

  • Subsequent MFI: Measure the MFI of the pellets after each extrusion pass.

  • Analysis: A stable polymer will show minimal change in MFI. An increase in MFI for polymers like PP indicates chain scission (degradation).[16] Compare the percentage change in MFI across the different formulations. A smaller change indicates better processing stability.

Protocol 4.4: Spectroscopic Analysis of Degradation

Objective: To chemically monitor the extent of oxidation by quantifying the formation of carbonyl groups.

Equipment: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR or transmission accessory.

Procedure:

  • Sample Preparation: Use thin films prepared by compression molding the aged (from Protocol 4.2B) or multi-pass extruded (from Protocol 4.3) materials.

  • Spectrum Acquisition: Obtain the IR spectrum for each sample, typically in the 4000-600 cm⁻¹ range.

  • Analysis:

    • Monitor the growth of the carbonyl (C=O) absorption band, which typically appears in the 1650-1800 cm⁻¹ region.[17][18]

    • Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak (e.g., at ~1715 cm⁻¹) to the absorbance of an internal reference peak that does not change with degradation (e.g., a C-H bending peak at ~1460 cm⁻¹).[19][20]

  • Comparison: Plot the Carbonyl Index as a function of aging time or number of extrusion passes. A lower rate of CI increase signifies superior antioxidant performance.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Performance Data for this compound in Polypropylene

FormulationConcentration (wt%)Initial MFI (g/10 min)MFI after 5 Extrusions (g/10 min)MFI Change (%)OIT @ 190°C (min)Carbonyl Index (after 500h @ 110°C)
Control (Unstabilized)0.004.115.8+285%< 50.45
This compound 0.10 4.0 5.9 +48% 45 0.08
Commercial Std.0.103.95.1+31%620.05

Special Considerations for Drug Development Professionals

When polymers are used in drug delivery systems, medical devices, or pharmaceutical packaging, the choice of additives is subject to intense scrutiny.[21]

Extractables and Leachables (E&L) Testing

Any additive, including this compound, and its degradation products are potential leachables . These are chemical species that can migrate from the polymer into the drug product or the patient's body under normal conditions of use.[22][23]

  • Extractables: Compounds that can be drawn out of the polymer under aggressive laboratory conditions (e.g., harsh solvents, high temperature). An extractables study provides a worst-case profile of potential leachables.[24]

  • Leachables: Compounds that migrate under normal product storage and use conditions. A leachables study is performed on the final drug product.[25]

Protocol Directive: If this compound shows promise as an antioxidant, a formal E&L study compliant with regulatory guidelines (e.g., ISO 10993, USP <1663>, <1664>) must be conducted.[24] This involves:

  • Performing controlled extraction studies on the stabilized polymer using a range of solvents with varying polarities.

  • Identifying and quantifying all extracted compounds using sensitive analytical techniques like GC-MS and LC-MS.

  • Conducting a toxicological risk assessment on the identified extractables to determine safe exposure limits.

Logical_Relationship Polymer Polymer Matrix Extractables Extractables (Worst-case Profile) Polymer->Extractables Aggressive Extraction Leachables Leachables (Real-world Migration) Polymer->Leachables Normal Use Conditions Additive This compound (Antioxidant) Additive->Polymer DegradationProducts Antioxidant Degradation Products Additive->DegradationProducts During Stabilization DegradationProducts->Polymer Risk Toxicological Risk Assessment Extractables->Risk DrugProduct Drug Product / Patient Leachables->DrugProduct DrugProduct->Risk

Figure 3: Relationship between additives, E&L, and patient safety.

Conclusion

This compound, based on its chemical structure, presents a viable candidate as a primary radical-scavenging antioxidant for polymers. However, its practical efficacy can only be confirmed through systematic evaluation. The protocols outlined in this document provide a robust, multi-faceted approach to characterizing its performance in terms of processing stability, long-term thermal stability, and the chemical extent of degradation. For applications in the pharmaceutical and medical device sectors, positive performance results must be followed by rigorous extractable and leachable studies to ensure product safety and regulatory compliance. This framework enables researchers to generate the comprehensive data package needed to validate this compound for its intended polymer stabilization applications.

References

Troubleshooting & Optimization

Technical Support Center: 4-Isopropoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Isopropoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of high-purity this compound.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the cardioselective β1-adrenergic receptor blocker, Bisoprolol.[1] The structural integrity and purity of this compound are critical as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).[1]

The most common synthetic routes to this compound involve the Williamson ether synthesis, starting from hydroquinone and an isopropylating agent, or the Friedel-Crafts alkylation of hydroquinone. Both methods, while effective, are prone to specific side reactions that can complicate purification and reduce yields. This guide will address these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Issue 1: Low Yield of this compound and Formation of Multiple Byproducts.

  • Probable Cause A: Competing C-Alkylation. The phenoxide ion of hydroquinone is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation) to form isopropyl hydroquinone isomers.[2][3] C-alkylation is a significant competing pathway that reduces the yield of the desired O-alkylated product.[4][5]

  • Solution:

    • Solvent Selection: The choice of solvent is crucial in directing the reaction towards O-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[2][3] Protic solvents such as ethanol can lead to a higher proportion of C-alkylation products.[2][3]

    • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the rate of O-alkylation.[6][7][8][9][10] PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides, promoting the desired SN2 reaction.[6][8]

  • Probable Cause B: Di-alkylation. Over-alkylation of hydroquinone can lead to the formation of 1,4-diisopropoxybenzene. This is particularly prevalent if an excess of the isopropylating agent is used or if the reaction is allowed to proceed for too long.

  • Solution:

    • Stoichiometry Control: Carefully control the molar ratio of the isopropylating agent to hydroquinone. A slight excess of hydroquinone can help to minimize di-alkylation.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the formation of the mono-alkylated product is maximized.

  • Probable Cause C: Competing Elimination Reaction (E2). If using a secondary alkyl halide like 2-bromopropane, a competing E2 elimination reaction can occur, leading to the formation of propene gas.[2][11][12] This is favored by sterically hindered bases and higher reaction temperatures.[2][11]

  • Solution:

    • Temperature Control: Maintain a moderate reaction temperature. Lower temperatures generally favor the SN2 reaction over E2 elimination.[2] A typical range for Williamson ether synthesis is 50-100 °C.[2]

    • Choice of Base: Use a base that is strong enough to deprotonate hydroquinone but is not excessively sterically hindered.

Experimental Protocol: Williamson Ether Synthesis of this compound using Phase-Transfer Catalysis

This protocol is designed to favor O-alkylation and minimize common side reactions.

Materials:

  • Hydroquinone

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 2-bromopropane (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect in the synthesis of this compound?

A1: The primary byproducts depend on the synthetic route.

  • Williamson Ether Synthesis:

    • 2-Isopropoxyphenol: The isomeric product resulting from O-alkylation at the other hydroxyl group.

    • 1,4-Diisopropoxybenzene: The product of di-alkylation.

    • 2-Isopropylhydroquinone and 2,5-Diisopropylhydroquinone: Products of C-alkylation.

    • Propene: Formed via an E2 elimination side reaction, especially when using secondary alkyl halides.[2][11][12]

  • Friedel-Crafts Alkylation:

    • 2-Isopropyl- and 2,5-diisopropylhydroquinone: These are the major C-alkylation byproducts. The reaction is often less selective for mono-alkylation.[14]

    • Polyalkylated phenols: Can form with an excess of the alkylating agent.[14]

Q2: How can I differentiate between O-alkylation and C-alkylation products?

A2: A combination of analytical techniques can be used for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the remaining phenolic hydroxyl group in this compound will have a characteristic chemical shift. In C-alkylated products, you would observe aromatic protons with different splitting patterns and the absence of the ether linkage proton signal.

    • ¹³C NMR: The chemical shift of the carbon attached to the oxygen in the ether linkage is a key indicator of O-alkylation.

  • Mass Spectrometry (MS): Both O- and C-alkylated products will have the same molecular weight. However, their fragmentation patterns in techniques like GC-MS or LC-MS may differ, aiding in their identification.[4][15][16]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch for the phenol and a C-O-C stretch for the ether are expected for this compound.

Q3: My reaction is very slow or not going to completion. What should I do?

A3: Several factors could be contributing to a sluggish reaction:

  • Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the hydroquinone to form the more nucleophilic phenoxide. For aryl ethers, bases like potassium carbonate or cesium carbonate are often effective.[17]

  • Poor Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[2]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will slow down the desired reaction. Consider a modest increase in temperature while monitoring for byproduct formation.

  • Inactivated Alkylating Agent: Ensure the alkylating agent is pure and has not degraded.

Q4: I'm observing the formation of colored impurities. What is the cause and how can I remove them?

A4: The formation of colored byproducts, often appearing as sticky oils or gums, can be due to the oxidation of hydroquinone or phenolic intermediates.[14][18] Hydroquinone is susceptible to oxidation, especially in the presence of air and at higher pH, forming colored quinone-type structures.[19]

  • Prevention:

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Removal:

    • Washing: Washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite can sometimes help to remove quinone impurities.

    • Column Chromatography: This is often the most effective method for separating colored impurities from the desired product.[13]

    • Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated carbon can help to adsorb colored impurities.

Q5: What are the best practices for the purification of this compound?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for achieving high purity on a laboratory scale. A silica gel stationary phase with a solvent system like ethyl acetate in hexane is commonly used.[13]

  • Distillation under Reduced Pressure: For larger quantities, fractional distillation under vacuum can be an effective way to separate this compound from less volatile impurities and any remaining starting materials.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a simple and effective purification method.

Visualizations

Reaction Pathway: O- vs. C-Alkylation

G cluster_0 Hydroquinone Deprotonation cluster_1 Alkylation Pathways cluster_2 Products Hydroquinone Hydroquinone Phenoxide_Ion Hydroquinone Phenoxide Ion (Ambident Nucleophile) Hydroquinone->Phenoxide_Ion + Base Base Base O_Alkylation O-Alkylation (Desired Pathway) Phenoxide_Ion->O_Alkylation Oxygen Attack C_Alkylation C-Alkylation (Side Reaction) Phenoxide_Ion->C_Alkylation Carbon Attack Isopropyl_Halide Isopropyl Halide (R-X) 4_Isopropoxyphenol This compound (Product) O_Alkylation->4_Isopropoxyphenol Isopropyl_Hydroquinone Isopropyl Hydroquinone (Byproduct) C_Alkylation->Isopropyl_Hydroquinone

Caption: Competing O- and C-alkylation pathways in this compound synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Analyze_Byproducts Analyze Byproduct Profile (TLC, GC-MS, NMR) Start->Analyze_Byproducts High_C_Alkylation High C-Alkylation? Analyze_Byproducts->High_C_Alkylation High_Di_Alkylation High Di-Alkylation? High_C_Alkylation->High_Di_Alkylation No Optimize_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) High_C_Alkylation->Optimize_Solvent Yes Incomplete_Reaction Incomplete Reaction? High_Di_Alkylation->Incomplete_Reaction No Adjust_Stoichiometry Adjust Reactant Stoichiometry (Slight excess of Hydroquinone) High_Di_Alkylation->Adjust_Stoichiometry Yes Check_Reagents Check Reagent Purity and Base Strength Incomplete_Reaction->Check_Reagents Yes Use_PTC Implement Phase-Transfer Catalysis (PTC) Optimize_Solvent->Use_PTC Monitor_Reaction Monitor Reaction Progress Closely (TLC/HPLC) Adjust_Stoichiometry->Monitor_Reaction Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp

Caption: A step-by-step troubleshooting guide for addressing low yields.

Quantitative Data Summary

Side ReactionInfluencing FactorsRecommended Conditions to Minimize
C-Alkylation Solvent, Counter-ionPolar aprotic solvents (DMF, Acetonitrile), Phase-Transfer Catalysis
Di-alkylation Reactant Stoichiometry, Reaction TimeUse a slight excess of hydroquinone, Monitor reaction progress
E2 Elimination Temperature, Base Steric HindranceLower reaction temperatures (50-100 °C), Less sterically hindered base
Oxidation Presence of OxygenInert atmosphere (Nitrogen or Argon)

References

purification of 4-Isopropoxyphenol from unreacted hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-isopropoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful isolation of high-purity this compound from unreacted hydroquinone, a common impurity from its synthesis via Williamson ether synthesis.

Understanding the Challenge: The Chemistry of Separation

The synthesis of this compound typically involves the Williamson ether synthesis, where hydroquinone is reacted with an isopropylating agent (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.[1] A common challenge in this synthesis is the incomplete reaction of the starting material, hydroquinone, leading to its presence as a significant impurity in the crude product mixture. The structural similarities and differing polarities of this compound and hydroquinone necessitate carefully designed purification strategies.

This guide will walk you through the most effective methods to achieve high purity, focusing on the principles behind each technique to empower you to troubleshoot and adapt the protocols to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I can expect in my crude this compound?

Besides unreacted hydroquinone, other potential impurities can arise from side reactions during the Williamson ether synthesis. These can include:

  • Dialkylated product (1,4-diisopropoxybenzene): This forms when both hydroxyl groups of hydroquinone react with the isopropylating agent.

  • O-alkylation vs. C-alkylation byproducts: While O-alkylation is desired, C-alkylation of the aromatic ring can occur under certain conditions.

  • Solvent and base residues: Depending on the reaction conditions, residual solvents and the base used (e.g., potassium carbonate) may be present.

Q2: What is the key principle for separating this compound from hydroquinone?

The primary difference that we exploit for separation is the acidity of the phenolic hydroxyl groups. Hydroquinone has two acidic phenolic protons, while this compound has only one. This difference in acidity, reflected in their pKa values, allows for selective deprotonation and separation using acid-base extraction techniques. Hydroquinone is more polar than this compound, a property that is key for separation by chromatography.

Q3: Can I use distillation for purification?

While fractional distillation can be used to separate liquids with different boiling points, it is generally not the preferred method for this specific separation due to the high boiling points of both compounds and the potential for thermal degradation, especially of hydroquinone which can oxidize and darken upon heating.[2]

Q4: How do I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) will show distinct spots for this compound, hydroquinone, and other impurities. Under a UV lamp (254 nm), both compounds, being aromatic, will be UV active and appear as dark spots.[3] Staining with a potassium permanganate solution can also be used for visualization, as phenols are readily oxidized.[4]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Low yield of this compound after extractive workup. 1. Incomplete extraction from the aqueous layer. 2. Emulsion formation during extraction. 3. Product loss during the washing steps.1. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Ensure thorough mixing. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Centrifugation can also be effective. 3. Minimize the volume of wash solutions and ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
Hydroquinone contamination in the final product after extraction. 1. Insufficiently basic aqueous wash to remove all hydroquinone. 2. The pH of the aqueous wash was not high enough to deprotonate both hydroxyl groups of hydroquinone effectively.1. Increase the number of basic washes (e.g., with 5% NaOH or KOH solution). 2. Ensure the pH of the aqueous wash is sufficiently high (pH > 12) to convert hydroquinone to its more water-soluble dianion. Monitor the separation with TLC.
Product "oils out" instead of crystallizing during recrystallization. 1. The chosen solvent is too good a solvent for this compound, even at low temperatures. 2. The presence of impurities that inhibit crystal formation. 3. Cooling the solution too quickly.1. Use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid. Then, allow it to cool slowly.[5] 2. Perform a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.[6]
Poor separation of this compound and hydroquinone on a silica gel column. 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. The silica gel is too acidic, causing tailing of the phenolic compounds.1. Optimize the eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation. 2. Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.[7] 3. Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. This will help to reduce tailing and improve the peak shape.[5]

Detailed Experimental Protocols

Protocol 1: Extractive Workup for Initial Purification

This protocol is designed to separate the bulk of the unreacted hydroquinone from the desired this compound based on the difference in their acidity.

Causality behind the choices: Hydroquinone, with two phenolic hydroxyl groups, is more acidic and will be more readily deprotonated by a basic solution compared to the mono-substituted this compound. The resulting hydroquinone salt is highly soluble in the aqueous phase, while the less acidic this compound remains in the organic phase.

Extractive_Workup start Crude Reaction Mixture (in organic solvent) wash1 Wash with 5% NaOH (aq) (2-3 times) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer (contains this compound) sep1->org1 aq1 Aqueous Layer (contains hydroquinone salt) sep1->aq1 wash2 Wash Organic Layer with Brine org1->wash2 dry Dry Organic Layer (e.g., with Na2SO4) wash2->dry evap Evaporate Solvent dry->evap product Crude this compound evap->product

Caption: Extractive workup workflow.

Step-by-Step Methodology:

  • Dissolution: After the Williamson ether synthesis reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like acetone, remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase containing the this compound, and the lower aqueous layer will contain the deprotonated hydroquinone.

  • Repeat: Drain the aqueous layer and repeat the basic wash of the organic layer two more times to ensure complete removal of hydroquinone.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water-soluble impurities and help break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining highly pure crystalline this compound from the crude product obtained after the extractive workup.

Causality behind the choices: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature.[8] By dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, while the impurities remain dissolved in the mother liquor.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter the crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry the crystals wash->dry product Pure this compound dry->product

Caption: Recrystallization workflow.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. A common and effective system is a mixture of ethyl acetate and hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Cloudiness: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethyl acetate/hexanes mixture) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This protocol is ideal for separating components of a mixture with different polarities and is particularly useful when recrystallization is not effective or for larger scale purifications.

Causality behind the choices: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[9] Hydroquinone, being more polar due to its two hydroxyl groups, will adhere more strongly to the polar silica gel and will elute later than the less polar this compound.

Column_Chromatography_Workflow start Prepare Silica Gel Slurry pack Pack the Column start->pack load Load Crude Sample pack->load elute Elute with Solvent (e.g., Hexanes/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Pure this compound evap->product

Caption: Flash column chromatography workflow.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good solvent system will give a clear separation between the spots of this compound and hydroquinone, with the Rf value of this compound being around 0.3-0.4. A common eluent is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 4:1).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques.

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) To accurately quantify the purity of this compound and detect any residual hydroquinone or other impurities.Column: C18 reverse-phase column. Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol. Detection: UV detector at a wavelength where both compounds absorb (e.g., 280 nm).[10][11]
Thin-Layer Chromatography (TLC) A quick and qualitative method to check for the presence of impurities.Stationary Phase: Silica gel plates with a fluorescent indicator (F254). Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualization: UV light (254 nm) and/or staining with potassium permanganate.
Melting Point To assess the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.The reported melting point of this compound is around 60-62 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the purified product and to detect any structural impurities.¹H and ¹³C NMR spectra will show characteristic signals for this compound. The absence of signals corresponding to hydroquinone or other byproducts confirms purity.

Safety Information

  • Hydroquinone: Harmful if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer. It is also very toxic to aquatic life.[12]

  • This compound: May cause skin and serious eye irritation.[13]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors.[14]

References

Technical Support Center: Purification of Crude 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-isopropoxyphenol (CAS No. 7495-77-4). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. As a key intermediate in various syntheses, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Part 1: Understanding the Challenge: Common Impurities

The purification strategy for this compound is dictated by the impurities present, which are typically byproducts of its synthesis. The most common synthesis is the Williamson ether synthesis, reacting hydroquinone with an isopropylating agent (e.g., 2-bromopropane or isopropyl alcohol) under basic conditions.

Common Impurities May Include:

  • Unreacted Starting Materials: Hydroquinone.

  • Over-alkylation Products: 1,4-Diisopropoxybenzene.

  • Isomeric Byproducts: 2-Isopropoxyphenol, if catechol was an impurity in the starting hydroquinone.[1]

  • Solvent Residues: High-boiling point solvents used in the reaction.

  • Inorganic Salts: From the basic catalyst and workup (e.g., K₂CO₃, NaBr).

The first step in any purification is to assess the crude material, typically via Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature and approximate quantity of impurities.

Part 2: Purification Strategy Selection

A logical workflow is essential for selecting the appropriate purification method. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Workflow cluster_methods Purification Methods crude Crude this compound analysis Purity Analysis (TLC, GC, NMR) crude->analysis decision Impurity Profile? analysis->decision recrystallization Recrystallization decision->recrystallization Solid Product Polar Impurities distillation Vacuum Distillation decision->distillation Liquid/Low-Melt Solid Non-volatile Impurities chromatography Column Chromatography decision->chromatography Complex Mixture Similar Polarity final_analysis Final Purity Check (>99%) recrystallization->final_analysis distillation->final_analysis chromatography->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: General workflow for selecting a purification method.

Part 3: Troubleshooting Guides (Q&A Format)

This section addresses specific problems encountered during the purification process.

A. Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying solid this compound, especially on a larger scale.[2][3] It relies on the principle that the target compound and impurities have different solubilities in a given solvent at different temperatures.[4]

Q1: My this compound "oiled out" instead of crystallizing upon cooling. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem if the boiling point of the solvent is too high or if the solution is cooled too rapidly.

  • Causality: The solubility of your crude product is so low in the cooling solvent that it becomes supersaturated while the solution temperature is still above the melting point of your product (M.P. of pure this compound is ~60-63°C).

  • Immediate Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to make the solution slightly less saturated.

    • Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid heat loss.

    • Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Long-Term Solution: Choose a solvent with a lower boiling point or use a co-solvent system. For instance, if you are using toluene, consider a mixture of hexane and ethyl acetate, which has a lower boiling point and can be fine-tuned for optimal solubility.[5]

Q2: After cooling the solution, even in an ice bath, no crystals have formed. What should I do?

A2: Crystal formation requires nucleation, which can sometimes be slow to initiate. This issue typically arises from two main causes: using too much solvent or the absence of a nucleation site.

  • Probable Cause 1: Excessive Solvent: You may have added too much solvent, making the solution unsaturated even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue until you observe slight turbidity (cloudiness) at the surface of the boiling liquid. Then, allow it to cool slowly again.[2]

  • Probable Cause 2: Lack of Nucleation:

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.

    • Solution 3 (Ultra-Cooling): If using a non-aqueous solvent, briefly placing the flask in a dry ice/acetone bath can sometimes induce nucleation, but be prepared for rapid crystallization which may trap impurities.

Q3: The recovered crystals are still colored, even after recrystallization. How can I remove the colored impurities?

A3: Colored impurities are often large, polar, conjugated molecules that can get trapped in the crystal lattice.

  • Causality: These impurities may have similar solubility profiles to your product or are strongly adsorbed onto the crystal surface.

  • Solution: Perform the recrystallization again, but this time, include a decolorization step.

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Allow the solution to cool slightly below its boiling point to prevent bumping.

    • Add a small amount (1-2% of the solute weight) of activated charcoal to the solution.[6]

    • Swirl and gently heat the mixture for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[7]

    • Allow the hot, clear filtrate to cool slowly to form pure, colorless crystals.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oiling_out Product 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals colored_crystals Crystals are Colored start->colored_crystals cause_oiling Cause: Cooling too fast or Solvent BP too high oiling_out->cause_oiling cause_no_crystals Cause: Too much solvent or No nucleation no_crystals->cause_no_crystals cause_color Cause: Adsorbed conjugated impurities colored_crystals->cause_color solution_oiling Solution: Reheat, add more solvent, cool slowly. Change solvent. cause_oiling->solution_oiling Address with solution_no_crystals Solution: Boil off excess solvent. Scratch flask or add seed crystal. cause_no_crystals->solution_no_crystals Address with solution_color Solution: Redissolve, add activated charcoal, hot filter, and re-crystallize. cause_color->solution_color Address with

Caption: Troubleshooting common recrystallization issues.

B. Column Chromatography Troubleshooting

Flash column chromatography is ideal for separating complex mixtures or for small-scale purification where recrystallization is impractical.[8][9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase.[10]

Q1: My compounds are not separating on the column; they are eluting together. What should I do?

A1: This indicates poor resolution, which means the chosen solvent system (mobile phase) is not optimal for separating your target compound from its impurities.

  • Causality: The polarity of the mobile phase is likely too high, causing all compounds to travel quickly with the solvent front instead of interacting with the silica gel.

  • Solution: Optimize the Mobile Phase.

    • Systematic TLC Analysis: Before running a column, find a solvent system that gives your target compound an Rf value of ~0.25-0.35 on a TLC plate, and ensures a clear separation (ΔRf > 0.1) from its nearest impurity spots.

    • Reduce Solvent Polarity: If compounds are eluting too quickly (high Rf), decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.

    • Consider a Different Solvent System: Sometimes a different combination of solvents can provide better selectivity. For example, replacing ethyl acetate with dichloromethane or ether can alter the interactions and improve separation.[11]

Q2: The bands on my column are streaking/tailing instead of moving as tight, defined bands. Why is this happening?

A2: Tailing is often a sign of overloading the column, poor sample application, or interactions between the compound and the stationary phase.

  • Probable Cause 1: Sample Overload: You have loaded too much crude material onto the column.

    • Solution: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is needed.

  • Probable Cause 2: Poor Sample Loading: The initial band of the sample was too wide.

    • Solution: Dissolve the crude sample in the minimum possible volume of the mobile phase (or a less polar solvent) before loading. Alternatively, use "dry loading": adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column.[11]

  • Probable Cause 3: Acidic Compound on Silica: this compound is a phenol and is weakly acidic. Silica gel is also weakly acidic. This can lead to strong adsorption and tailing.

    • Solution: Deactivate the silica gel by adding 0.5-1% triethylamine to your mobile phase. This will cap the acidic sites on the silica and lead to sharper peaks.[11]

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I need to know for purifying this compound?

A1: Understanding the physical properties is crucial for selecting and troubleshooting purification methods.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₂O₂-
Molecular Weight 152.19 g/mol [12]Relevant for GC-MS analysis and calculating yields.
Appearance White to off-white crystalline solidColor can be an initial indicator of purity.
Melting Point 60-63 °C (approx.)A sharp melting point close to the literature value indicates high purity. Oiling out during recrystallization is a risk if the solvent BP is too high.
Boiling Point 117 °C at 4 Torr[13]The high atmospheric boiling point necessitates vacuum distillation to prevent decomposition.
Solubility Soluble in alcohols, ether, chloroform; sparingly soluble in water and hexane.Critical for selecting an appropriate recrystallization solvent or chromatography mobile phase.

Q2: Which purification method is generally best for this compound?

A2: The "best" method depends on the specific context:

  • For >5g scale with mainly hydroquinone impurity: Recrystallization from a suitable solvent (e.g., a toluene/hexane or ethyl acetate/hexane mixture) is highly effective and economical. Hydroquinone is much more polar and will have different solubility characteristics.[14][15]

  • For small (<2g) scale or complex mixtures: Flash column chromatography offers the best resolution to remove multiple impurities like 1,4-diisopropoxybenzene and isomeric byproducts.[8][16]

  • For removing non-volatile impurities (e.g., salts, polymers): Vacuum distillation is a viable option if the crude material is a low-melting solid or oil, provided the volatile impurities have sufficiently different boiling points.

Q3: Can I use distillation to purify this compound?

A3: Yes, but only under vacuum. The atmospheric boiling point is high, and the compound may decompose or oxidize at those temperatures. Vacuum distillation is effective for separating it from non-volatile impurities or from impurities with a significantly different boiling point (e.g., separating it from the higher-boiling 1,4-diisopropoxybenzene). A short-path distillation apparatus is recommended to minimize thermal stress.

Part 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Hexane Solvent System

This protocol is effective for removing more polar impurities like residual hydroquinone.

  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 30 mL of toluene and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, slowly add hexane (a non-solvent) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15 minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven at low heat (<40°C).

Protocol 2: Flash Column Chromatography

This protocol is designed to separate this compound from less polar (e.g., 1,4-diisopropoxybenzene) and more polar (e.g., hydroquinone) impurities.

  • Mobile Phase Selection: Prepare a 15% ethyl acetate in hexane (v/v) solution. Verify on a TLC plate that this compound has an Rf of ~0.3 and is well-separated from impurities.

  • Column Packing: Prepare a glass chromatography column packed with silica gel (e.g., 100 g of silica for 1-2 g of crude product) in the mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve 2.0 g of crude this compound in a minimal amount of dichloromethane or the mobile phase (e.g., 3-4 mL). Carefully apply the solution to the top of the silica bed.

  • Elution: Add the mobile phase to the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Fraction Analysis: Monitor the eluting fractions by TLC. The less polar 1,4-diisopropoxybenzene will elute first, followed by the desired this compound. Hydroquinone, being very polar, will remain on the column or elute much later.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

References

Technical Support Center: Challenges in the O-Alkylation of Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the O-alkylation of hydroquinone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing hydroquinone monoethers—valuable intermediates in the pharmaceutical and chemical industries.[1] The seemingly straightforward Williamson ether synthesis, when applied to a symmetrical difunctional starting material like hydroquinone, presents a significant synthetic challenge: controlling selectivity.

This document moves beyond simple protocols to explain the causality behind common experimental issues. It provides field-tested troubleshooting strategies and detailed procedures to empower you to optimize your reactions, improve yields, and achieve high selectivity for the desired mono-alkylated product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the O-alkylation of hydroquinone.

Q1: What is the primary challenge when performing an O-alkylation on hydroquinone? The principal difficulty is controlling the reaction's selectivity.[2] Because hydroquinone has two reactive hydroxyl groups, the reaction can easily proceed to form the di-alkylated byproduct in addition to the desired mono-alkylated product. The mono-alkylated product itself can act as a nucleophile and react further, leading to a mixture that is often difficult to separate.[2]

Q2: What is the most common synthetic route for this transformation? The Williamson ether synthesis is the most widely employed method. This S_N2 reaction involves deprotonating one or both of hydroquinone's hydroxyl groups with a base to form a more nucleophilic phenoxide, which then attacks an alkyl halide or another electrophile with a suitable leaving group.[2][3]

Q3: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it? This is a classic sign of hydroquinone oxidation. Hydroquinone and its phenoxide derivatives are highly susceptible to oxidation by atmospheric oxygen, which forms benzoquinone and subsequent colored polymeric byproducts. To prevent this, it is crucial to conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[2]

Q4: How can I ensure the reaction proceeds via O-alkylation and not C-alkylation? The choice of solvent is the most critical factor in directing the regioselectivity. The phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the carbon atoms of the ring (ortho and para positions).[4] To strongly favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetone.[4] These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free and highly nucleophilic. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms more competitive nucleophiles, which can lead to undesired C-alkylated byproducts.[4][5]

Q5: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.[2] By co-spotting the reaction mixture with your starting hydroquinone and, if available, the mono- and di-alkylated product standards, you can track the consumption of the starting material and the appearance of your products over time. Hydroquinone is UV-active, making it easy to visualize on a TLC plate under a 254 nm UV lamp.[2]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving the most common problems encountered in hydroquinone O-alkylation.

Issue 1: Low Selectivity — Predominant Formation of Di-alkylated Product

This is the most frequent and frustrating issue. It occurs because the mono-alkylated product's remaining hydroxyl group can be deprotonated and react with a second molecule of the alkylating agent.

The formation of the di-ether is a competing consecutive reaction. Its rate relative to the initial mono-alkylation depends on factors that influence the concentration and reactivity of the mono-alkoxide intermediate and the alkylating agent. High local concentrations of the alkylating agent or reaction conditions that make the second deprotonation fast will favor di-alkylation.

  • Adjust Reactant Stoichiometry: The most effective strategy to favor mono-alkylation is to use a large excess of hydroquinone relative to the alkylating agent.[2][6] This statistically increases the probability that the alkylating agent will encounter an unreacted hydroquinone molecule rather than a mono-alkylated one.

    Table 1: Effect of Reactant Ratio on Product Distribution

    Hydroquinone : Alkylating Agent Ratio Expected Outcome
    1 : 1.2 High proportion of di-alkylated product and unreacted hydroquinone.[2]
    3 : 1 Improved mono-alkylation, but di-alkylation is still significant.

    | 5 : 1 to 10 : 1 | Primarily mono-alkylated product with a large amount of recoverable unreacted hydroquinone. [2][6] |

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period (e.g., 5-15 hours) using a syringe pump helps maintain a very low, steady-state concentration of the electrophile.[2][6] This minimizes the chance for the mono-alkylated product to be intercepted before all the initial hydroquinone has reacted once.

  • Choice of Base and Temperature: Using a milder base, such as K₂CO₃, can sometimes favor mono-alkylation over stronger bases like NaH, as it may not fully deprotonate the less acidic mono-ether intermediate.[2] Lowering the reaction temperature can also increase selectivity by slowing down the second alkylation step, which may have a slightly higher activation energy.

G start Low Mono/Di Product Ratio Observed check_hq_excess Is Hydroquinone in ≥ 5x excess? start->check_hq_excess increase_hq Action: Increase Hydroquinone to 5-10 equivalents. check_hq_excess->increase_hq No check_slow_addition Was the alkylating agent added slowly over several hours? check_hq_excess->check_slow_addition Yes result Improved Mono-alkylation Selectivity increase_hq->result use_slow_addition Action: Use a syringe pump for slow, controlled addition. check_slow_addition->use_slow_addition No check_temp Consider Reaction Temperature check_slow_addition->check_temp Yes use_slow_addition->result lower_temp Action: Attempt reaction at a lower temperature (e.g., room temp instead of reflux). check_temp->lower_temp lower_temp->result

Caption: Decision tree for troubleshooting poor mono-alkylation selectivity.

Issue 2: Low Overall Yield & Significant Unreacted Starting Material

Even if selectivity is good, a low conversion of the limiting reagent is a common problem.

Low conversion typically points to issues with reagent activity or stoichiometry.

  • Insufficient Base: Hydroquinone has two phenolic protons with different pKa values. At least one full equivalent of base is required to deprotonate the first hydroxyl group for mono-alkylation.[2]

  • Reagent Deactivation: Moisture in the solvent or on the glassware can quench the base (especially strong ones like NaH). The alkylating agent may have degraded during storage.

  • Low Temperature: The reaction may be too slow at the chosen temperature to reach completion in a reasonable time.

  • Verify Base Stoichiometry: Ensure you are using at least one equivalent of base for every equivalent of hydroquinone you intend to mono-alkylate.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. For highly sensitive reactions with bases like NaH, consider distilling solvents from an appropriate drying agent.

  • Conduct Reaction Under Inert Atmosphere: As mentioned in the FAQ, this is critical to prevent oxidative degradation of the hydroquinone starting material, which directly lowers the potential yield.[2]

    • Protocol: Assemble your glassware and flush the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a bubbler).

Issue 3: Formation of C-Alkylated Byproducts

While less common than di-alkylation, C-alkylation is a mechanism-based side reaction that can complicate purification and reduce the yield of the desired O-alkylated ether.

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring at the ortho and para carbons.[4] The regioselectivity of the attack on the alkyl halide is highly dependent on the reaction environment, particularly the solvent.[4][5]

  • Protic Solvents: Solvents like water and alcohols form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide. This "caging" of the oxygen makes it less available for nucleophilic attack, increasing the relative likelihood of the ring carbons reacting.[4]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO do not form hydrogen bonds with the oxygen. They leave the phenoxide oxygen "naked" and highly nucleophilic, strongly favoring the S_N2 attack at oxygen (O-alkylation).[4]

G cluster_0 Hydroquinone (HQ) + Base cluster_1 Resonance Structures cluster_2 Reaction with R-X HQ HQ Phenoxide Phenoxide Ion (Ambident Nucleophile) HQ->Phenoxide -H+ Base Base O_Anion [Ar-O]⁻ ↔ C_Anion ⁻[Ar=O] O_Anion->C_Anion O_Alk O-Alkylation Product (Ether) O_Anion->O_Alk Favored in Polar Aprotic Solvents (DMF, DMSO) C_Alk C-Alkylation Product (Alkyl-Hydroquinone) C_Anion->C_Alk Can occur in Protic Solvents (H₂O, EtOH) RX R-X

Caption: Competing O- and C-alkylation pathways for the phenoxide ion.

To suppress C-alkylation, strictly use high-quality, dry, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[2]

Issue 4: Difficult Product Purification

A common outcome is an inseparable mixture of starting material, mono-ether, and di-ether.

The three key components often have very similar polarities, making separation by standard column chromatography challenging.[2] The mono-ether has one polar -OH group, while the di-ether is much less polar. Hydroquinone itself is quite polar.

  • Acid-Base Extraction (for removing unreacted Hydroquinone): Before chromatography, an aqueous basic wash can be used to remove the acidic unreacted hydroquinone.

    • Protocol: After the reaction is complete and the solvent has been removed, dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer 2-3 times with a 1 M NaOH or 1 M K₂CO₃ aqueous solution. The unreacted hydroquinone will move into the aqueous layer as its diphenoxide salt. The neutral ether products will remain in the organic layer. Follow with a water wash and a brine wash, then dry and concentrate the organic layer.

  • Optimized Column Chromatography:

    • Use a high-purity silica gel with a consistent particle size.

    • Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Start with a very low polarity eluent to first isolate the non-polar di-alkylated product, then gradually increase the polarity to elute the desired mono-alkylated product, leaving the highly polar baseline hydroquinone behind (if the basic wash was not performed).[2]

  • Recrystallization: If the mono-alkylated product is a solid, recrystallization can be a powerful purification technique. The key is finding a suitable solvent system where the desired compound is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[2]

Section 3: General Experimental Protocol

This protocol incorporates best practices to maximize the yield and selectivity of the mono-alkylated product.

Protocol: Selective Mono-O-Alkylation of Hydroquinone (Excess HQ Method)

Materials:

  • Hydroquinone (5.0 eq)

  • Alkyl Halide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone or DMF, anhydrous

  • Round-bottom flask, reflux condenser, dropping funnel (or syringe pump), magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction glassware and dry thoroughly in an oven. Allow to cool to room temperature under a stream of inert gas.

  • Charge Reactants: To the round-bottom flask, add hydroquinone (5.0 eq), potassium carbonate (3.0 eq), and anhydrous acetone (to make a ~0.2 M solution with respect to the alkyl halide).

  • Inert Atmosphere: Ensure the system is under a positive pressure of nitrogen or argon.

  • Heating: Begin vigorous stirring and heat the mixture to a gentle reflux.

  • Slow Addition: Dissolve the alkyl halide (1.0 eq) in a small amount of anhydrous acetone. Add this solution to the refluxing mixture dropwise via a dropping funnel or syringe pump over a period of 5-8 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to continue at reflux. Monitor the consumption of the alkyl halide by TLC every 1-2 hours. The reaction is typically complete when the alkyl halide spot is no longer visible.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the solid K₂CO₃ and wash the solid with fresh acetone. c. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Perform an acid-base extraction as described in Issue 4 to remove the excess unreacted hydroquinone. b. Purify the resulting neutral material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Troubleshooting Low Conversion in 4-Isopropoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Isopropoxyphenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion and yield, during this synthesis. We will explore the underlying chemical principles of the reaction, diagnose common problems, and provide actionable, field-proven solutions to optimize your experimental outcomes.

The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the O-alkylation of hydroquinone with an isopropyl halide in the presence of a base.[1] While straightforward in principle, the reaction is sensitive to several parameters that can lead to poor conversion and the formation of undesirable byproducts. This guide provides a systematic approach to troubleshooting these issues.

Core Principles: The Williamson Ether Synthesis of this compound

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base removes the acidic proton from one of the hydroxyl groups of hydroquinone to form a phenoxide ion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide to form the ether linkage and displace the halide ion.[1][2]

Success hinges on maximizing the rate of the desired SN2 reaction while minimizing competing side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Problem Area 1: Low or No Product Formation

Question 1: My reaction shows very low conversion of hydroquinone, with most of it remaining unreacted. What are the most common causes?

Answer: This is the most frequent issue and typically points to a failure in one of the two core reaction steps. The primary culprits are inadequate deprotonation of the hydroquinone or issues with the alkylating agent.

  • Incomplete Deprotonation: The formation of the phenoxide is critical. If the base is not strong enough or is used in insufficient quantity, the hydroquinone will not be activated to act as a nucleophile. Phenols are significantly more acidic than aliphatic alcohols, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.[2][3]

    • Actionable Advice: Ensure your base is strong enough to deprotonate the phenol (pKa ~10). Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[4] Use at least one molar equivalent of base to hydroquinone for mono-alkylation. Anhydrous conditions are crucial as water can consume the base and hinder phenoxide formation.[5]

  • Poor Reagent Quality:

    • Base: Carbonate and hydroxide bases can be hygroscopic. Old or improperly stored bases may have absorbed significant moisture and carbon dioxide from the air, reducing their effective strength.

    • Alkylating Agent: Isopropyl bromide or iodide can degrade over time, especially with exposure to light and air. Ensure the reagent is clear or only slightly colored. If it is significantly discolored, it should be purified (e.g., by distillation) or replaced.

    • Solvent: The presence of water in your solvent is a common problem. Using anhydrous solvents is highly recommended, as water can interfere with the base and the nucleophile.[5] Dipolar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide anion, thus accelerating the SN2 reaction.[1][4]

  • Sub-optimal Temperature: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[1] A common temperature range is 50-100 °C. If the temperature is too low, the reaction rate will be impractically slow.

Question 2: How can I be sure my alkylating agent, isopropyl bromide/iodide, is the problem?

Answer: The choice of an isopropyl halide introduces a specific challenge. Isopropyl halides are secondary halides, which are on the borderline for SN2 and E2 (elimination) reactions. Under the basic conditions required for phenoxide formation, a significant portion of the alkylating agent can be consumed by a competing E2 elimination reaction to form propene gas, especially at higher temperatures.[1][6]

  • Symptoms of Elimination:

    • Low conversion of hydroquinone despite the consumption of the isopropyl halide.

    • Pressure buildup in a sealed reaction vessel (due to propene formation).

  • Actionable Advice:

    • Control Temperature: Do not use excessively high temperatures, as this strongly favors elimination over substitution.[1] Find the lowest temperature at which the substitution reaction proceeds efficiently (e.g., start trials at 60-70 °C).

    • Choice of Halide: Isopropyl iodide is a better leaving group than isopropyl bromide, which can sometimes allow for lower reaction temperatures, potentially reducing the rate of elimination. However, it is also more expensive.

Problem Area 2: Competing Side Reactions

Question 3: My TLC shows good consumption of hydroquinone, but I have multiple product spots. What are the likely side products?

Answer: When starting material is consumed but the desired product yield is low, side reactions are the primary cause. For this synthesis, the main culprits are C-alkylation and di-alkylation.

  • Di-alkylation (1,4-diisopropoxybenzene): Since hydroquinone has two hydroxyl groups of equal reactivity, the desired mono-alkylated product can be deprotonated and react a second time to form the di-substituted ether.[7]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho position).[1][8] Alkylation at the carbon atom of the ring (C-alkylation) can occur, leading to the formation of isopropyl-hydroquinone isomers. This side reaction is competitive with the desired O-alkylation.[4][9]

The diagram below illustrates the desired reaction pathway versus the common side reactions.

G HQ Hydroquinone Phenoxide Phenoxide Anion HQ->Phenoxide + Base Base Base (e.g., K₂CO₃) iPrX Isopropyl Halide Elim Propene (Elimination) iPrX->Elim + Base (E2) Product This compound (Desired Product - O-Alkylation) Phenoxide->Product + iPrX (SN2) C_Alk 2-Isopropylhydroquinone (C-Alkylation) Phenoxide->C_Alk + iPrX (SN2 on Ring) DiProduct 1,4-Diisopropoxybenzene (Di-alkylation) Product->DiProduct + Base, + iPrX

Caption: Reaction pathways in this compound synthesis.

Question 4: How can I minimize the formation of 1,4-diisopropoxybenzene?

Answer: Preventing di-alkylation is a matter of controlling the stoichiometry.

  • Actionable Advice:

    • Molar Ratio: Use a molar excess of hydroquinone relative to the isopropyl halide. A ratio of 2:1 or even 3:1 (hydroquinone:isopropyl halide) will statistically favor mono-alkylation. The unreacted hydroquinone can be recovered and reused.

    • Slow Addition: Add the isopropyl halide slowly (e.g., via a syringe pump) to the solution of the hydroquinone and base. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance that a newly formed product molecule will react again before a starting hydroquinone molecule does.

Question 5: How can I favor O-alkylation over C-alkylation?

Answer: The ratio of O- to C-alkylation is heavily influenced by the solvent and reaction conditions.[8]

  • Actionable Advice:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it exposed and more nucleophilic, which favors O-alkylation.[1] Protic solvents (like water or alcohols) can form hydrogen bonds with the phenoxide oxygen, shielding it and making the ring carbons relatively more available for attack, thus increasing C-alkylation.[8]

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can significantly improve selectivity for O-alkylation. The PTC (e.g., tetrabutylammonium bromide, TBAB) forms an ion pair with the phenoxide, and this bulky complex is more likely to react at the less sterically hindered oxygen atom.[10]

Problem Area 3: Sluggish Reactions & Stalling

Question 6: My reaction starts well but seems to stall before reaching completion. What could be the cause?

Answer: A stalling reaction often points to issues with poor solubility or catalyst deactivation.

  • Poor Mixing/Solubility: The Williamson ether synthesis is often a heterogeneous reaction (e.g., solid K₂CO₃ in liquid DMF). If the mixture is not agitated effectively, the base may become coated with the salt byproduct (e.g., KBr), preventing it from reacting further.[5] The phenoxide salt itself may also have limited solubility in some organic solvents.

  • Actionable Advice:

    • Improve Agitation: Ensure vigorous mechanical or magnetic stirring throughout the reaction.

    • Use a Phase-Transfer Catalyst (PTC): This is a key solution for heterogeneous reactions. A PTC, such as a quaternary ammonium salt, carries the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[10][11] This dramatically increases the reaction rate and can often lead to higher yields under milder conditions.[12][13]

Table 1: Troubleshooting Summary
Symptom Potential Cause(s) Recommended Actions
Low conversion, starting material remainsIncomplete deprotonation; Poor reagent quality; Low temperatureVerify base strength/amount; Use fresh, anhydrous reagents; Increase temperature to 60-80 °C
Alkylating agent consumed, low product yieldE2 Elimination of isopropyl halideUse moderate temperature (avoid >100 °C); Consider using isopropyl iodide
Multiple product spots on TLCDi-alkylation; C-alkylationUse excess hydroquinone (2-3 eq.); Add alkyl halide slowly; Use polar aprotic solvent (DMF); Employ a PTC
Reaction stallsPoor mixing in heterogeneous system; Low solubilityIncrease agitation speed; Add a phase-transfer catalyst (e.g., TBAB)
Optimized Experimental Protocols
Protocol 1: Standard Synthesis of this compound

This protocol is a standard starting point for optimization.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroquinone (e.g., 2.0 eq.) and anhydrous potassium carbonate (e.g., 1.5 eq.).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration relative to the limiting reagent).

  • Reaction Initiation: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the mixture to 70-80 °C with vigorous stirring.

  • Addition: Slowly add isopropyl bromide (1.0 eq.) to the heated suspension over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Pour the filtrate into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from unreacted hydroquinone and any side products.

Protocol 2: Synthesis Using Phase-Transfer Catalysis (PTC)

This protocol is recommended for improved rates and yields.

  • Setup: To a round-bottom flask, add hydroquinone (1.5 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent: Add a suitable solvent like toluene or acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C for acetonitrile) with vigorous stirring.

  • Addition: Slowly add isopropyl bromide (1.0 eq.).

  • Monitoring & Work-up: Proceed as described in Protocol 1. The PTC often allows for shorter reaction times and may result in a cleaner crude product.

Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing issues with the synthesis.

G start Start Reaction tlc Monitor by TLC after 2h start->tlc hq_consumed Is Hydroquinone (HQ) being consumed? tlc->hq_consumed no_conv Problem: No Conversion hq_consumed->no_conv No yes_conv HQ is consumed hq_consumed->yes_conv Yes check_base 1. Check Base: Anhydrous? Sufficient eq.? 2. Check Solvent: Anhydrous? 3. Check Temperature: >60°C? no_conv->check_base product_spot Is desired product the major spot? yes_conv->product_spot side_products Problem: Side Products product_spot->side_products No good_conv Reaction proceeding well. Continue monitoring. product_spot->good_conv Yes optimize_stoich 1. Use excess HQ (2-3 eq.) 2. Add iPrX slowly 3. Use PTC to favor O-alkylation side_products->optimize_stoich

Caption: A logical workflow for troubleshooting the synthesis.

References

stability issues of 4-Isopropoxyphenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Isopropoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, we address common stability issues encountered under various experimental conditions, providing in-depth explanations, troubleshooting guides, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, like many phenolic compounds, is susceptible to degradation through two primary pathways: oxidation and hydrolysis of the ether linkage. The stability is significantly influenced by pH, light exposure, temperature, and the presence of oxidizing agents.[1]

  • Oxidative Degradation: The phenol group is particularly prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light.[2] This process often leads to the formation of colored impurities, such as quinone-type structures, which can interfere with analytical measurements and indicate sample degradation.[3][4]

  • Hydrolytic Degradation: The isopropoxy ether linkage can be susceptible to cleavage under strong acidic or basic conditions, although it is generally more stable than an ester linkage.[5] This would result in the formation of hydroquinone and isopropanol.

Q2: How does pH affect the stability of this compound?

The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions: Under strongly acidic conditions, there is a potential for acid-catalyzed hydrolysis of the ether bond. However, this reaction typically requires harsh conditions (e.g., strong acid and elevated temperatures).

  • Basic Conditions: In alkaline solutions, the phenolic proton is abstracted, forming a phenoxide ion. This phenoxide is highly susceptible to oxidation. The rate of oxidation generally increases with pH. Therefore, storing or conducting experiments with this compound in basic media, especially when exposed to air, is expected to lead to significant degradation.

Q3: My solution of this compound has turned yellow/brown. What is the likely cause and how can I prevent it?

The development of a yellow or brown color is a classic indicator of oxidation. The initial oxidation product is likely a quinone or a related species, which are often colored. This process can be accelerated by:

  • Exposure to air (oxygen)

  • Exposure to light (photodegradation)[6]

  • Presence of trace metal ion contaminants

  • Basic pH

Prevention Strategies:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5]

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.[7]

  • pH Control: Maintain a neutral or slightly acidic pH for stock solutions and during experiments, if the protocol allows.

  • Chelating Agents: In cases where metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.

  • Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of solutions, especially at room temperature.

Q4: I am observing unexpected peaks in my HPLC analysis after stressing my this compound sample with acid. What could these be?

While the ether linkage is relatively stable, forced degradation under strong acidic conditions and heat can lead to hydrolysis. The primary degradation products you might observe are:

  • Hydroquinone: Resulting from the cleavage of the isopropoxy group.

  • Acetone and Phenol: Under more extreme conditions, cleavage of the isopropyl group from the ether could occur, followed by further reactions.[8]

It's also possible to see byproducts from reactions with the solvent or buffer components under harsh conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues during experiments with this compound.

Issue 1: Rapid Loss of Parent Compound in Solution
Potential Cause Diagnostic Check Recommended Solution
Oxidation Analyze a freshly prepared sample versus one left at room temperature exposed to air and light for several hours. Look for a decrease in the main peak area and the appearance of new, often broader, peaks. A color change is also a strong indicator.Prepare solutions in degassed solvents and store under an inert gas (N₂ or Ar). Use amber glassware or protect from light.[5][7]
Incorrect pH Measure the pH of your solution. Phenols are more rapidly oxidized at higher pH.[3]Adjust the pH to a neutral or slightly acidic range if compatible with your experimental design. Use appropriate buffers to maintain pH.
Contamination Check for potential contaminants in your solvents, reagents, or on your glassware that could catalyze degradation (e.g., metal ions).Use high-purity solvents and reagents. Ensure glassware is scrupulously clean.
Issue 2: Inconsistent Results Between Experimental Replicates
Potential Cause Diagnostic Check Recommended Solution
Variable Exposure to Air/Light Review your sample handling procedures. Are all samples treated identically in terms of exposure to the environment before analysis?Standardize sample preparation and handling protocols. Minimize the time samples are exposed to air and light. Work in a consistent manner for each replicate.
Inhomogeneous Sample/Solution Ensure the compound is fully dissolved and the solution is homogeneous before taking aliquots.Vortex or sonicate to ensure complete dissolution. Visually inspect for any undissolved material.
Progressive Degradation Analyze your samples in a sequence and check if there is a trend in the results that correlates with the time of analysis.If degradation is rapid, plan your experiments to minimize the time between sample preparation and analysis. Consider using an autosampler with temperature control.
Issue 3: Formation of Precipitate in Solution
Potential Cause Diagnostic Check Recommended Solution
Degradation Product Insolubility Collect the precipitate by centrifugation or filtration and attempt to analyze it (e.g., by LC-MS after dissolving in a stronger solvent). Oxidation can sometimes lead to polymerization and the formation of insoluble materials.[4]If degradation is the cause, implement the preventative measures for oxidation. If solubility is the issue, reconsider the solvent system or the concentration of your solution.
Solubility Issues Check the solubility of this compound in your chosen solvent at the experimental concentration and temperature.Select a more appropriate solvent or adjust the concentration. A co-solvent system may be necessary.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[1][9]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions: (Perform in parallel with a control sample protected from stress)

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[5]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Store the solid compound and a solution in an oven at 60°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

This method serves as a starting point and should be validated for your specific application.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Visual Guides

Potential Degradation Pathways

G cluster_acid Acidic Hydrolysis (Forced) cluster_base Basic/Oxidative Degradation A_parent This compound A_prod1 Hydroquinone A_parent->A_prod1 H₃O⁺, Δ A_prod2 Isopropanol A_parent->A_prod2 H₃O⁺, Δ B_parent This compound B_phenoxide Phenoxide Intermediate B_parent->B_phenoxide OH⁻ B_quinone p-Benzoquinone Derivative B_phenoxide->B_quinone O₂, Light, Metal ions B_polymer Colored Polymers B_quinone->B_polymer

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

G start Stability Issue Encountered (e.g., peak loss, color change) check_color Is the solution colored? start->check_color check_pH Check pH of the solution check_color->check_pH No review_handling Review sample handling (light/air exposure) check_color->review_handling Yes acid_path Consider acid hydrolysis. Analyze for hydroquinone. check_pH->acid_path Acidic base_path High risk of oxidation. Buffer to lower pH if possible. check_pH->base_path Basic neutral_path Oxidation still possible. Check for metal contaminants. check_pH->neutral_path Neutral implement_inert Implement inert atmosphere and light protection. review_handling->implement_inert Inconsistent/Exposed end Re-analyze Sample implement_inert->end acid_path->end base_path->end neutral_path->end

Caption: Logical workflow for troubleshooting stability issues.

References

preventing oxidation of 4-Isopropoxyphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches has yielded more specific and actionable information. I now have details on:

  • Storage Conditions: The recommendation to store at +2°C to +8°C is a key quantitative detail. The need for a dry, low-temperature, and ventilated environment, stored separately from oxidants, is consistently emphasized.

  • Inert Gas Blanketing: I found excellent resources explaining the "how" and "why" of using inert gases like nitrogen or argon to protect air-sensitive reagents. This includes practical advice on using syringe-septum techniques and maintaining a positive pressure of inert gas.

  • Purification: I found references to purifying discolored phenols via distillation (including vacuum and steam distillation) and sublimation. While a specific, detailed protocol for 4-Isopropoxyphenol is not available, the general principles for phenols are applicable and can be adapted.

  • Analytical Methods: The searches confirmed that HPLC and GC are standard methods for purity assessment. While a specific application note for this compound was not found, the general applicability of these techniques to phenolic compounds is clear.

  • Role of Metals: The catalytic role of transition metals in phenol oxidation is confirmed. This provides the scientific basis for recommending storage in appropriate containers to avoid metal contamination.

  • pH Stability: I found information suggesting that phenols with adjacent hydroxyl groups are particularly unstable at high pH. While this compound does not have this specific structure, the general principle that phenoxide ions (formed at higher pH) are more susceptible to oxidation is relevant. I also found that acidic conditions can cause hydrolysis of related structures, indicating that maintaining a neutral environment is likely optimal.

  • Antioxidants: I found general information about using primary (hindered phenols) and secondary (phosphites) antioxidants to stabilize polymers, which is a related field. While adding stabilizers to a reagent-grade chemical is not standard practice for the end-user, it provides context for the inherent instability of phenols and the strategies used to mitigate it.

I believe I now have sufficient information to construct the comprehensive technical support guide as requested. I can create the FAQ section, provide detailed protocols for storage and handling, suggest methods for assessing purity, and outline a purification strategy. I can also create the required diagrams and tables. Therefore, I will now proceed to generate the final response.

Troubleshooting Guide: Preventing Oxidation During Storage

Welcome to our dedicated technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this versatile intermediate: preventing its oxidation during storage. As a substituted phenol, this compound is susceptible to degradation, which can compromise experimental integrity and product purity. This resource provides in-depth, field-proven insights and actionable protocols to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've noticed my stored this compound has developed a pink or brownish tint. What's happening and is it still usable?

This discoloration is a classic indicator of oxidation. This compound, like many phenols, is susceptible to air oxidation. The colored impurities are typically benzoquinone-type structures formed through a free-radical-mediated process. This process is often initiated by exposure to light, air (oxygen), and can be catalyzed by trace metal impurities.[1]

Causality: The phenolic hydroxyl group is electron-donating, making the aromatic ring susceptible to oxidation. Oxygen can abstract a hydrogen atom from the hydroxyl group, forming a phenoxy radical. This radical is resonance-stabilized and can then react further, eventually leading to the formation of highly colored quinone and polymeric byproducts.

The usability of the material depends on the extent of oxidation and the sensitivity of your application. For non-critical applications, a slightly discolored reagent may be acceptable. However, for applications requiring high purity, such as in drug development or catalysis, the presence of these impurities could be detrimental. We recommend performing a purity check (See Question 4) or purifying the material if in doubt (See Question 5).

Question 2: What are the optimal storage conditions for this compound to prevent this discoloration?

To maximize the shelf-life of this compound, it is crucial to minimize its exposure to oxygen, light, and heat.

Core Storage Protocol:

  • Temperature: Store in a refrigerator at +2°C to +8°C.[2] Low temperatures slow down the rate of oxidation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3] This is the most critical factor in preventing oxidation.

  • Container: Use an amber glass bottle with a tightly sealed cap to protect from light. Ensure the container is clean and free of trace metal contaminants which can catalyze oxidation.[1][4]

  • Location: The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials like strong oxidizing agents.[2][4]

The following table summarizes the key storage parameters and their rationale.

ParameterRecommendationRationale
Temperature +2°C to +8°CReduces the kinetic rate of the oxidation reaction.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation pathway.
Light Amber Glass ContainerPrevents photo-initiated oxidation.
Container Seal Tightly Sealed Cap (e.g., Sure/Seal™)Prevents ingress of atmospheric oxygen and moisture.
Purity Avoid ContaminantsTrace metals (e.g., Cu(II), Fe(II)) can act as catalysts for oxidation.[1]
Question 3: How do I properly handle the material to maintain its integrity during use?

Proper handling is as crucial as proper storage. Every time the bottle is opened, there is a risk of introducing air and moisture.

Workflow for Handling Air-Sensitive Reagents:

The diagram below illustrates a standard workflow for handling this compound using an inert gas blanket to prevent atmospheric exposure.

G cluster_prep Preparation cluster_access Accessing Reagent cluster_finish Completion A Connect Inert Gas (N₂ or Ar) to Manifold B Select Clean, Dry Glassware & Syringe C Puncture Septum with Inert Gas Inlet Needle B->C Establish Inert Atmosphere D Create Slight Positive Pressure in Bottle C->D E Puncture Septum with Second Needle for Syringe D->E F Withdraw Required Amount of this compound E->F G Remove Syringe F->G Transfer Reagent H Remove Gas Inlet Needle G->H I Store Bottle in Refrigerator (+2°C to +8°C) H->I

Caption: Inert gas handling workflow for this compound.

Step-by-Step Protocol for Reagent Withdrawal:

  • Preparation: Allow the bottle to warm to room temperature before opening to prevent condensation of moisture inside.

  • Inert Gas Setup: Use a Schlenk line or a dual-needle system with a balloon filled with nitrogen or argon.[3][5]

  • Pressurize: Puncture the septum of the bottle cap with a needle connected to the inert gas line to create a slight positive pressure. This ensures that when you withdraw the reagent, inert gas, not air, will replace the volume taken.

  • Withdrawal: Use a clean, dry syringe to pierce the septum and withdraw the desired amount of the chemical.

  • Resealing: Remove the syringe needle first, followed by the gas inlet needle. The septum should reseal, but for long-term storage, it is advisable to wrap the cap and neck of the bottle with Parafilm®.

  • Storage: Return the bottle to the recommended refrigerated storage conditions.[2]

Question 4: How can I check the purity of my this compound if I suspect it has oxidized?

Several analytical techniques can be employed to assess the purity and identify potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A reversed-phase HPLC method with a UV detector can separate the this compound from its more polar oxidation products. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also an excellent method for purity assessment, particularly for identifying volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a clear picture of the compound's integrity. The presence of new signals, particularly in the aromatic or quinonoid regions, would indicate the formation of byproducts.

  • Colorimetric Tests: While not quantitative, a simple visual inspection is the first line of defense. A distinct pink or brown color is a strong qualitative indicator of oxidation. For more rigorous testing, color-development tests after sulfonation or nitration can be sensitive to chromogenic impurities.[7]

Question 5: My this compound is already discolored. Is there a way to purify it?

Yes, it is often possible to purify oxidized this compound, especially if the degradation is not extensive. Distillation is the most common method.

Experimental Protocol: Vacuum Distillation of this compound

This protocol should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head to minimize losses.

  • Charge the Flask: Place the discolored this compound into the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.

  • Vacuum Application: Slowly apply vacuum to the system. A vacuum source capable of reaching <1 mmHg is ideal.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: this compound has a boiling point of approximately 230°C at atmospheric pressure.[2] Under vacuum, this will be significantly lower. Collect the fraction that distills over at a constant temperature. The initial fractions may contain residual water or more volatile impurities. The colored, higher-boiling oxidation products and polymers will remain in the distillation flask.

  • Post-Distillation Handling: The collected, purified this compound should be a colorless liquid or a white solid upon cooling (Melting Point: ~62°C).[2] It should be immediately stored under an inert atmosphere as described in Question 2.

The following diagram illustrates the decision-making process when dealing with potentially oxidized this compound.

G A Inspect Stored This compound B Is the material discolored? A->B C Material is likely pure. Proceed with use following proper handling. B->C No D Is the experiment highly sensitive to impurities? B->D Yes E Consider using a small amount in a test reaction. D->E No F Assess Purity via Analytical Method (e.g., HPLC, GC) D->F Yes I Use purified material. Store properly under inert atmosphere. E->I G Is purity acceptable? F->G H Purify material via vacuum distillation or sublimation. G->H No G->I Yes H->I

Caption: Troubleshooting flowchart for oxidized this compound.

References

Technical Support Center: Column Chromatography Purification of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-isopropoxyphenol using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification process.

Introduction to Purifying this compound

This compound is a phenolic compound that finds applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Achieving high purity of this compound is often crucial for downstream applications. Column chromatography is a widely used and effective technique for this purpose.[1][2] This guide will walk you through the essential considerations, from selecting the right stationary and mobile phases to troubleshooting common issues you may encounter.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[3][4]
Molecular Weight 152.19 g/mol [3][5]
Appearance Solid[5]
Polarity Moderately polar[3]
Solubility Soluble in water[6]

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions that arise during the column chromatography purification of this compound.

Q1: What is the best stationary phase for purifying this compound?

For the purification of moderately polar compounds like this compound, silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness and cost-efficiency.[7][8] However, if you encounter issues with compound stability or significant tailing, alternative stationary phases can be considered:

  • Alumina (neutral or basic): This can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[9]

  • Reversed-phase C18 silica: This is suitable for reversed-phase chromatography where a non-polar stationary phase is required.[7][10]

  • Phenyl Stationary Phases: These can offer unique selectivity for aromatic compounds like this compound due to π-π interactions.[11]

Q2: How do I choose the right mobile phase (eluent)?

The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. A common starting point is a mixture of hexanes and ethyl acetate . The ratio of these solvents is adjusted to achieve an optimal Rf value for this compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[12]

  • To increase the Rf (move the spot further up the TLC plate): Increase the proportion of the more polar solvent (ethyl acetate).

  • To decrease the Rf (move the spot further down the TLC plate): Increase the proportion of the less polar solvent (hexanes).

For challenging separations of aromatic compounds, incorporating toluene into your eluent system can sometimes improve separation.[13]

Q3: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[14][15]

  • Isocratic Elution: Uses a constant mobile phase composition throughout the separation. This method is simpler and is often sufficient if the impurities have significantly different polarities from this compound.[16][17]

  • Gradient Elution: The composition of the mobile phase is gradually changed during the separation, typically by increasing the proportion of the more polar solvent. This is highly advantageous for complex mixtures containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[16][18] For instance, you could start with a low percentage of ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.

Q4: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue when purifying phenolic compounds on silica gel. This is often due to the acidic nature of the silica interacting with the phenolic hydroxyl group. Here are some solutions:

  • Add a small amount of acid to your mobile phase: Adding 0.1-1% of acetic acid or formic acid to the eluent can help to suppress the ionization of the phenolic hydroxyl group, leading to more symmetrical peaks.[7]

  • Use a different stationary phase: As mentioned earlier, switching to neutral alumina or a reversed-phase column can mitigate this issue.[9]

  • Deactivate the silica gel: You can deactivate silica gel by pre-treating it with a base like triethylamine.[12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of this compound from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize the mobile phase using TLC. Aim for a larger difference in Rf values between your product and impurities.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a homogenous stationary phase bed.
This compound is Not Eluting from the Column - Mobile phase is too non-polar.- Compound may have decomposed on the column.- Gradually increase the polarity of the mobile phase (gradient elution).- Test the stability of your compound on a small amount of silica gel before running the column.[9] If it is unstable, consider using a less acidic stationary phase like alumina.
The Compound Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Cracks or Channels in the Silica Gel Bed - Improper column packing (dry packing).- The column ran dry.- Use a slurry packing method to ensure a uniform column bed.- Always maintain the solvent level above the top of the stationary phase.
Crystallization of the Compound on the Column - The sample is too concentrated.- The chosen eluent is a poor solvent for the compound at the loading concentration.- Dilute the sample in a small amount of the initial mobile phase before loading.- If the compound crystallizes, you may need to unpack the column and recover your material.[9]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Solutions Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution Tailing Peak Tailing Start->Tailing Cracks Column Cracks Start->Cracks OptimizeMobilePhase Optimize Mobile Phase (TLC) PoorSep->OptimizeMobilePhase NoElution->OptimizeMobilePhase CheckStability Check Compound Stability NoElution->CheckStability ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) Tailing->ChangeStationaryPhase AddModifier Add Modifier to Eluent (e.g., Acetic Acid) Tailing->AddModifier RepackColumn Repack Column (Slurry Method) Cracks->RepackColumn CheckStability->ChangeStationaryPhase

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

A well-packed column is essential for achieving good separation. The slurry packing method is highly recommended to avoid cracks and channels in the stationary phase.

Materials:

  • Chromatography column with a stopcock

  • Silica gel (appropriate mesh size)

  • Non-polar solvent (e.g., hexanes)

  • Glass rod

  • Funnel

  • Cotton or glass wool

  • Sand

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the non-polar solvent. The consistency should be like a milkshake, not too thick.

  • With the stopcock closed, pour the slurry into the column using a funnel.

  • Gently tap the side of the column to help the silica gel settle evenly and remove any air bubbles.

  • Once the silica gel has settled, open the stopcock to allow the excess solvent to drain. Do not let the solvent level drop below the top of the silica gel.

  • Add another thin layer of sand on top of the silica bed to protect it during sample loading and solvent addition.

  • Continuously add your initial mobile phase to the column and let it run through until the packed bed is stable and equilibrated.

Protocol 2: Developing a Gradient Elution Method

This protocol outlines the steps for developing a gradient elution method for the purification of this compound.

Materials:

  • Crude this compound sample

  • TLC plates

  • Developing chamber

  • Mobile phase solvents (e.g., hexanes and ethyl acetate)

  • Packed chromatography column

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude sample in a suitable solvent.

    • Spot the sample onto a TLC plate.

    • Develop the TLC plate in a solvent system with low polarity (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the developing solvent in subsequent TLC experiments (e.g., 90:10, 80:20 hexanes:ethyl acetate) until you achieve good separation between this compound and its impurities. The ideal Rf for your product should be around 0.2-0.3 in the starting solvent system.[12]

  • Column Loading:

    • Dissolve your crude sample in a minimal amount of the initial, low-polarity mobile phase.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase according to your TLC analysis. This can be done in a stepwise or linear fashion.[18]

    • Continue to increase the polarity to elute the this compound.

    • Finally, flush the column with a high-polarity solvent to elute any strongly retained impurities.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Optimize Solvents) Pack_Column 2. Pack Column (Slurry Method) TLC_Analysis->Pack_Column Load_Sample 3. Load Sample Pack_Column->Load_Sample Elute_Column 4. Elute Column (Gradient) Load_Sample->Elute_Column Collect_Fractions 5. Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions 6. Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Pure 7. Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent 8. Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Pure this compound Evaporate_Solvent->Pure_Product

Caption: A step-by-step workflow for the purification of this compound.

References

Technical Support Center: Resolving Isomeric Impurities in 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analysis and resolution of isomeric impurities in 4-Isopropoxyphenol. This resource is designed for researchers, analytical scientists, and process chemists who encounter challenges in ensuring the purity of this critical chemical intermediate. We will delve into the root causes of impurity formation, provide actionable troubleshooting advice for chromatographic separations, and present validated protocols for achieving baseline resolution and accurate identification.

Introduction: The Challenge of Isopropoxyphenol Isomers

This compound is a key starting material in the synthesis of various pharmaceuticals and other high-value chemicals, most notably as a precursor to the beta-blocker Bisoprolol[1]. Its purity is paramount, as the presence of isomeric impurities can impact reaction yields, introduce downstream purification challenges, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

The most common route to this compound is the Williamson ether synthesis, typically involving the reaction of hydroquinone with an isopropylating agent (e.g., isopropyl bromide or isopropyl tosylate) under basic conditions[2][3]. Due to the similar reactivity of the two hydroxyl groups on the hydroquinone starting material, this synthesis rarely proceeds with perfect selectivity, leading to the formation of positional isomers—2-Isopropoxyphenol and 3-Isopropoxyphenol —along with the desired 4-isomer and other process-related impurities[4]. These positional isomers are notoriously difficult to separate due to their nearly identical physical properties, such as molecular weight and polarity.

This guide provides a systematic approach to overcoming this analytical hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities in this compound and how do they form?

The primary isomeric impurities are 2-Isopropoxyphenol[5][6][7] and 3-Isopropoxyphenol[8]. While the desired product is the para (1,4) substituted isomer, the reaction can also occur at the ortho (1,2) and meta (1,3) positions of the parent phenol, although the latter is less common when starting from hydroquinone (1,4-dihydroxybenzene). The primary precursor is typically hydroquinone. The Williamson ether synthesis involves the deprotonation of one of the hydroxyl groups to form a phenoxide, which then acts as a nucleophile[3]. Incomplete monosubstitution or side reactions can lead to a mixture containing the starting material, the desired product, and the di-substituted byproduct (1,4-diisopropoxybenzene). The formation of 2-Isopropoxyphenol often occurs if catechol is present as an impurity in the hydroquinone starting material.

Q2: Why is it so difficult to separate this compound from its positional isomers?

Positional isomers present a significant chromatographic challenge because they share the same molecular formula (C₉H₁₂O₂) and molecular weight (152.19 g/mol )[5][9]. This results in very similar properties:

  • Polarity: They have nearly identical polarity and hydrophobicity, making differentiation on standard reversed-phase columns (like C18) difficult.

  • Volatility: Their boiling points are very close, which complicates separation by gas chromatography (GC) without a highly efficient column.

  • Spectroscopic Similarity: Their mass spectra can be very similar, and while their NMR and IR spectra are distinct upon careful examination, these techniques are not suitable for physical separation[10][11].

Effective separation relies on exploiting subtle differences in their molecular shape and electron distribution through specialized chromatographic techniques.

Q3: What is the recommended initial analytical approach for assessing the isomeric purity of a this compound sample?

The most robust initial approach is a combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for unambiguous identification.

  • Screening with RP-HPLC: Begin with a high-resolution reversed-phase HPLC method, preferably using a column with alternative selectivity, such as a Phenyl-Hexyl or Biphenyl phase[12][13]. This provides the best chance of resolving the isomers.

  • Confirmation with GC-MS: Gas Chromatography-Mass Spectrometry is an excellent orthogonal technique. It provides separation based on different principles (volatility and interaction with the stationary phase) and delivers mass fragmentation patterns for confirmation[14]. Derivatization may be required to improve peak shape and volatility[15].

  • Structural Elucidation with ¹H NMR: If pure fractions of the impurities can be isolated, ¹H NMR spectroscopy is the definitive tool for identifying the substitution pattern on the aromatic ring[16][17].

The following workflow diagram illustrates this comprehensive strategy.

G cluster_0 Phase 1: Initial Purity Assessment cluster_1 Phase 2: Resolution & Identification cluster_2 Phase 3: Final Confirmation start Sample of This compound hplc Screen with RP-HPLC (Phenyl or Biphenyl Column) start->hplc res Resolution Status hplc->res resolved Baseline Resolution Achieved res->resolved Yes not_resolved Co-elution or Poor Resolution res->not_resolved No gcms Orthogonal Confirmation by GC-MS resolved->gcms troubleshoot Troubleshoot HPLC Method (See Guide Below) not_resolved->troubleshoot Optimize & Re-run troubleshoot->hplc Optimize & Re-run nmr Definitive Identification by ¹H NMR Spectroscopy (if required) gcms->nmr For structural ambiguity report Final Purity Report gcms->report nmr->report

Caption: Overall Strategy for Isomer Resolution.

Q4: Can I use spectroscopy alone to determine the isomeric ratio in a mixture?

While challenging, it is possible with ¹H NMR spectroscopy, provided the signals for each isomer are well-resolved and can be unambiguously assigned. The aromatic region of the ¹H NMR spectrum is particularly diagnostic. Each isomer will exhibit a unique set of splitting patterns and chemical shifts. By integrating the unique, non-overlapping signals corresponding to each isomer, you can calculate their relative molar ratio. However, this requires careful calibration and is susceptible to errors if signals overlap. For routine quality control, a validated chromatographic method is more reliable, robust, and sensitive for accurate quantification.

Troubleshooting Guide: Chromatographic Resolution

Issue 1: Poor Resolution or Co-elution of Isomers in RP-HPLC

This is the most common challenge. If your isomers are appearing as a single peak or a peak with a shoulder, consider the following causes and solutions.

  • Cause 1: Sub-optimal Stationary Phase Chemistry.

    • Expertise & Experience: Standard C18 columns separate primarily based on hydrophobicity. Since the isomers have very similar hydrophobicity, a C18 phase often fails to provide sufficient selectivity. The key is to introduce an alternative separation mechanism.

    • Solution: Switch to a stationary phase that offers π-π interactions. Phenyl-Hexyl or Biphenyl columns are excellent choices for separating aromatic positional isomers[12][13]. The electron-rich phenyl rings of the stationary phase interact differently with the electron clouds of the ortho, meta, and para isomers, leading to differential retention.

  • Cause 2: Incorrect Mobile Phase Composition.

    • Expertise & Experience: The choice of organic modifier and the mobile phase pH are critical. Acetonitrile and methanol have different selectivities. The pH affects the ionization state of the phenolic hydroxyl group (pKa ≈ 10), which can impact retention and peak shape.

    • Solution:

      • Optimize the Organic Modifier: If using acetonitrile, try a method with methanol, or vice-versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, potentially altering selectivity.

      • Introduce an Acidic Modifier: Add 0.1% formic acid or acetic acid to both mobile phase A (water) and B (organic solvent)[12]. This suppresses the ionization of the phenolic hydroxyl group, ensuring a consistent neutral form of the analyte and preventing peak tailing due to interactions with residual silanols on the silica support.

  • Cause 3: Gradient Slope is Too Steep.

    • Expertise & Experience: A steep gradient pushes compounds through the column too quickly, not allowing enough time for the stationary phase to interact differentially with the closely-related isomers.

    • Solution: Decrease the gradient slope. A long, shallow gradient around the elution point of the isomers will maximize the opportunity for separation[18]. For example, if the isomers elute around 40% acetonitrile, try running a gradient segment from 35% to 45% over 20-30 minutes.

G start Poor HPLC Resolution q1 What is your column chemistry? start->q1 c18 Standard C18 / C8 q1->c18 phenyl Phenyl / Biphenyl q1->phenyl sol1 Switch to a Phenyl-Hexyl or Biphenyl column for enhanced π-π interactions. c18->sol1 q2 Is your mobile phase acidified (e.g., 0.1% FA)? phenyl->q2 sol1->q2 q2_yes Yes q2->q2_yes q2_no No q2->q2_no q3 Is your gradient slope shallow enough? q2_yes->q3 sol2 Add 0.1% Formic Acid (FA) to suppress silanol interactions and ensure consistent analyte form. q2_no->sol2 sol2->q3 q3_yes Yes q3->q3_yes q3_no No q3->q3_no end Resolution should be significantly improved. q3_yes->end sol3 Decrease the gradient slope (e.g., <0.5% B per minute) around the elution point. q3_no->sol3 sol3->end

Caption: Troubleshooting Poor HPLC Resolution.

Issue 2: Poor Peak Shape (Tailing) in HPLC
  • Cause: Secondary ionic interactions between the slightly acidic phenol group and active sites (free silanols) on the silica backbone of the column.

  • Trustworthiness: This is a classic problem in phenol analysis. The protocol must be self-validating by demonstrating improved peak symmetry upon modification.

  • Solution: As mentioned above, the most effective solution is to add a small amount of acid (0.05-0.1% formic acid or TFA) to the mobile phase. This fully protonates the phenol (maintaining it in a single, neutral form) and also protonates the silanol groups, minimizing unwanted secondary interactions and resulting in sharp, symmetrical peaks.

Issue 3: Isomers are Not Detected or Have Poor Sensitivity in GC
  • Cause: The polar hydroxyl group on the phenols can lead to poor volatility and adsorption onto active sites in the GC inlet and column, causing peak tailing and loss of signal.

  • Expertise & Experience: While some modern GC columns are well-deactivated, derivatization is a time-tested strategy to overcome the challenges associated with analyzing polar compounds like phenols.

  • Solution: Derivatize the sample to increase volatility and thermal stability. Silylation is the most common method. Reacting the sample with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group to a nonpolar -OTMS (trimethylsilyl) ether. This dramatically improves chromatographic performance[15].

Protocols and Methodologies

Protocol 1: High-Resolution RP-HPLC Method for Isomeric Purity

This method is designed to provide baseline separation of 2-, 3-, and this compound.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with UV detector.

  • Column: Phenyl-Hexyl phase, 2.7 µm, 4.6 x 150 mm (or similar).

2. Reagents and Mobile Phase:

  • Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 280 nm[13].

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % MPA % MPB
    0.0 70 30
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 70 30

    | 30.0 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of ~0.5 mg/mL.

Protocol 2: GC-MS Analysis with Derivatization

This protocol confirms identity and provides an orthogonal separation method.

1. Instrumentation and Column:

  • GC system with a Mass Selective Detector (MSD).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents:

  • Derivatizing Reagent: BSTFA with 1% TMCS (trimethylchlorosilane).

  • Solvent: Pyridine or Acetonitrile.

3. Sample Preparation (Silylation):

  • Prepare a ~1 mg/mL solution of the this compound sample in pyridine.

  • In a 2 mL autosampler vial, mix 100 µL of the sample solution with 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes[15].

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Scan Range: 40-350 amu.

Protocol 3: Confirmatory Identification by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher instrument.

  • D₂O Shake: To confirm the phenolic -OH peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton signal will disappear due to H-D exchange[16].

  • Interpretation: Analyze the aromatic region (typically 6.5-7.5 ppm). The substitution pattern dictates the splitting:

    • This compound (para): Will show a symmetric AA'BB' system (two doublets).

    • 2-Isopropoxyphenol (ortho): Will show a complex multiplet for the four adjacent aromatic protons.

    • 3-Isopropoxyphenol (meta): Will show four distinct signals in the aromatic region with different couplings.

Expected Data Summary

The following table summarizes the expected analytical data for the three isomers. Retention times are relative and will vary based on the specific system.

CompoundExpected HPLC Elution OrderKey ¹H NMR Signals (Aromatic Region)Key MS Fragments (m/z)
This compound 3 (most retained)~6.8 ppm (AA'BB' system, 2H, d), ~6.9 ppm (AA'BB' system, 2H, d)152 (M+), 110 (M - C₃H₆), 81
3-Isopropoxyphenol 2Four distinct signals in the 6.5-7.2 ppm range (multiplets)152 (M+), 110 (M - C₃H₆)
2-Isopropoxyphenol 1 (least retained)Four distinct signals in the 6.8-7.0 ppm range (complex multiplet)152 (M+), 110 (M - C₃H₆), 95[15]

References

dealing with phase transfer catalyst issues in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during PTC-mediated syntheses. Here, we move beyond simple protocols to explain the underlying principles governing these powerful reactions, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered in phase transfer catalysis.

Q1: My reaction is incredibly slow or not proceeding at all. What are the likely causes?

A1: A sluggish or stalled reaction is a common issue in PTC. The root cause often lies in one of several key areas:

  • Poor Mass Transfer: The fundamental principle of PTC is the transfer of a reactant from one phase (typically aqueous or solid) to another (organic) where the reaction occurs.[1][2][3] If this transfer is inefficient, the reaction will be slow. This can be due to:

    • Inadequate Agitation: Insufficient stirring fails to create a large enough interfacial area between the phases for the catalyst to work effectively.[4][5] Increasing the stirring speed can often dramatically improve the reaction rate.[4]

    • Improper Catalyst Choice: The catalyst must have the right balance of hydrophilicity and lipophilicity to efficiently shuttle the reactant anion into the organic phase.[4][6] For instance, a catalyst with short alkyl chains may not be lipophilic enough to enter the organic phase, while one with excessively long chains might be too lipophilic and reluctant to return to the aqueous phase.[4]

  • Catalyst Poisoning: Certain species in the reaction mixture can deactivate the catalyst. This is a critical consideration, especially in complex reaction systems.

  • Low Intrinsic Reactivity: Even with efficient phase transfer, the inherent reactivity of the nucleophile and substrate in the organic phase might be low. This can be influenced by the choice of solvent and the nature of the ion pair formed between the catalyst and the anion.[4]

Q2: I'm observing the formation of a stable emulsion that is difficult to break. What can I do?

A2: Emulsion formation is a frequent problem in liquid-liquid PTC systems, arising from the surfactant-like properties of many phase transfer catalysts.[7] An emulsion is a stable dispersion of one liquid phase in the other as microscopic droplets, which can make product isolation nearly impossible.[7]

Key factors contributing to emulsion formation include:

  • High Catalyst Concentration: Using an excessive amount of catalyst enhances its emulsifying effect.[7]

  • Intense Agitation: Very high shear forces from vigorous stirring can create very small, stable droplets.[7]

  • Unfavorable Solvent Choice: Solvents with some partial water miscibility can promote emulsions.[7]

  • Phase Volume Ratio: An imbalanced ratio of aqueous to organic phases can contribute to emulsion stability.[7]

To combat this, refer to the detailed Troubleshooting Guide: Emulsion Formation .

Q3: How do I choose the right phase transfer catalyst for my reaction?

A3: Selecting the optimal catalyst is crucial for success and depends on several factors:[2][8]

  • Reaction Type: The nature of the anion being transferred is a primary consideration. For "hard" anions (e.g., hydroxide, fluoride), smaller, more accessible quaternary ammonium salts are often effective. For "soft," more polarizable anions (e.g., iodide, thiocyanate), larger, more lipophilic catalysts are generally better.

  • Catalyst Structure and Lipophilicity: The structure of the catalyst, particularly the length of the alkyl chains on a quaternary ammonium or phosphonium salt, determines its solubility in the organic phase.[4][6] A common rule of thumb for quaternary ammonium salts is that the total number of carbon atoms should be between 12 and 25 for good catalytic activity.[6]

  • Thermal and Chemical Stability: The catalyst must be stable under the reaction conditions. Quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially in the presence of a strong base.[9][10] Quaternary phosphonium salts are generally more thermally stable but can be less stable in strongly basic conditions.[6][9]

  • Cost and Availability: For industrial applications, the cost and availability of the catalyst are significant factors.[8]

Catalyst TypePropertiesCommon Applications
Quaternary Ammonium Salts Inexpensive, widely used, moderately stable.[9]General purpose PTC, nucleophilic substitutions.[5]
Quaternary Phosphonium Salts More expensive but more thermally stable than ammonium salts.[9]Higher temperature reactions.
Crown Ethers Expensive, highly active, and stable.[9] Toxic.[9]Solid-liquid PTC, solubilizing inorganic salts.[6]
Polyethylene Glycols (PEGs) Inexpensive and stable.[2]Used in some specific applications.
Q4: My catalyst seems to have decomposed. What causes this and how can I prevent it?

A4: Catalyst decomposition is a significant issue that can lead to reaction failure and product contamination. The primary degradation pathways depend on the catalyst type and reaction conditions:

  • Hofmann Elimination: Quaternary ammonium salts with a beta-hydrogen are susceptible to this degradation pathway in the presence of a strong base, yielding an alkene and a tertiary amine.[9][10] This is often accelerated at higher temperatures.[11]

  • Nucleophilic Attack: The transferred nucleophile can attack the catalyst itself, leading to dealkylation. This is more common with highly nucleophilic species.

  • Thermal Decomposition: All catalysts have an upper temperature limit. Exceeding this can lead to decomposition. Phosphonium salts are generally more thermally stable than their ammonium counterparts.[9]

Prevention Strategies:

  • Temperature Control: Do not exceed the recommended operating temperature for your catalyst.[6]

  • Catalyst Selection: Choose a catalyst with appropriate stability for your reaction conditions. For high-temperature applications, consider a phosphonium salt.[9] If using a strong base, select a quaternary ammonium salt without beta-hydrogens if possible.

  • Minimize Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of decomposition.

In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Catalyst Poisoning

Catalyst poisoning occurs when a substance in the reaction mixture strongly binds to the catalyst, rendering it inactive.[12] This differs from decomposition as the catalyst molecule remains largely intact but is no longer able to participate in the catalytic cycle.

Identifying Catalyst Poisoning
  • The reaction starts but then slows down or stops completely.

  • Increasing the catalyst loading only provides a temporary increase in rate.

Common Catalyst Poisons in PTC

In the context of PTC, "poisoning" often refers to the formation of a very stable, lipophilic ion pair between the catalyst cation (Q+) and an anion in the system.[13] This ion pair is so stable that the catalyst is reluctant to exchange this "poisonous" anion for the desired reactant anion at the aqueous interface.

Highly polarizable or lipophilic anions are common culprits, such as:

  • Iodide (I⁻)

  • Tosylate (TsO⁻)

  • Perchlorate (ClO₄⁻)

Example: In a reaction where a nucleophile is being transferred, if the leaving group is tosylate, the newly formed Q⁺TsO⁻ may be more stable in the organic phase than the Q⁺-nucleophile pair. This effectively sequesters the catalyst.[13] In one documented case, switching a leaving group from tosylate to mesylate increased the yield from 5% to 95% due to this effect.[13]

Troubleshooting Workflow for Catalyst Poisoning

Caption: Decision workflow for troubleshooting catalyst poisoning.

Experimental Protocol: Testing for Catalyst Poisoning
  • Baseline Reaction: Run the reaction under standard conditions and monitor its progress (e.g., by TLC, GC, or HPLC) until it stalls.

  • Catalyst Addition: Once the reaction has stopped, add a fresh portion of the phase transfer catalyst (e.g., 0.5 mol%).

  • Observation: Monitor the reaction for a resumption of activity. If the reaction restarts and then stalls again, this is a strong indication of catalyst poisoning.

  • Leaving Group Modification: If a lipophilic leaving group is suspected, re-synthesize the substrate with a less "poisonous" leaving group (e.g., mesylate instead of tosylate) and repeat the reaction.[13]

Troubleshooting Guide 2: Emulsion Formation

Persistent emulsions can halt a process by making phase separation and product isolation impossible.[7] The most effective strategy is prevention, but if an emulsion has formed, several techniques can be employed to break it.

Proactive Strategies to Prevent Emulsions
  • Optimize Catalyst Concentration: Start with a low catalyst loading (e.g., 1 mol%) and only increase if necessary for rate.[7]

  • Control Agitation Speed: Use moderate stirring (e.g., 300-500 rpm). The goal is to create sufficient interfacial area without applying high shear forces that form stable micro-droplets.[7]

  • Solvent Selection: Choose a non-polar organic solvent with low water miscibility, such as toluene or hexane.[7] Avoid solvents like dichloromethane if emulsions are a problem.[7]

  • Adjust the Aqueous Phase: Increasing the ionic strength of the aqueous phase can help suppress emulsion formation. This can be achieved by using a saturated aqueous solution of the inorganic reactant or by adding a neutral salt like sodium chloride or sodium sulfate.[7]

  • Order of Addition: Consider adding the phase transfer catalyst last, after the other reagents have been mixed.[7] This can prevent the initial formation of a highly stable emulsion.

Reactive Strategies to Break Emulsions

If an emulsion has already formed, attempt the following methods sequentially.

Objective: To break an emulsion by increasing the ionic strength of the aqueous phase, which destabilizes the surfactant effect of the catalyst.[7]

Materials:

  • Formed emulsion in a separatory funnel

  • Saturated sodium chloride (NaCl) solution (brine)

Procedure:

  • Transfer the entire emulsion to a separatory funnel.

  • Add a volume of saturated brine solution, typically 10-20% of the total emulsion volume.[7]

  • Stopper the funnel and gently invert it several times. Do not shake vigorously , as this may reform the emulsion.[7]

  • Allow the funnel to stand and observe for phase separation. This may take some time.

  • If separation begins, you may need to add more brine and repeat the gentle mixing.

Objective: To physically disrupt the emulsion by passing it through a filter aid, which helps to coalesce the dispersed droplets.[7]

Materials:

  • Büchner funnel and filter flask

  • Filter paper

  • Celite® 545 or anhydrous sodium sulfate[7]

  • The organic solvent used in the reaction

Procedure:

  • Assemble the filtration apparatus. Place a piece of filter paper in the Büchner funnel.

  • Prepare a pad of Celite® (approx. 1-2 cm thick) over the filter paper.[7]

  • Gently pour the emulsion onto the center of the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through.

  • The two phases should separate in the collection flask. Transfer the filtrate to a separatory funnel to complete the separation.

Objective: To alter the solvency properties of the system to destabilize the emulsion. This should be used as a last resort as it can complicate purification.

Materials:

  • A different organic solvent (e.g., methanol, ethanol, or diethyl ether)

Procedure:

  • To the emulsion in a separatory funnel, add a small amount (e.g., 1-5% of the organic phase volume) of a different organic solvent.[7]

  • Gently swirl the mixture and allow it to stand.

  • Observe for phase separation.

Visualizing the PTC Cycle

Understanding the fundamental mechanism is key to troubleshooting.

Caption: The fundamental cycle of phase transfer catalysis.

This guide provides a starting point for addressing common issues in phase transfer catalysis. Successful troubleshooting requires careful observation, a systematic approach, and an understanding of the underlying chemical principles.

References

Technical Support Center: Managing Thermal Runaway in Large-Scale 4-Isopropoxyphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Isopropoxyphenol. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate the significant risks of thermal runaway associated with this exothermic process. The information herein is grounded in established chemical safety principles and process control strategies.

Introduction: The Challenge of this compound Synthesis

The industrial production of this compound, a key intermediate in various pharmaceutical and chemical industries, is commonly achieved via the Williamson ether synthesis.[1] This process typically involves the reaction of hydroquinone with an isopropylating agent (e.g., isopropyl bromide or isopropyl alcohol) in the presence of a strong base.

While effective, the Williamson ether synthesis is a classic SN2 reaction that is highly exothermic.[2][3] During large-scale production, the rate of heat generation can easily exceed the heat removal capacity of the reactor, leading to a rapid, uncontrolled increase in temperature and pressure—a phenomenon known as thermal runaway.[4] Understanding and controlling this exotherm is paramount to ensuring operational safety. The challenge is compounded during scale-up, as the reactor's surface-area-to-volume ratio decreases, inherently reducing its heat dissipation efficiency.[5]

Diagram 1: Synthesis of this compound

Figure 1: Williamson Ether Synthesis for this compound cluster_reactants Reactants cluster_products Products A Hydroquinone P + A->P B Isopropylating Agent (e.g., 2-Propanol) B->P C Base (e.g., NaOH) C->P D This compound E Salt (e.g., NaBr) F Water R P->R Exothermic Reaction (Heat Generation) R->D R->E R->F G T Temperature Increases R Reaction Rate Accelerates T->R  Arrhenius Law H Heat Generation Rate Increases R->H  Reaction Kinetics H->T  Exothermic Nature C Cooling Capacity Exceeded H->C  Leads to start Thermal Deviation Detected (T > Setpoint + 3°C) a2 Apply Max Cooling start->a2 q1 Is Reagent Feed Active? a1 STOP ALL FEEDS q1->a1 Yes q2 Is Temperature Stabilizing? q1->q2 No a1->q2 a3 Continue Monitoring Investigate Cause q2->a3 Yes q3 Is Pressure Rising Uncontrollably? q2->q3 No a2->q1 q3->q2 No (Continue Cooling) a4 INITIATE EMERGENCY SHUTDOWN (ESD) q3->a4 Yes a5 Prepare Quench/Dump System a4->a5 a6 EVACUATE AREA a5->a6

References

Validation & Comparative

A Comparative Analysis for the Research Professional: 4-Isopropoxyphenol vs. 4-tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialty chemicals and pharmaceutical intermediates, the subtle distinctions between structurally similar molecules can have profound implications for reaction kinetics, product yield, and final application performance. This guide provides an in-depth comparison of 4-Isopropoxyphenol and 4-tert-butoxyphenol, two alkoxyphenol derivatives that, despite their similarities, exhibit key differences owing to the nature of their ether substituents. This analysis is designed for researchers, scientists, and drug development professionals to inform the selection and application of these versatile compounds.

Core Structural & Physicochemical Properties: A Tale of Two Alkyl Groups

At first glance, this compound and 4-tert-butoxyphenol share a common scaffold: a phenol ring substituted at the para position with an alkoxy group. The critical difference lies in the steric bulk of the alkyl group attached to the ether oxygen—an isopropyl group versus a tertiary butyl group. This seemingly minor variation influences a range of physical and chemical properties.

The isopropyl group in this compound is less sterically hindered than the bulky tertiary butyl group in 4-tert-butoxyphenol. This structural difference is the primary determinant of their varying reactivity and physical characteristics.

Data Summary: Physicochemical Properties
PropertyThis compound4-tert-butoxyphenolRationale for Difference
Molecular Formula C₉H₁₂O₂[1][2]C₁₀H₁₄O₂[3]Addition of a methyl group in the tert-butoxy substituent.
Molecular Weight 152.19 g/mol [1][2]166.22 g/mol [3]Higher carbon and hydrogen content in 4-tert-butoxyphenol.
CAS Number 7495-77-4[1][2]2460-87-9[3]Unique identifier for each distinct chemical structure.
Appearance -Pale brown to gray powder[4]Solid at room temperature.
Boiling Point 117 °C @ 4 Torr[1]-The bulkier tert-butyl group increases intermolecular forces.
Melting Point -149.0 - 156.0 °C[4]Increased molecular weight and size lead to a higher melting point.
Topological Polar Surface Area (TPSA) 29.46 Ų[3]29.46 Ų[3]TPSA is primarily determined by the polar phenol and ether groups, which are common to both.
LogP 2.1[5]2.57[3]The more lipophilic tert-butyl group increases the partition coefficient.

Synthesis & Reactivity: Mechanistic Considerations

The most common and industrially relevant method for synthesizing 4-alkoxyphenols is the Williamson Ether Synthesis . This robust Sₙ2 reaction provides a reliable pathway to these compounds.

The Williamson Ether Synthesis Pathway

The synthesis involves the deprotonation of a phenol (in this case, hydroquinone or p-hydroxyphenol) by a base to form a highly nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., 2-bromopropane for the isopropyl ether or tert-butyl bromide for the tert-butyl ether) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7]

However, a critical consideration arises from the principles of Sₙ2 reactions. The reaction works best with primary alkyl halides.[7][8] Tertiary alkyl halides, like tert-butyl bromide, are prone to elimination reactions (E2) when treated with a strong base/nucleophile like a phenoxide, leading to the formation of alkenes (isobutylene) instead of the desired ether.[9] Therefore, synthesizing 4-tert-butoxyphenol via the traditional Williamson route with tert-butyl halide is inefficient. An alternative approach using tert-butanol under acidic conditions with hydroquinone is often employed.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Hydroquinone (HO-Ar-OH) Phenoxide Phenoxide Ion (⁻O-Ar-OH) Phenol->Phenoxide + Base - H₂O Base Base (e.g., K₂CO₃, NaOH) AlkylHalide Alkyl Halide (R-X) Ether 4-Alkoxyphenol (R-O-Ar-OH) Phenoxide->Ether + R-X Salt Salt (NaX, KX) Synthesis_Workflow A 1. Combine Reactants (Hydroquinone, K₂CO₃, Acetone) B 2. Add Alkyl Halide (2-Bromopropane) A->B C 3. Reflux (12-24h) B->C D 4. Cool & Filter C->D E 5. Concentrate (Rotary Evaporator) D->E F 6. Extraction (Ethyl Acetate, HCl, H₂O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Final Product: This compound H->I

References

A Senior Application Scientist's Guide: 4-Isopropoxyphenol vs. 4-Ethoxyphenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. Even subtle molecular modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two structurally similar yet distinct phenolic building blocks: 4-isopropoxyphenol and 4-ethoxyphenol. As a seasoned application scientist, my goal is to equip you, my fellow researchers, with the foundational knowledge and practical insights necessary to make informed decisions when incorporating these synthons into your drug design strategies.

At a Glance: A Comparative Overview

Before delving into the nuanced differences that guide their application, let's begin with a top-level comparison of their fundamental physicochemical properties.

PropertyThis compound4-Ethoxyphenol
Molecular Formula C9H12O2C8H10O2
Molecular Weight 152.19 g/mol 138.16 g/mol
Appearance Brown liquidBeige crystalline powder or chunks[1]
Melting Point N/A (liquid at room temp.)64-67 °C
Boiling Point 117 °C @ 4 Torr131 °C @ 9 mmHg
CAS Number 7495-77-4622-62-8
Predicted LogP ~2.3~1.8

The most apparent distinction lies in their physical state at room temperature, a direct consequence of the subtle difference in their alkoxy substituents. The branched isopropoxy group in this compound disrupts crystal lattice packing, rendering it a liquid, while the linear ethoxy group in 4-ethoxyphenol allows for the formation of a stable crystalline solid. This seemingly minor difference can have practical implications for handling, formulation, and synthesis.

The Structural Nuance: Isopropoxy vs. Ethoxy and its Implications

The core of our comparison lies in the structure-activity relationships (SAR) imparted by the isopropoxy versus the ethoxy group. While both are small alkoxy groups, their distinct steric and electronic profiles can significantly influence a drug candidate's interaction with its biological target and its metabolic fate.

Steric Hindrance and Target Engagement

The isopropoxy group, with its branched methyl groups, presents a greater steric hindrance compared to the linear ethoxy group. This can be a double-edged sword in drug design.

  • Potential for Enhanced Selectivity: The increased bulk of the isopropoxy group can facilitate more specific interactions within a binding pocket, potentially leading to improved selectivity for the target receptor or enzyme over off-targets. This can be particularly advantageous in kinase inhibitor design, where selectivity is paramount.

  • Risk of Reduced Potency: Conversely, if the binding pocket is sterically constrained, the bulkier isopropoxy group may prevent optimal binding, leading to a decrease in potency.

A pertinent example, though in a different chemical class, can be seen in the study of 'nitazene' opioids. Research has shown that the nature of the alkoxy substituent significantly impacts potency, with the ethoxy analogue (etonitazene) being the most potent in the series. This highlights the critical role of the alkoxy group's size and shape in receptor engagement.

Metabolic Stability: A Tale of Two Ethers

The metabolic stability of a drug candidate is a crucial parameter, directly influencing its half-life and dosing regimen. The ether linkages in both this compound and 4-ethoxyphenol are potential sites for metabolism, primarily through O-dealkylation mediated by cytochrome P450 (CYP) enzymes.

The isopropoxy group, due to the presence of a tertiary carbon, can be more susceptible to oxidative metabolism compared to the primary carbon of the ethoxy group. However, the steric bulk of the isopropoxy group can also shield the ether linkage from enzymatic attack. The net effect on metabolic stability is often compound- and CYP-isoform-dependent.

To experimentally determine and compare the metabolic stability of drug candidates derived from these two building blocks, an in vitro metabolic stability assay is indispensable.

Experimental Corner: Protocols for Head-to-Head Comparison

To provide a framework for your own investigations, I've outlined two fundamental experimental protocols that are essential for comparing the drug discovery potential of molecules derived from this compound and 4-ethoxyphenol.

Workflow for Comparative Analysis

Caption: A logical workflow for the comparative analysis of drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a robust method for assessing the intrinsic clearance of a compound, a key indicator of its metabolic stability.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound- and 4-ethoxyphenol-derived compounds.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Microsomal Incubation Mix: In a 96-well plate, combine phosphate buffer, HLM suspension, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Metabolic Reaction: Add the NADPH regenerating system to each well to start the reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding cold ACN containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / (mg microsomal protein/mL)).

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound- and 4-ethoxyphenol-derived compounds in a relevant cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study: The Role of this compound in the Synthesis of Bisoprolol

A compelling real-world example of the utility of these building blocks is the use of a this compound derivative in the synthesis of Bisoprolol, a widely prescribed beta-blocker. The synthesis of Bisoprolol often involves the intermediate 4-((2-isopropoxyethoxy)methyl)phenol. This underscores the pharmaceutical relevance of the isopropoxy-phenol scaffold in constructing complex and therapeutically important molecules.

Caption: Simplified synthetic pathway to Bisoprolol highlighting the key intermediate derived from an isopropoxy-containing phenol.

Concluding Remarks for the Discerning Scientist

The choice between this compound and 4-ethoxyphenol is not a matter of inherent superiority but one of strategic design. The subtle yet significant differences in their steric and electronic properties can be leveraged to fine-tune the pharmacological profile of a lead compound.

  • 4-Ethoxyphenol often serves as a reliable and versatile starting point, offering a balance of desirable physicochemical properties and synthetic tractability. Its linear alkoxy chain provides a degree of metabolic stability without introducing significant steric bulk.

  • This compound , with its branched alkoxy group, offers an opportunity to introduce steric hindrance that can enhance selectivity and modulate metabolic stability. Its application is particularly compelling when fine-tuning lead compounds to optimize their interaction with a specific binding pocket or to mitigate off-target effects.

Ultimately, the optimal choice will be dictated by the specific goals of your drug discovery program and the empirical data generated through rigorous experimental evaluation. The protocols and insights provided in this guide are intended to serve as a robust starting point for your investigations. By understanding the fundamental structure-activity relationships and employing self-validating experimental systems, you can confidently navigate the nuanced landscape of medicinal chemistry and accelerate the development of novel therapeutics.

References

A Comparative Guide to Isopropoxyphenol Isomers in Polymer Science: From Monomer Structure to Macromolecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-, 3-, and 4-isopropoxyphenol isomers as monomers in polymer synthesis. We will explore how the seemingly subtle difference in the substitution pattern on the phenol ring profoundly influences polymerization kinetics, polymer architecture, and final material properties. This document is intended for researchers and scientists in polymer chemistry and materials science, offering both foundational knowledge and practical experimental insights.

Introduction: The Significance of Isomerism in Phenolic Monomers

Phenolic compounds are foundational precursors for a wide range of high-performance polymers, including poly(phenylene oxide)s, epoxy resins, and polycarbonates.[1] Their utility stems from the reactive hydroxyl group and the inherent thermal stability of the aromatic ring. While simple phenol is a common starting point, functionalization of the ring provides a powerful tool for tuning polymer properties.

The isopropoxy group, a moderately bulky and electronically donating substituent, presents an interesting case study. Its placement at the ortho (2-), meta (3-), or para (4-) position relative to the hydroxyl group creates three distinct isomers with unique steric and electronic profiles. This guide will demonstrate that the choice of isomer is not trivial; it is a critical design parameter that dictates the accessibility of the reactive phenolic proton, influences chain propagation mechanisms, and ultimately defines the thermal and mechanical performance of the resulting polymer.

Isomer Fundamentals: Structural and Physicochemical Disparities

The fundamental differences between the three isopropoxyphenol isomers are rooted in their molecular geometry. The isopropoxy group's proximity to the hydroxyl group in the ortho isomer introduces significant steric hindrance, which is absent in the meta and para isomers.

Isomers cluster_2 2-Isopropoxyphenol (ortho) cluster_3 3-Isopropoxyphenol (meta) cluster_4 This compound (para) I2 Structure: OH and O-iPr on adjacent carbons Key Feature: High Steric Hindrance I3 Structure: OH and O-iPr separated by one carbon Key Feature: Asymmetric, Moderate Electronic Effect I4 Structure: OH and O-iPr on opposite carbons Key Feature: Symmetric, Direct Electronic Resonance protocol1 cluster_prep Preparation cluster_rxn Reaction cluster_iso Isolation a Dissolve Monomer & HRP in Buffer b Initiate with H₂O₂ Dropwise a->b Start c Stir for 24h at RT b->c Polymerization d Precipitate in Methanol c->d End of Rxn e Filter & Wash d->e f Vacuum Dry e->f Purified Polymer protocol2 cluster_gpc GPC Analysis cluster_dsc DSC Analysis Polymer Synthesized Polymer GPC_Prep Dissolve in THF Polymer->GPC_Prep DSC_Prep Seal in Pan Polymer->DSC_Prep GPC_Run Inject into GPC GPC_Prep->GPC_Run GPC_Result Determine Mn, Mw, PDI GPC_Run->GPC_Result DSC_Run Heat-Cool-Heat Cycle DSC_Prep->DSC_Run DSC_Result Determine Tg DSC_Run->DSC_Result

References

A Comparative Guide to the Antioxidant Performance of 4-Isopropoxyphenol versus BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and application, the selection of an appropriate stabilizing agent is paramount to ensuring the integrity and longevity of formulations. Butylated hydroxytoluene (BHT) has long been a benchmark synthetic antioxidant, widely employed across the pharmaceutical, food, and cosmetic industries.[1] This guide provides an in-depth technical comparison of the antioxidant performance of 4-Isopropoxyphenol against the established standard, BHT. By examining their mechanisms of action and synthesizing available experimental data, this document aims to equip researchers and drug development professionals with the critical insights needed to make informed decisions for their specific applications.

Introduction to the Antioxidants

This compound is a phenolic compound characterized by an isopropoxy group at the para-position of the phenol ring. Its potential as an antioxidant stems from the electron-donating nature of the alkoxy group, which can influence the stability of the resulting phenoxyl radical upon scavenging a free radical.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic hindered phenolic antioxidant.[2][3] Its widespread use is a testament to its efficacy in preventing oxidative degradation.[1] The bulky tert-butyl groups flanking the hydroxyl group provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the antioxidant process.

CompoundStructure
This compound
alt text
Butylated Hydroxytoluene (BHT)
alt text

Mechanism of Antioxidant Action: A Shared Phenolic Core

Both this compound and BHT function as primary antioxidants, primarily through a free radical scavenging mechanism.[4][5] The core of their antioxidant activity lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom to a reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction.[4][5] This process is illustrated in the general mechanism below.

G cluster_0 Radical Scavenging by Phenolic Antioxidants ArOH Phenolic Antioxidant (ArOH) ArO_radical Stable Phenoxyl Radical (ArO•) ArOH->ArO_radical Donates H• R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH Accepts H•

Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.

The resulting phenoxyl radical (ArO•) is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The key difference in the efficacy of various phenolic antioxidants lies in the stability of this phenoxyl radical and the ease with which the O-H bond is broken. For BHT, the two bulky tert-butyl groups provide significant steric hindrance, which further stabilizes the radical.[3] In the case of this compound, the electron-donating nature of the para-isopropoxy group is expected to contribute to the stability of the phenoxyl radical.

Comparative Antioxidant Performance: A Data-Driven Analysis

A direct, side-by-side experimental comparison of this compound and BHT is not extensively available in the current scientific literature. However, by compiling data from various studies on BHT and related phenolic compounds, we can construct a comparative overview.

Free Radical Scavenging Activity (DPPH and ABTS Assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods used to evaluate the free radical scavenging capacity of antioxidants.[6][7][8] The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric of potency (a lower IC50 indicates higher antioxidant activity).

AntioxidantDPPH IC50 (mg/mL)FRAP (µmol Fe²⁺/g)
BHT 0.011[4]9928[4]
3-tert-Butyl-4-methoxyphenol 0.0052[4]12341[4]

Note: These values are from a single comparative study and may vary based on experimental conditions.

In this direct comparison, 3-tert-Butyl-4-methoxyphenol, which shares the 4-alkoxyphenol structure with this compound, demonstrated a more potent radical scavenging activity than BHT in the DPPH assay, as indicated by its lower IC50 value.[4] It also exhibited a greater ability to reduce ferric iron in the Ferric Reducing Antioxidant Power (FRAP) assay.[4] This suggests that phenolic compounds with a para-alkoxy group can possess strong antioxidant capabilities. The position of the substituent group on the phenol ring plays a crucial role, with ortho and para positions generally being more effective.[9]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a critical process in cellular damage and the degradation of lipid-containing products.[10] Antioxidants that can inhibit this process are of significant interest. The Rancimat method is an accelerated oxidation test that measures the oxidative stability of fats and oils, with a longer induction period indicating better antioxidant protection.[11][12][13]

A study using the Rancimat method on pure lard at 110°C reported an induction time of 6.18 hours for BHT. This demonstrates its effectiveness in delaying the onset of lipid oxidation.

While direct Rancimat data for this compound is unavailable, the general structure-activity relationship of phenolic compounds suggests that the isopropoxy group should confer some level of protection against lipid peroxidation.

Structure-Activity Relationship Insights

The antioxidant activity of phenolic compounds is intricately linked to their molecular structure.[14][15][16] The number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, significantly influence their radical scavenging and protective capabilities.[9]

For BHT, the two ortho-tert-butyl groups sterically hinder the hydroxyl group, which not only stabilizes the resulting phenoxyl radical but also influences its reactivity.

For this compound, the para-isopropoxy group is an electron-donating group. This electronic effect is expected to lower the bond dissociation energy of the phenolic O-H bond, facilitating hydrogen atom donation to free radicals and thereby enhancing its antioxidant activity. Studies on other 4-alkoxyphenols support this, indicating that the presence of an alkoxy group can promote antioxidant activity.[17]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This protocol is based on the method described by Yen et al. (1995), with slight modifications.[6]

Principle: The antioxidant capacity is measured by the ability of the compound to scavenge the stable DPPH free radical, which is monitored by the decrease in absorbance at 515 nm.[6][7]

Workflow:

G cluster_1 DPPH Assay Workflow prep Prepare DPPH solution in methanol mix Mix antioxidant solution with DPPH solution prep->mix sample_prep Prepare antioxidant solutions at various concentrations sample_prep->mix incubate Incubate in the dark at room temperature (30 min) mix->incubate measure Measure absorbance at 515 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of concentrations of the test compounds (this compound and BHT) and a positive control (e.g., quercetin or ascorbic acid) in methanol.[6]

  • Reaction Mixture: In a microplate or cuvette, mix the sample or standard solution with the DPPH solution.

  • Incubation: Incubate the mixture for 30 minutes in the dark at room temperature to allow the reaction to reach completion.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at 515 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value from a plot of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This protocol is based on the method described by Re et al. (1999).

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[18][19]

Workflow:

G cluster_2 ABTS Assay Workflow abts_prep Prepare ABTS•+ radical cation solution mix Mix antioxidant with ABTS•+ solution abts_prep->mix sample_prep Prepare antioxidant solutions sample_prep->mix measure Measure absorbance at 734 nm mix->measure calculate Calculate Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate

Figure 3: Experimental workflow for the ABTS radical cation decolorization assay.

Step-by-Step Methodology:

  • Preparation of ABTS•+ Solution: React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Working Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction: Add the antioxidant solution to the ABTS•+ working solution.

  • Absorbance Measurement: Record the absorbance at 734 nm after a set incubation time.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[8]

Rancimat Method for Oxidative Stability

This protocol follows the principles of the AOCS Official Method Cd 12b-92.[20]

Principle: The Rancimat test is an accelerated oxidation method that determines the oxidative stability of fats and oils by measuring the induction period. A stream of air is passed through the sample at an elevated temperature, and the volatile oxidation products are collected in water, where the change in conductivity is measured.[11][13]

Workflow:

G cluster_3 Rancimat Test Workflow sample_prep Prepare oil/fat sample with or without antioxidant heat_air Heat sample at a constant temperature with a continuous airflow sample_prep->heat_air collect Collect volatile oxidation products in deionized water heat_air->collect measure Continuously measure the conductivity of the water collect->measure determine Determine the induction period (time to rapid increase in conductivity) measure->determine

Figure 4: Experimental workflow for the Rancimat test.

Step-by-Step Methodology:

  • Sample Preparation: A precise amount of the oil or fat sample, with or without the antioxidant, is placed in the reaction vessel.

  • Test Conditions: The sample is heated to a constant temperature (e.g., 110-130°C) while a constant stream of purified air is passed through it.[21]

  • Detection: The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period.

  • Induction Period: The time from the start of the test until the rapid increase in conductivity is the induction period, which is a measure of the oil's oxidative stability.

Conclusion and Future Directions

Butylated hydroxytoluene (BHT) is a well-established and effective synthetic antioxidant with a wealth of performance data. Its mechanism of action as a free radical scavenger is well understood, and its efficacy in various antioxidant assays is documented.

While direct experimental data for this compound is currently limited, the principles of structure-activity relationships in phenolic antioxidants and comparative data from structurally similar 4-alkoxyphenols suggest that it has the potential to be a potent antioxidant. The electron-donating isopropoxy group at the para position is expected to enhance its radical scavenging capabilities.

To provide a definitive comparison, further experimental studies are required to quantify the antioxidant performance of this compound using standardized assays such as DPPH, ABTS, and the Rancimat method. Such data would be invaluable for researchers and drug development professionals seeking to explore novel and effective antioxidant solutions.

References

A Senior Application Scientist's Guide to Differentiating Isopropoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is a foundational requirement for ensuring the safety, efficacy, and intellectual property of a chemical entity. Isopropoxyphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, exists as three distinct positional isomers: 2-isopropoxyphenol (ortho), 3-isopropoxyphenol (meta), and 4-isopropoxyphenol (para). While sharing the same molecular formula (C9H12O2) and mass (152.19 g/mol ), their differing substitution patterns on the phenol ring bestow unique physicochemical properties that can be exploited for their differentiation.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the robust differentiation of these isomers. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to select the most appropriate methodology for your analytical challenges.

The Analytical Challenge: Why Isomer Differentiation is Critical

The seemingly subtle shift of the isopropoxy group from the ortho, to meta, to para position profoundly impacts a molecule's physical properties, such as boiling point and polarity, as well as its biological activity and metabolic fate. An impurity of an undesired isomer can lead to off-target effects, reduced product efficacy, or complications in patent filings. Therefore, validated, high-resolution analytical methods are not just a matter of quality control; they are a cornerstone of rigorous scientific and product development.

Physicochemical Properties at a Glance

The choice of an analytical technique is fundamentally guided by the physical and chemical differences between the analytes. The isopropoxyphenol isomers exhibit variations in boiling points and polarity, which are key to their chromatographic separation.

Property2-Isopropoxyphenol (ortho)3-Isopropoxyphenol (meta)This compound (para)Rationale for Separation
Boiling Point 100-102 °C / 11 mmHg~206-207 °C (Predicted)[3]~212-213 °C (for Isopropylphenol)[4]The significant difference in boiling points, particularly for the ortho isomer, makes Gas Chromatography a prime candidate for separation.
Polarity (XLogP3) 2.1[2]2.4[1]2.6[5]The subtle but distinct differences in polarity allow for differential partitioning in both gas and liquid chromatography phases.
Molecular Weight 152.19 g/mol [2]152.19 g/mol [1]152.19 g/mol [5]Identical mass makes standard Mass Spectrometry alone insufficient for differentiation without prior separation.

Gas Chromatography (GC): Leveraging Volatility

Gas chromatography is an exceptionally powerful technique for separating volatile and semi-volatile compounds. The separation of isopropoxyphenol isomers by GC is predicated on their differences in boiling points and their interactions with the stationary phase of the GC column. The ortho-isomer, with its lower boiling point, will typically elute first.[2]

Causality of Separation:

The elution order in GC is a function of both the compound's volatility and its polarity relative to the stationary phase.

  • Volatility: 2-isopropoxyphenol has a significantly lower boiling point, causing it to transition into the gas phase at a lower temperature and travel through the column faster.

  • Stationary Phase Interaction: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) is often optimal. It provides sufficient interaction with the polar phenol and ether moieties to achieve resolution without excessive peak tailing. A non-polar phase might not adequately resolve the more similar meta and para isomers, while a very polar phase could lead to long retention times and broad peaks.

Workflow for GC-MS Analysis

Caption: Generalized workflow for GC-MS analysis of isopropoxyphenol isomers.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC system equipped with a mass spectrometer (MS) detector.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with a 20:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

Expected Results:

The isomers will be separated by retention time, with 2-isopropoxyphenol eluting first. While all three isomers will produce a molecular ion peak at m/z 152, their fragmentation patterns can show subtle differences. However, the primary identification is based on the chromatographic separation. The NIST Mass Spectrometry Data Center provides reference spectra for these compounds.[2][6]

High-Performance Liquid Chromatography (HPLC): Harnessing Polarity

HPLC, particularly in the reversed-phase mode, is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[7]

Causality of Separation:

In reversed-phase HPLC, more polar compounds have less affinity for the non-polar stationary phase and elute earlier.

  • Polarity Gradient: 2-isopropoxyphenol is the most polar of the three, followed by the meta and then the para isomer. This is reflected in their calculated LogP values.[1][2][5] This difference in polarity dictates their retention. The para isomer, being the most non-polar, will interact most strongly with the C18 column and thus have the longest retention time.

  • Mobile Phase: A mixture of water and an organic solvent (like acetonitrile or methanol) is used. A gradient elution, where the percentage of organic solvent is increased over time, is typically employed to ensure good peak shape and reasonable analysis times for all isomers.

Workflow for HPLC-UV Analysis

Caption: Generalized workflow for HPLC-UV analysis of isopropoxyphenol isomers.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a 0.5 mg/mL stock solution of the isomer mixture in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[7]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 30% B.

      • 2-15 min: 30% to 70% B.

      • 15-17 min: 70% B.

      • 17.1-20 min: 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

Expected Results:

A baseline separation of the three isomers is expected. The elution order will be 2-isopropoxyphenol, followed by 3-isopropoxyphenol, and finally this compound, corresponding to their increasing hydrophobicity.

Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatography separates the isomers, spectroscopy provides the definitive structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating chemical structures. Both ¹H and ¹³C NMR spectra provide unique fingerprints for each isomer based on the chemical environment of the nuclei.

  • ¹H NMR Causality: The key to differentiation lies in the aromatic region (typically 6.5-7.5 ppm). The substitution pattern dictates the number of distinct proton signals and their coupling (splitting) patterns.

    • 2-Isopropoxyphenol: Will show a more complex, asymmetric pattern of four distinct aromatic protons.

    • 3-Isopropoxyphenol: Will also show four distinct aromatic protons, but with different chemical shifts and coupling constants compared to the ortho isomer.

    • This compound: Due to symmetry, will show a characteristic pattern of two doublets (an AA'BB' system), representing two sets of chemically equivalent protons.[8]

  • ¹³C NMR Causality: The number of unique signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the benzene ring.

    • 2- and 3-Isopropoxyphenol: Will each show six distinct signals for the aromatic carbons.

    • This compound: Due to its C2 symmetry, will show only four signals for the six aromatic carbons (two carbons are equivalent in two pairs).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of chemical bonds. While all three isomers will show characteristic peaks for O-H (broad, ~3300 cm⁻¹), C-H (aromatic and aliphatic), and C-O stretches, the "fingerprint region" below 1500 cm⁻¹ is crucial for differentiation.

  • Causality of Differentiation: The out-of-plane C-H bending vibrations are highly diagnostic for the substitution pattern on a benzene ring.[9][10]

    • Ortho (1,2-disubstituted): A strong band typically appears in the 735-770 cm⁻¹ range.

    • Meta (1,3-disubstituted): Two bands are characteristic: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

    • Para (1,4-disubstituted): A single strong band is typically observed in the 810-840 cm⁻¹ range.

Comparative Summary and Recommendations

TechniquePrincipleStrengthsWeaknessesBest For
GC-MS Separation by volatility and polarityHigh resolution, high sensitivity, provides mass informationRequires volatile/thermally stable compounds, MS alone not sufficient for isomersQuantitative analysis, impurity profiling, identification in complex matrices
HPLC-UV Separation by polarityVersatile, robust, excellent for quantificationLower peak capacity than GC for some applicationsRoutine quality control, quantification of known isomers, preparative separation
¹H / ¹³C NMR Nuclear spin in a magnetic fieldUnambiguous structure determination, provides detailed connectivity infoLow sensitivity, expensive instrumentation, requires pure sampleDefinitive structural confirmation of isolated isomers
FTIR Molecular vibrationsFast, non-destructive, provides functional group informationOften not quantitative, can be difficult to interpret complex mixturesRapid screening, confirmation of substitution pattern on a pure sample

Decision Logic for Method Selection

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

The differentiation of isopropoxyphenol isomers is a tractable but important analytical challenge that requires a methodical approach. For routine separation and quantification, both GC and HPLC offer robust and reliable solutions, with the choice often depending on available instrumentation and sample matrix. GC is particularly advantageous due to the significant boiling point difference of the ortho-isomer. For absolute, unambiguous structural proof, NMR spectroscopy is unparalleled. FTIR serves as a rapid and valuable tool for confirming the aromatic substitution pattern on isolated, pure samples. By understanding the underlying chemical principles that govern each technique, researchers can confidently select and implement the optimal method to ensure the purity, identity, and quality of their materials.

References

The Isopropoxy Advantage: A Comparative Guide to 4-Isopropoxyphenol in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and formulation, the selection of optimal reagents is paramount to achieving desired performance, stability, and efficiency. Among the diverse class of alkoxyphenols, 4-isopropoxyphenol is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of this compound against other common alkoxyphenols, such as 4-methoxyphenol (MEHQ) and 4-ethoxyphenol. By examining their performance as antioxidants and polymerization inhibitors, supported by established chemical principles and experimental protocols, we aim to elucidate the distinct advantages conferred by the isopropoxy moiety.

The Alkoxyphenol Family: An Overview

Alkoxyphenols are a class of organic compounds characterized by a hydroxyl group and an alkoxy group attached to a benzene ring. Their bifunctional nature makes them versatile intermediates in organic synthesis and highly effective as stabilizers in various chemical systems.[1] The phenolic hydroxyl group is the primary site of reactivity, particularly in radical scavenging applications, while the nature of the alkoxy group can significantly modulate the compound's overall performance.

Comparative Analysis: The Impact of the Alkoxy Group

The primary differences in the performance of 4-alkoxyphenols stem from the electronic and steric properties of the alkoxy substituent. While all 4-alkoxyphenols function through similar mechanisms, the size and branching of the alkyl chain in the alkoxy group can lead to significant variations in efficacy.

Antioxidant Activity: The Role of Steric Hindrance

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[2] The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's efficiency.

The isopropoxy group in this compound, being bulkier than a methoxy or ethoxy group, provides greater steric hindrance around the phenoxyl radical that is formed after hydrogen donation.[3] This steric shielding makes the radical less accessible to participate in further reactions, thus enhancing its stability and preventing it from initiating new radical chains. This increased stability of the radical intermediate suggests that this compound may exhibit superior antioxidant activity compared to its less hindered counterparts.

While direct comparative quantitative data for this compound is not extensively available in peer-reviewed literature, the principle of steric hindrance enhancing antioxidant efficacy is well-established for other phenolic antioxidants like Butylated Hydroxytoluene (BHT).[4]

Table 1: Comparison of Antioxidant Activity of Phenolic Compounds

Antioxidant Assay3-tert-Butyl-4-methoxyphenol (BHA)Butylated Hydroxytoluene (BHT)Key Observations
DPPH Radical Scavenging Activity (IC50) 0.0052 mg/mL[4]0.011 mg/mL[4]BHA, with a bulky tert-butyl group, shows a lower IC50, indicating more potent radical scavenging activity than BHT in this specific assay.[4] This supports the principle that steric hindrance can enhance antioxidant performance.
Ferric Reducing Antioxidant Power (FRAP) 12341 µmol Fe2+/g[4]9928 µmol Fe2+/g[4]BHA exhibits a higher FRAP value, indicating a greater ability to reduce ferric iron compared to BHT.[4]

Based on these principles, it is hypothesized that this compound would demonstrate a favorable antioxidant profile.

Polymerization Inhibition: Balancing Reactivity and Stability

In the production and storage of monomers like acrylates and styrene, unwanted polymerization can be a significant issue, leading to product degradation and equipment fouling.[5] Alkoxyphenols, particularly 4-methoxyphenol (MEHQ), are widely used as polymerization inhibitors.[6] They function by reacting with and deactivating radical species that initiate polymerization.[7]

The effectiveness of a polymerization inhibitor is determined by its ability to scavenge initiating radicals and the stability of the resulting inhibitor-radical adduct. Similar to its role in antioxidant activity, the steric bulk of the isopropoxy group in this compound can play a crucial role. The increased steric hindrance can lead to a more controlled and selective reaction with propagating radicals, potentially offering a longer induction period before the onset of polymerization compared to less hindered alkoxyphenols.

Furthermore, the slightly greater electron-donating effect of the isopropoxy group compared to the methoxy group can influence the reactivity of the phenolic hydroxyl group, potentially making it a more efficient hydrogen donor to terminate radical chains.

Experimental Protocols

To facilitate direct comparison and validation of the performance of this compound, we provide detailed, step-by-step methodologies for its synthesis and the evaluation of its key performance characteristics.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including this compound.[2][8]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification Hydroquinone Hydroquinone Reaction Reflux (Monitor by TLC) Hydroquinone->Reaction Isopropyl_Halide 2-Halopropane (e.g., 2-Bromopropane) Isopropyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Figure 1: Workflow for the synthesis of this compound.

Materials:

  • Hydroquinone

  • 2-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add 2-bromopropane (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][9]

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the radical scavenging activity of phenolic compounds.[7][10]

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Sample_Prep Prepare Sample Solutions (Varying Concentrations) Mixing Mix Sample and DPPH Solution Sample_Prep->Mixing DPPH_Prep Prepare DPPH Solution DPPH_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Absorbance Measure Absorbance (at ~517 nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound and other alkoxyphenols for comparison

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds (e.g., this compound, MEHQ) in methanol.

  • In a 96-well plate, add a specific volume of each test compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[11]

Evaluation of Polymerization Inhibition: Induction Period Measurement

The induction period is the time during which polymerization is effectively suppressed by the inhibitor.[12] A longer induction period signifies a more effective inhibitor.

Materials:

  • Monomer (e.g., styrene or methyl methacrylate)

  • Initiator (e.g., AIBN or benzoyl peroxide)

  • This compound and other alkoxyphenols

  • Reaction vessel with temperature control and stirring

  • Method for monitoring polymerization (e.g., dilatometry, gravimetry, or spectroscopy)

Procedure:

  • Charge the reaction vessel with the purified monomer and the desired concentration of the inhibitor.

  • Equilibrate the mixture to the desired reaction temperature.

  • Add the initiator to start the polymerization.

  • Monitor the reaction over time, recording the point at which polymerization begins (e.g., a noticeable increase in viscosity or temperature).

  • The time from the addition of the initiator to the onset of polymerization is the induction period.

  • Compare the induction periods for different alkoxyphenols at the same concentration to assess their relative inhibitory effectiveness.

Applications in Drug Development and Organic Synthesis

The advantageous properties of this compound extend to its use as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] Its structure, featuring a reactive phenolic hydroxyl group and a modifiable isopropoxy group, makes it a valuable building block for creating complex molecules with potential biological activity. For instance, it has been utilized as an intermediate in the synthesis of kinase inhibitors for potential cancer therapy.[1]

Conclusion

While direct and extensive comparative data for this compound is still emerging, a thorough analysis of the structure-activity relationships of alkoxyphenols strongly suggests distinct advantages conferred by the isopropoxy group. The increased steric hindrance provided by the isopropoxy moiety is expected to enhance the stability of the resulting phenoxyl radical, leading to superior antioxidant and polymerization-inhibiting performance compared to less hindered analogues like 4-methoxyphenol and 4-ethoxyphenol. The provided experimental protocols offer a framework for researchers to validate these advantages and make informed decisions in the selection of alkoxyphenols for their specific applications. As the demand for high-performance and stable chemical systems grows, this compound presents a compelling option for innovation in drug development, polymer science, and beyond.

References

comparing the reactivity of the ortho, meta, and para isomers of isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Reactivity of Isopropoxyphenol Isomers

For professionals engaged in fine chemical synthesis and drug development, the selection of an appropriate isomer can be a critical decision point, dictating reaction pathways, yields, and the ultimate biological activity of a target molecule. This guide provides a detailed comparative analysis of the ortho, meta, and para isomers of isopropoxyphenol. We will dissect the theoretical underpinnings of their reactivity, supported by experimental data and robust protocols, to offer a clear, actionable understanding for the research scientist.

Guiding Principles: The Interplay of Electronic and Steric Effects

The reactivity of a substituted benzene ring is governed by the electronic nature and spatial arrangement of its substituents. In isopropoxyphenol, both the hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂) groups play a pivotal role.

  • Electronic Effects : Both the hydroxyl and isopropoxy groups are potent activating groups . They donate electron density to the aromatic ring primarily through a resonance effect (+R) , where a lone pair of electrons from the oxygen atom is delocalized into the π-system of the ring.[1][2][3] This increases the ring's nucleophilicity, making it significantly more reactive towards electrophiles than benzene itself.[2] This electron donation is most pronounced at the ortho and para positions relative to the substituent. Both groups also exert a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but the resonance effect is overwhelmingly dominant in directing reactivity.[3]

  • Steric Effects : The isopropoxy group is sterically bulkier than a hydroxyl or methyl group.[4][5][6] This steric hindrance can impede the approach of an electrophile to the adjacent ortho position, potentially favoring substitution at the less crowded para position.[5][7]

The interplay of these effects differs for each isomer, resulting in unique reactivity profiles.

Experimental Comparison of Isomer Reactivity

We can elucidate the differences in reactivity by examining key chemical properties and reactions: electrophilic aromatic substitution and the acidity of the phenolic proton.

Electrophilic Aromatic Substitution (EAS)

The heightened electron density in the phenol ring makes these isomers highly susceptible to EAS reactions like halogenation, nitration, and Friedel-Crafts reactions, often proceeding under much milder conditions than those required for benzene.[8]

Experimental Protocol: Comparative Bromination of Isopropoxyphenol Isomers

This protocol is designed to qualitatively and quantitatively assess the reactivity and regioselectivity of the isomers towards an electrophile.

  • Solution Preparation : For each isomer (ortho, meta, para), dissolve 152 mg (1.0 mmol) in 10 mL of carbon tetrachloride in a 50 mL flask wrapped in aluminum foil to prevent light-induced radical reactions.

  • Reagent Preparation : Prepare a 0.5 M solution of bromine (Br₂) in carbon tetrachloride.

  • Reaction Initiation : While stirring the isomer solution at 0°C (ice bath), add the bromine solution dropwise via a burette.

  • Monitoring : Continue the addition until a faint, persistent orange-brown color indicates the consumption of the starting material and a slight excess of bromine. Record the volume of bromine solution added. The reaction for activated phenols is typically instantaneous.[2]

  • Work-up : Quench the reaction with 10 mL of 5% sodium thiosulfate solution to remove excess bromine. Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

  • Analysis : Evaporate the solvent and analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure and relative percentage of the mono-brominated products.

Comparative Data & Mechanistic Interpretation

IsomerRelative Reactivity (Qualitative)Major Mono-brominated Product(s)Rationale
ortho-Isopropoxyphenol Very High4-Bromo-2-isopropoxyphenol & 6-Bromo-2-isopropoxyphenolThe activating effects of -OH and -O-iPr are strongly reinforcing. Substitution is directed to the positions para to the -OH group (C4) and para to the -O-iPr group (C6).
meta-Isopropoxyphenol High4-Bromo-3-isopropoxyphenol & 6-Bromo-3-isopropoxyphenolThe directing effects reinforce at the C4 and C6 positions (ortho to -OH and ortho/para to -O-iPr). Reactivity is slightly attenuated compared to o/p isomers.
para-Isopropoxyphenol Very High2-Bromo-4-isopropoxyphenolThe activating groups strongly direct substitution to the positions ortho to both groups (C2 and C6, which are equivalent). This results in a single major product.

Analysis : The ortho and para isomers are expected to react more rapidly than the meta isomer because the electron-donating resonance effects of the two substituents are maximally reinforcing at the available substitution sites.[9] For the para isomer, this reinforcement leads to a highly predictable outcome, yielding predominantly a single product. For the ortho isomer, a mixture is expected, with the ratio potentially influenced by the steric hindrance of the isopropoxy group disfavoring attack at the C6 position.

Workflow for Comparative Electrophilic Bromination

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis A Dissolve Isomer (1 mmol) in CCl4 B Cool to 0 °C A->B C Dropwise Addition of 0.5 M Br2 in CCl4 B->C D Monitor for Persistent Orange Color C->D E Quench with Na2S2O3 D->E F Separate & Dry Organic Layer E->F G Evaporate Solvent F->G H GC-MS Analysis of Products G->H

Caption: Experimental workflow for the comparative bromination of isopropoxyphenol isomers.

Acidity of the Phenolic Proton (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize the phenoxide ion increase acidity (lower pKa), while those that destabilize it decrease acidity (higher pKa).

Mechanistic Insights : The electron-donating isopropoxy group destabilizes the phenoxide anion by increasing the electron density on the ring, which repels the negative charge localized on the phenoxide oxygen. This effect makes isopropoxyphenol less acidic than phenol itself.

  • ortho and para Isomers : The +R effect of the isopropoxypoxy group is strongest at the ortho and para positions. This leads to the greatest destabilization of the phenoxide ion, resulting in higher pKa values (weaker acids).[10] The ortho isomer's acidity may be further decreased by intramolecular hydrogen bonding between the phenolic proton and the isopropoxy oxygen, making the proton less available for donation.

  • meta Isomer : The resonance effect does not extend to the meta position. Therefore, the isopropoxy group exerts only its weaker -I effect, which is slightly stabilizing for the anion. Consequently, meta-isopropoxyphenol is the most acidic of the three isomers.

Predicted pKa Values

IsomerPredicted pKaRelative AcidityRationale
ortho-Isopropoxyphenol ~10.1Least AcidicStrong +R effect destabilizes phenoxide; potential intramolecular H-bonding.
meta-Isopropoxyphenol ~9.7Most AcidicNo +R effect at the meta position to destabilize phenoxide; weak -I effect is slightly stabilizing.
para-Isopropoxyphenol ~9.9Moderately AcidicStrong +R effect destabilizes phenoxide.

Logical Relationship of Substituent Effects on Acidity

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer o_effect Strong +R Effect & H-Bonding o_anion Highly Destabilized Phenoxide Anion o_effect->o_anion o_pka Highest pKa (Least Acidic) o_anion->o_pka m_effect Weak -I Effect (No +R Effect) m_anion Least Destabilized Phenoxide Anion m_effect->m_anion m_pka Lowest pKa (Most Acidic) m_anion->m_pka p_effect Strong +R Effect p_anion Destabilized Phenoxide Anion p_effect->p_anion p_pka Intermediate pKa (Less Acidic) p_anion->p_pka

References

A Comparative Guide to the Validation of HPLC Methods for 4-Isopropoxyphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Isopropoxyphenol, a key building block in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods to ensure product quality and consistency. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the quantification of this compound, grounded in the principles of scientific integrity and supported by established validation protocols. We will explore the rationale behind experimental choices, present a detailed validation workflow, and compare the performance of HPLC with alternative analytical techniques.

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized.[1][2] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This involves a thorough evaluation of several performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[1][2] A validated analytical method ensures the generation of reliable and consistent data, which is fundamental for regulatory submissions and quality control.[2]

Proposed High-Performance Liquid Chromatography (HPLC) Method for this compound

While a plethora of HPLC methods exist for various phenolic compounds, this guide proposes a robust reversed-phase HPLC (RP-HPLC) method with UV detection specifically tailored for the quantification of this compound.[4] The selection of this methodology is based on the physicochemical properties of this compound and the common practices in pharmaceutical analysis for similar compounds.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are the standard for reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like phenols.[5]
Mobile Phase Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 3.0) in a gradient or isocratic elution.A mixture of acetonitrile and water provides good separation for a wide range of compounds.[5] A slightly acidic pH helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV at approximately 220 nm or 275 nmPhenolic compounds typically exhibit strong UV absorbance at these wavelengths. The optimal wavelength should be determined by analyzing the UV spectrum of this compound.
Column Temperature Ambient or controlled at 25-30 °CMaintaining a stable column temperature ensures reproducible retention times.
Injection Volume 10-20 µLA typical injection volume for standard HPLC analysis.

A Step-by-Step Guide to HPLC Method Validation

The validation of the proposed HPLC method for this compound should be conducted in accordance with ICH guidelines.[1][2] The following is a detailed workflow for this process.

HPLC Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation A Select Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Define Validation Parameters & Acceptance Criteria B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Report I->J

Caption: Workflow for the validation of an HPLC method.

Experimental Protocols for Key Validation Parameters

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (containing all formulation components except this compound).

    • Spike the placebo solution with the reference standard and known impurities.

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, with a resolution of not less than 2.0.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each dilution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[1] The y-intercept should be less than 2% of the response for the 100% concentration.[1]

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo solutions.

    • Spike the placebo with known concentrations of the this compound reference standard at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6]

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision):

    • Protocol: Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be not more than 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different days/analysts/instruments should be not more than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (based on the Standard Deviation of the Response and the Slope):

    • Calculate from the calibration curve: LOD = 3.3 * (SD of the y-intercept / Slope) and LOQ = 10 * (SD of the y-intercept / Slope).

  • Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify any potential impurities or low levels of the analyte as required.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a standard solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful and widely used technique, other methods can also be employed for the quantification of phenolic compounds. Here's a comparison of the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectroscopy.

Comparison of Analytical Techniques for this compound Quantification
FeatureHPLC-UV (Proposed Method)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Measurement of the absorption of UV-visible light by the analyte in a solution.
Specificity High, especially with a well-developed method that resolves the analyte from all potential interferences.Very high, as it provides mass spectral data for peak identification, which is highly specific.Low. It is a non-separative technique and is susceptible to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).Moderate, generally in the µg/mL range.
Sample Preparation Simple dissolution in a suitable solvent is often sufficient.May require derivatization to increase the volatility of the phenolic compound, adding a step to the workflow.[7]Minimal, typically just dissolution in a transparent solvent.
Instrumentation Cost Moderate to high.High.Low.
Analysis Time Typically 5-15 minutes per sample.Can be longer due to the time required for derivatization and chromatographic separation.Very fast, typically less than a minute per sample.
Ideal Application Routine quality control, purity testing, and stability studies of this compound in raw materials and finished products.Identification and quantification of trace-level impurities or in complex matrices where high specificity is required.Preliminary or rapid screening where high specificity is not critical.

Logical Comparison of Techniques

G cluster_0 High Specificity & Throughput cluster_1 Highest Specificity & Sensitivity cluster_2 Rapid Screening & Low Cost HPLC_UV HPLC-UV GC_MS GC-MS HPLC_UV->GC_MS For higher specificity & sensitivity UV_Vis UV-Vis Spectroscopy HPLC_UV->UV_Vis For faster, less specific screening

Caption: Logical comparison of analytical techniques.

Conclusion

The successful quantification of this compound relies on the implementation of a well-developed and thoroughly validated analytical method. The proposed RP-HPLC-UV method provides a robust and reliable approach for routine quality control in a pharmaceutical setting. By following the detailed validation workflow outlined in this guide, which is firmly grounded in ICH principles, researchers can ensure the generation of accurate and defensible data. While alternative techniques like GC-MS and UV-Vis spectroscopy have their own merits, the choice of the most appropriate method will ultimately depend on the specific analytical requirements, including the need for specificity, sensitivity, and sample throughput. This comparative guide serves as a comprehensive resource for scientists and professionals in the pharmaceutical industry, empowering them to make informed decisions in the development and validation of analytical methods for this compound and other critical pharmaceutical compounds.

References

A Researcher's Guide to Navigating Cross-Reactivity of 4-Isopropoxyphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

The Enigmatic Phenol: Understanding the Potential for Cross-Reactivity

Phenolic compounds are ubiquitous in drug discovery and biological research. Their inherent reactivity, stemming from the hydroxyl group attached to an aromatic ring, makes them both promising therapeutic agents and notorious sources of assay interference. 4-Isopropoxyphenol, with its ether linkage at the para position, presents a unique case. The isopropoxy group, being bulkier and more lipophilic than a simple hydroxyl or methoxy group, can significantly influence the molecule's interaction with biological macromolecules and assay reagents.

Potential mechanisms of interference include:

  • Non-specific Protein Binding: The hydrophobic nature of the isopropoxy group and the aromatic ring can lead to non-specific binding to proteins, including antibodies and enzymes in immunoassays, potentially causing false-positive or false-negative results.

  • Redox Activity: While the ether linkage mitigates some of the direct redox activity associated with free hydroquinones, the phenolic hydroxyl group can still participate in redox reactions, potentially interfering with colorimetric assays that rely on redox chemistry, such as the MTT or Folin-Ciocalteu assays.[1][2]

  • Light Absorbance/Fluorescence: Like many aromatic compounds, this compound may exhibit intrinsic absorbance or fluorescence at wavelengths used for detection in various assays, leading to background signal interference.

To navigate these potential pitfalls, a thorough understanding of the compound's behavior in specific assay formats is crucial.

Structural Analogs and Alternatives: A Comparative Overview

To contextualize the potential cross-reactivity of this compound, it is instructive to compare it with structurally related compounds.

CompoundStructureKey Structural Differences from this compoundAnticipated Impact on Biological Assays
This compound C9H12O2-Our compound of interest. The isopropoxy group's size and lipophilicity are key considerations.
Phenol C6H6OLacks the isopropoxy group.More polar, potentially less non-specific binding but higher redox activity.
4-Methoxyphenol C7H8O2Methoxy group is smaller and less lipophilic than isopropoxy.May exhibit lower non-specific binding compared to this compound.
4-Isopropylphenol C9H12OIsopropyl group directly attached to the ring; lacks the ether oxygen.Increased lipophilicity compared to phenol, potentially similar non-specific binding to this compound.
Hydroquinone C6H6O2A second hydroxyl group instead of the isopropoxy group.High redox activity, significant potential for interference in redox-based assays.[3]

This comparative framework allows researchers to anticipate potential issues and select appropriate controls and alternative compounds for their studies.

Performance in Key Biological Assays: A Comparative Analysis

While direct public data on the cross-reactivity of this compound is limited, we can extrapolate potential outcomes based on the behavior of similar phenolic structures. The following sections present hypothetical yet plausible experimental data to guide researchers in their assay design and data interpretation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To assess the potential of this compound to interfere with antibody-antigen binding in a competitive ELISA format. Cross-reactivity occurs when a compound structurally similar to the target analyte binds to the assay antibody, leading to an overestimation of the analyte's concentration.[4][5]

Hypothetical Results:

CompoundIC50 in Target Analyte ELISA (µM)Percent Cross-Reactivity (%)Interpretation
Target Analyte0.1100Reference
This compound 500.2Low cross-reactivity, but potential for interference at high concentrations.
4-Methoxyphenol>100<0.1Negligible cross-reactivity.
4-Isopropylphenol250.4Higher cross-reactivity, likely due to structural mimicry.

Expert Insights: The bulkier isopropoxy group may sterically hinder binding to the antibody's active site compared to the smaller methoxy group. However, its overall shape and hydrophobicity might still allow for weak, non-specific interactions, especially at higher concentrations. The slightly higher hypothetical cross-reactivity of 4-Isopropylphenol suggests that the overall shape and lipophilicity play a significant role.

Experimental Workflow for Assessing ELISA Cross-Reactivity

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat plate with target antigen B Block non-specific binding sites A->B C Add constant concentration of primary antibody and varying concentrations of This compound/analogs B->C D Incubate C->D E Add HRP-conjugated secondary antibody D->E F Incubate and Wash E->F G Add TMB Substrate F->G H Measure absorbance at 450 nm G->H I Plot dose-response curve and calculate IC50 H->I

Caption: Workflow for determining compound cross-reactivity in a competitive ELISA.

Cell Viability (MTT) Assay

Objective: To evaluate the potential of this compound to directly reduce the MTT reagent, a common artifact with redox-active compounds, leading to a false-positive signal for cell viability.[1][2]

Hypothetical Results:

Compound (50 µM)Absorbance (570 nm) with CellsAbsorbance (570 nm) without Cells (Reagent Interference)Corrected Cell Viability (%)
Vehicle Control1.00.05100
This compound 1.10.1595
Hydroquinone1.50.6Not accurately quantifiable due to high interference.
4-Methoxyphenol1.050.0897

Expert Insights: The phenolic hydroxyl group on this compound can contribute to some direct reduction of the MTT reagent, as indicated by the increased absorbance in the cell-free control. This interference is less pronounced than that of hydroquinone but should be accounted for by subtracting the background absorbance from cell-free wells.

Signaling Pathway Potentially Affected by Phenolic Compounds

Phenolic Compound Phenolic Compound ROS Production ROS Production Phenolic Compound->ROS Production can induce MTT Reagent MTT Reagent ROS Production->MTT Reagent can directly reduce Formazan Formazan MTT Reagent->Formazan is reduced to Mitochondrial\nDehydrogenases Mitochondrial Dehydrogenases Mitochondrial\nDehydrogenases->MTT Reagent reduces

Caption: Potential interference of phenolic compounds in MTT assays.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the scientific integrity of your findings, it is essential to perform rigorous validation experiments. The following are detailed, step-by-step protocols for the key assays discussed.

Protocol: Competitive ELISA for Cross-Reactivity
  • Plate Coating: Coat a 96-well high-binding microplate with the target antigen at an optimized concentration in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Binding: Prepare serial dilutions of this compound and control compounds in assay buffer. In each well, add a constant, pre-determined concentration of the primary antibody and the varying concentrations of the test compounds. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value. Calculate percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) * 100.

Protocol: MTT Assay for Cell Viability and Compound Interference
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include wells with compound but no cells to assess direct MTT reduction.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Subtract the average absorbance of the cell-free compound control wells from the absorbance of the corresponding wells with cells. Calculate cell viability as a percentage of the vehicle-treated control.

Concluding Remarks and Best Practices

The potential for cross-reactivity of this compound in biological assays necessitates a cautious and methodical approach. While its isopropoxy group may differentiate its behavior from other phenolic compounds, researchers must remain vigilant for non-specific interactions and direct assay interference.

Key Takeaways:

  • Always include appropriate controls, such as testing the compound in cell-free assay conditions, to identify and quantify potential interference.

  • When possible, use orthogonal assays that rely on different detection principles to confirm key findings.

  • Be mindful of the concentration range of your test compound; interference is often more pronounced at higher concentrations.

  • Thoroughly document your experimental design and controls to ensure the reproducibility and validity of your results.

By adhering to these principles and employing the protocols outlined in this guide, researchers can confidently navigate the complexities of working with this compound and generate high-quality, reliable data.

References

A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Commercial 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

4-Isopropoxyphenol (CAS: 7495-77-4, Mol. Wt.: 152.19 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As with any raw material destined for therapeutic use, its purity is not a trivial specification but a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, influence the reaction kinetics of subsequent synthetic steps, and compromise the stability of the API.

This guide provides a multi-faceted strategy for assessing the purity of commercial this compound. We will move beyond single-technique analyses to construct an orthogonal, self-validating workflow. The core philosophy is that no single method is infallible; confidence in a purity claim is achieved by the convergence of evidence from techniques that measure different physicochemical properties. We will explore the "why" behind each experimental choice, grounding our protocols in first principles and field-proven experience.

Anticipating the Enemy: Common Impurities in this compound

Effective purity analysis begins with a chemical understanding of the target molecule's synthesis. This compound is typically synthesized via a Williamson ether synthesis, reacting hydroquinone with an isopropylating agent (e.g., isopropyl bromide or 2-propanol) under basic conditions. This synthetic route informs the likely impurity profile:

  • Starting Materials: Unreacted hydroquinone.

  • Isomeric By-products: 2-Isopropoxyphenol and 3-Isopropoxyphenol, arising from non-selective alkylation if catechol or resorcinol are present as impurities in the hydroquinone starting material.[3][4]

  • Over-alkylation Products: 1,4-diisopropoxybenzene.

  • Related Phenolic Impurities: 4-Isopropylphenol, which can arise from different synthetic pathways or as an impurity in starting materials.[5][6]

  • Residual Solvents: Solvents used during reaction and purification, such as ethyl acetate, hexanes, or alcohols.[7][8]

Our analytical strategy must be designed to resolve and detect these specific, anticipated compounds as well as any unknown impurities.

An Integrated Workflow for Purity Verification

A robust purity assessment is a phased process, starting with simple, broad screens and progressing to highly specific, quantitative methods. The results from each stage inform the next, creating a logical and efficient workflow.

Purity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chromatographic Separation & Quantification cluster_2 Phase 3: Structural Confirmation & Absolute Purity cluster_3 Phase 4: Final Assessment A Receive Commercial This compound Lot B Melting Point Analysis A->B  Initial Purity Check E Quantitative NMR (qNMR) A->E For Primary Standard Qualification C High-Performance Liquid Chromatography (HPLC-UV) B->C If MP is broad/depressed or for routine QC D Gas Chromatography (GC-FID/MS) B->D For Volatiles & Residual Solvents F LC-MS for Unknown Impurity ID C->F If unknown peaks >0.1% G Compile Data & Issue Certificate of Analysis C->G D->G E->G F->G

Caption: Integrated workflow for the orthogonal purity assessment of this compound.

Method 1: Melting Point Analysis - The Classic Purity Litmus Test

Principle & Rationale: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the temperature range over which the substance melts.[9] This colligative property provides a rapid, inexpensive, and surprisingly sensitive initial assessment of purity.[10] A sharp melting range that aligns with that of a certified reference standard indicates high purity, while a broad or depressed range is a clear flag for contamination.[11]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube.[9]

  • Instrument Setup: Use a calibrated digital melting point apparatus.

  • Reference Standard: In a separate capillary, load a certified reference standard (CRM) of this compound. If a CRM is unavailable, use a sample from a previously qualified high-purity batch.

  • Determination: Place both capillaries in the apparatus.

    • Use a rapid heating rate (e.g., 10-15 °C/min) to find an approximate melting point.

    • Allow the apparatus to cool.

    • Perform a second determination with a slow heating rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.[9]

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid for both the sample and the standard.

Data Interpretation & Trustworthiness:

  • High Purity: The sample's melting range is narrow (≤ 2 °C) and matches the range of the co-analyzed reference standard.

  • Impure: The sample's melting range is broad (> 2 °C) and the final melting temperature is depressed compared to the standard.

  • Self-Validation: By running the sample alongside a known standard, you internally validate the instrument's performance for that specific run, mitigating errors from instrument miscalibration.

Method 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantification

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12] Its high resolving power allows for the separation of the main compound from closely related structural isomers and non-volatile impurities. A UV detector provides excellent sensitivity for aromatic compounds like this compound and its likely phenolic impurities.

The choice of mobile phase, particularly its pH, is critical. For phenols, maintaining a slightly acidic pH (e.g., pH 2.5-3.5) suppresses the ionization of the phenolic hydroxyl group.[12] This ensures the analyte is in a single, neutral form, leading to better peak shape, improved retention, and reproducible chromatography.

HPLC_Workflow A Prepare Mobile Phase (e.g., ACN/H2O w/ Acid) C Equilibrate HPLC System & Column A->C B Prepare Sample & Standard Solutions in Diluent D Inject Blank (Diluent) B->D C->D E Inject Standard Solution (System Suitability) D->E F Inject Sample Solution(s) E->F G Data Acquisition (UV Chromatogram) F->G H Process Data: Integrate Peaks, Calculate % Area G->H

Caption: General experimental workflow for HPLC purity analysis.

Experimental Protocol:

  • Chromatographic System: An HPLC system with a UV detector is required.

  • Sample & Standard Preparation:

    • Diluent: A mixture similar to the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).[13]

    • Sample Solution: Prepare the commercial sample in the same manner.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[13]

  • HPLC Conditions (Example Method):

ParameterRecommended ValueRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution for phenols.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress silanol activity and analyte ionization, ensuring sharp peaks.[12][14]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and elution strength.
Gradient 30% B to 95% B over 20 minA gradient ensures elution of both polar (hydroquinone) and non-polar (diisopropoxybenzene) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmWavelength where phenols typically exhibit strong absorbance.
Injection Vol. 10 µLA typical volume providing good signal without overloading the column.
  • System Suitability: Before sample analysis, inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This confirms the system is performing with adequate precision.[15]

  • Analysis: Inject the diluent (blank), followed by the standard and sample solutions.

Data Interpretation & Trustworthiness:

  • Purity Calculation: Purity is typically determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Impurity Identification: Tentatively identify known impurities by comparing their retention times to those of authentic reference standards, if available.

  • Validation: This method is self-validating through the system suitability test, which ensures the chromatographic system is fit for purpose before any sample data is accepted. The use of a well-characterized reference standard provides the benchmark for retention time and response.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatiles

Principle & Rationale: GC is the ideal technique for separating volatile and semi-volatile compounds.[8] It is particularly powerful for identifying and quantifying residual solvents and for analyzing impurities that are amenable to volatilization, such as the isomeric by-products or the parent 4-Isopropylphenol.[6] Coupling the GC to a Mass Spectrometer (MS) provides an extra dimension of data. The MS fragments the eluting compounds into predictable patterns (mass spectra), which act as molecular fingerprints, allowing for positive identification of impurities by matching against spectral libraries (e.g., NIST).[16]

Experimental Protocol:

  • System: A GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Sample Preparation:

    • For Process Impurities: Dissolve a known amount of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

    • For Residual Solvents (Headspace): Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO). This static headspace technique analyzes the vapor above the sample, concentrating volatile solvents for detection.[8]

  • GC Conditions (Example Method):

ParameterRecommended ValueRationale
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes.[16]
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas. Constant flow mode provides more stable retention times than constant pressure.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/minStarts at a low temperature to resolve volatile solvents, then ramps up to elute higher-boiling phenolic impurities.
Detector MS (Scan mode, 35-400 m/z)Acquires mass spectra for all eluting peaks, allowing for library-based identification.[1]
Transfer Line 280 °CPrevents condensation of analytes between the GC oven and MS source.

Data Interpretation & Trustworthiness:

  • Identification: An impurity is considered identified if its mass spectrum shows a high-quality match (>85%) with a library spectrum and its retention time is consistent.

  • Quantification: While MS is excellent for identification, FID is generally preferred for more accurate quantification due to its uniform response factor for hydrocarbons. For quantification by MS, a calibration curve with an authentic standard of the impurity is required.

  • Validation: The system's performance is validated by analyzing a standard mixture of expected solvents or impurities to confirm their retention times and spectral fidelity. The mass spectrometer is tuned daily to ensure mass accuracy and sensitivity.

Method 4: Quantitative NMR (qNMR) - An Absolute Purity Determination

Principle & Rationale: Unlike chromatographic techniques that provide relative purity (area %), qNMR can determine the absolute purity (w/w %) of a substance without needing a reference standard of the analyte itself. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By adding a known mass of a stable, high-purity internal standard to a known mass of the this compound sample, the purity of the sample can be calculated by comparing the integral of a unique sample proton signal to the integral of a unique internal standard proton signal. This makes qNMR a powerful primary method for qualifying in-house reference materials.[18]

Experimental Protocol:

  • Standard Selection: Choose a high-purity (>99.9%), non-reactive internal standard with proton signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Critical Parameters: Ensure a long relaxation delay (D1, typically 5 times the longest T₁ of any proton of interest) to allow for full magnetization recovery. This is essential for accurate integration.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the aromatic protons) and a well-resolved signal from the internal standard.

Data Interpretation & Trustworthiness:

  • Calculation: The purity is calculated using the following formula: Purity (w/w %) = (I_smp / I_std) * (N_std / N_smp) * (MW_smp / MW_std) * (m_std / m_smp) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

  • Validation: The method's validity rests on the certified purity of the internal standard and the meticulous accuracy of the weighing process. The choice of non-overlapping, sharp singlet peaks for integration minimizes error.

Comparative Summary of Purity Assessment Techniques

TechniquePrimary PurposeStrengthsLimitations
Melting Point Rapid Purity ScreenVery fast, inexpensive, requires minimal sample.[11]Not quantitative, insensitive to impurities with similar melting points, requires a solid sample.
HPLC-UV Routine QuantificationHigh resolution, highly sensitive for UV-active compounds, robust and reproducible.[19][20]Requires reference standards for positive ID, non-UV active impurities are missed.
GC-MS Volatiles & IDExcellent for residual solvents and volatile impurities, provides structural information for ID.[16][21]Not suitable for non-volatile or thermally labile compounds.
qNMR Absolute PurityProvides absolute purity without a matching standard, structurally informative.[17][18]Lower sensitivity than chromatography, requires expensive equipment and expertise, can be complex for samples with many overlapping signals.

Conclusion: A Unified and Defensible Approach

Assessing the purity of a commercial raw material like this compound demands a rigorous, multi-technique approach. Relying on a single area% result from an HPLC chromatogram is insufficient for critical applications. The strategy outlined in this guide—beginning with a rapid melting point screen, followed by orthogonal chromatographic separations (HPLC for non-volatiles, GC for volatiles), and culminating in qNMR for absolute standard qualification—provides a self-validating and scientifically sound basis for quality control. This layered approach ensures that any purity claims are robust, defensible, and ultimately contribute to the development of safe and effective medicines.

References

A Comparative Guide to the Applications of 4-Isopropoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding 4-Isopropoxyphenol

This compound (CAS No: 7495-77-4), a para-substituted phenol derivative, is a versatile organic compound characterized by a phenolic hydroxyl group and an isopropoxy ether linkage. This bifunctional nature makes it a valuable intermediate and modulator in various chemical applications, ranging from polymer science to the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, particularly the ether group, alters the electronic and steric properties compared to its parent compound, hydroquinone, influencing its reactivity, solubility, and efficacy in specific roles. This guide provides a comparative analysis of its primary applications, supported by experimental insights and protocols to aid researchers in leveraging its unique properties.

Section 1: Application in Polymer Science - A Comparative Analysis of Polymerization Inhibitors

One of the most significant industrial applications of phenolic compounds is the inhibition of unwanted or premature free-radical polymerization of vinyl monomers during transport and storage. This compound, like its structural relatives 4-methoxyphenol (MEHQ) and hydroquinone (HQ), functions as a polymerization inhibitor by scavenging radical species that initiate polymerization.

Mechanism of Action: Radical Scavenging

The inhibitory action of phenolic compounds is a well-understood process. The phenolic hydroxyl group donates a hydrogen atom to a reactive polymer-initiating radical (R•) or a peroxy radical (ROO•), which is often formed in the presence of oxygen. This reaction terminates the chain-propagating radical and produces a resonance-stabilized phenoxy radical, which is significantly less reactive and unable to initiate further polymerization. This process, known as air inhibition, is crucial for the stability of monomers stored under an air atmosphere.[1][2]

Bisoprolol_Intermediate_Synthesis start 4-Hydroxybenzyl Alcohol intermediate 4-((2-isopropoxyethoxy) methyl)phenol start->intermediate  Acid Catalyst (e.g., Amberlyst-15) reagent1 2-Isopropoxyethanol reagent1->intermediate epoxide Epoxide Intermediate intermediate->epoxide  Base reagent2 Epichlorohydrin reagent2->epoxide bisoprolol Bisoprolol epoxide->bisoprolol  Ring Opening reagent3 Isopropylamine reagent3->bisoprolol

References

A Senior Application Scientist's Guide to Benchmarking 4-Isopropoxyphenol in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 4-Isopropoxyphenol, a key intermediate in various synthetic endeavors, offers distinct properties that can be leveraged to optimize reaction outcomes. This guide provides an in-depth technical comparison of this compound's performance in the Williamson ether synthesis, a cornerstone reaction in organic chemistry, against common alternative phenols. By understanding the nuances of its reactivity, chemists can make informed decisions to enhance yield, purity, and overall efficiency.

Introduction to this compound and the Williamson Ether Synthesis

This compound is an aromatic compound characterized by a phenol ring substituted with an isopropoxy group at the para position.[1] This structural feature, particularly the electron-donating nature of the isopropoxy group, influences the nucleophilicity of the phenoxide ion, a key reactive species in the Williamson ether synthesis.

The Williamson ether synthesis is a robust and widely utilized method for preparing ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide or other electrophile with a good leaving group.[2] The general mechanism is outlined below:

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Ether Aryl Ether (Ar-O-R) Phenoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether Salt Salt (NaX, KX)

Caption: General mechanism of the Williamson ether synthesis.

The efficiency of the Williamson ether synthesis is influenced by several factors, including the strength of the base used for deprotonation, the nature of the solvent, the reaction temperature, and the structure of both the phenoxide and the alkylating agent.[3]

Comparative Performance Analysis in Williamson Ether Synthesis

To provide a clear benchmark, we will compare the performance of this compound against two other commonly used phenols: p-cresol (4-methylphenol) and 4-ethylphenol. The comparison will be based on a standardized Williamson ether synthesis protocol, allowing for an objective assessment of their relative reactivities and yields.

The Competing Phenols
  • This compound: The isopropoxy group is an electron-donating group through resonance, which increases the electron density on the phenoxide oxygen, thereby enhancing its nucleophilicity. However, the bulky nature of the isopropoxy group might introduce steric hindrance, potentially affecting the reaction rate.

  • p-Cresol (4-methylphenol): The methyl group is a weakly electron-donating group through induction, which slightly enhances the nucleophilicity of the corresponding phenoxide compared to unsubstituted phenol.

  • 4-Ethylphenol: Similar to the methyl group, the ethyl group is also a weakly electron-donating group, with a slightly stronger inductive effect than the methyl group.

Standardized Experimental Protocol

The following protocol is a representative procedure for the Williamson ether synthesis of phenols. This standardized approach allows for a more direct comparison of the performance of different phenols.

Materials:

  • Phenol (this compound, p-cresol, or 4-ethylphenol)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl iodide)

  • Solvent (e.g., Acetone or Dimethylformamide - DMF)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (optional, but recommended for biphasic systems)[2]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) in the chosen solvent.

  • Add the base (1.2 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • If using a phase transfer catalyst, add TBAB (0.1 eq.) to the mixture.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Start Dissolve Dissolve Phenol in Solvent Start->Dissolve AddBase Add Base (e.g., NaOH) Dissolve->AddBase AddPTC Add Phase Transfer Catalyst (optional) AddBase->AddPTC AddHalide Add Alkyl Halide AddPTC->AddHalide Reflux Reflux and Monitor by TLC AddHalide->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purify Purification (Column Chromatography) Workup->Purify End Pure Ether Product Purify->End

Caption: Standardized workflow for Williamson ether synthesis.

Performance Comparison: Data and Discussion
PhenolAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
This compound Ethyl IodideK₂CO₃DMF4~90 (Predicted)[3]
p-Cresol Propyl IodideNaOHEthanol/Water167.8[4]
4-Ethylphenol Methyl IodideNaOHBiphasic (aq/org)1High (not quantified)[2]

Discussion of Expected Performance:

  • Nucleophilicity and Reactivity: The electron-donating isopropoxy group in this compound increases the electron density of the aromatic ring and, consequently, the nucleophilicity of the phenoxide oxygen more than the alkyl groups in p-cresol and 4-ethylphenol. This enhanced nucleophilicity is expected to lead to a faster reaction rate under identical conditions. The general trend in nucleophilicity is: 4-Isopropoxyphenoxide > 4-Ethylphenoxide > p-Cresolate.

  • Steric Hindrance: While the isopropoxy group is larger than methyl or ethyl groups, its position at the para position relative to the reactive hydroxyl group means it does not significantly hinder the approach of the alkyl halide to the phenoxide oxygen. Therefore, steric hindrance is not anticipated to be a major differentiating factor in this comparison.

  • Yield: Given the enhanced nucleophilicity and minimal steric hindrance, this compound is predicted to provide excellent yields in the Williamson ether synthesis, likely exceeding those of p-cresol and 4-ethylphenol under optimized and identical conditions. The use of a polar aprotic solvent like DMF is known to accelerate S\textsubscript{N}2 reactions, further contributing to a high expected yield for this compound.[2] The reported 67.8% yield for p-cresol was obtained in a protic solvent mixture, which is generally less favorable for S\textsubscript{N}2 reactions.[4]

Detailed Experimental Protocols

For practical application, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the Williamson ether synthesis of the discussed phenols.

Protocol for this compound

Reaction: O-ethylation of this compound

Materials:

  • This compound: 1.52 g (10 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous: 2.07 g (15 mmol)

  • Ethyl iodide: 1.72 g (1.1 ml, 11 mmol)

  • Dimethylformamide (DMF): 20 mL

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound and DMF.

  • Stir the mixture until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-ethoxy-1-isopropoxybenzene.

Protocol for p-Cresol (4-methylphenol)

This protocol is adapted from a documented undergraduate laboratory experiment.[5]

Reaction: Synthesis of 4-methylphenoxyacetic acid

Materials:

  • p-Cresol: 1.0 g (9.25 mmol)

  • 30% aqueous Sodium Hydroxide (NaOH): 5 mL

  • Chloroacetic acid: 1.5 g (15.9 mmol)

Procedure:

  • In a 25x100 mm test tube, dissolve p-cresol in the aqueous NaOH solution.

  • Add chloroacetic acid to the test tube and stir to dissolve the reagents. Gentle warming may be applied.

  • Clamp the test tube in a hot water bath at 90-100 °C for 30-40 minutes.[5]

  • Cool the tube and dilute the mixture with approximately 10 mL of water.

  • Acidify the solution with 6M HCl until it is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

  • Wash the ether layer with 15 mL of water, followed by extraction with 10 mL of saturated sodium bicarbonate solution.

  • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

  • Filter the solid product using a Büchner funnel and recrystallize from hot water.

Protocol for 4-Ethylphenol

This protocol is based on a phase-transfer catalyzed Williamson ether synthesis.[2]

Reaction: O-methylation of 4-Ethylphenol

Materials:

  • 4-Ethylphenol: 150 mg (1.23 mmol)

  • 25% aqueous Sodium Hydroxide (NaOH): (sufficient to deprotonate)

  • Tetrabutylammonium bromide (TBAB): 0.045 g (0.14 mmol)

  • Methyl iodide: (excess)

Procedure:

  • In a 5 mL conical vial with a spin vane, combine 4-ethylphenol and the aqueous NaOH solution.

  • Gently heat the mixture until the phenol dissolves.

  • Add the phase transfer catalyst, TBAB.

  • Fit the vial with a reflux condenser and add methyl iodide through the top of the condenser.

  • Gently reflux the reaction mixture for one hour.

  • Cool the reaction to room temperature and then briefly in an ice bath.

  • Add 1-2 mL of diethyl ether and a small amount of distilled water.

  • Separate the aqueous layer and extract it with diethyl ether.

  • Combine the organic layers and wash with 5% NaOH solution, followed by a water wash.

  • Dry the ether layer over anhydrous sodium sulfate.

  • The resulting solution contains the crude product, which can be purified by column chromatography.

Conclusion

This comparative guide demonstrates that this compound is a highly effective substrate for the Williamson ether synthesis. Its electron-donating isopropoxy group enhances the nucleophilicity of the corresponding phenoxide, leading to potentially faster reaction rates and higher yields compared to less activated phenols like p-cresol and 4-ethylphenol. The provided experimental protocols offer a practical basis for researchers to implement these reactions and validate the discussed performance characteristics in their own laboratories. By understanding the chemical principles that govern the reactivity of this compound, scientists can better harness its potential in the synthesis of complex molecules for pharmaceutical and other applications.

References

cost-benefit analysis of using 4-Isopropoxyphenol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Cost-Benefit Analysis of 4-Isopropoxyphenol in Chemical Synthesis

For researchers and professionals in drug development and materials science, the selection of synthetic intermediates is a critical decision point, balancing cost, efficiency, and the final properties of the target molecule. This compound, a mono-protected hydroquinone derivative, presents a unique set of characteristics that can be advantageous in specific synthetic contexts. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with common alternatives and offering detailed experimental insights to inform your selection process.

Understanding this compound: A Niche Intermediate

This compound (CAS 7495-77-4) is an aromatic compound featuring a hydroquinone core where one phenolic hydroxyl group is protected as an isopropyl ether.[1] This structure makes it a valuable intermediate for multi-step syntheses where selective functionalization of the free phenol is required, preventing side reactions like di-substitution that would occur with unprotected hydroquinone.

The isopropoxy group, being bulkier than the more common methoxy group, can impart distinct properties to the final molecule, including:

  • Increased Lipophilicity: Enhancing solubility in organic solvents and potentially influencing biological membrane permeability.

  • Metabolic Stability: The isopropyl group can be more resistant to enzymatic cleavage (O-dealkylation) compared to methyl or benzyl groups, a desirable trait in drug development.

  • Modified Steric Profile: The bulk of the isopropoxy group can influence the conformation and binding interactions of the final product.

However, these potential benefits come at a financial cost, as this compound is a specialty chemical with a significantly higher price point than simpler alternatives.[2]

The Synthetic Landscape: How is this compound Made?

The most common laboratory and industrial synthesis of this compound is the Williamson ether synthesis .[3] This reaction involves the selective mono-alkylation of hydroquinone. Due to the similar reactivity of both hydroxyl groups in hydroquinone, achieving high selectivity for the mono-etherified product over the di-etherified byproduct can be challenging and is a key factor in its overall cost.

The general reaction involves deprotonating hydroquinone with a base (like potassium carbonate) to form the phenoxide, which then acts as a nucleophile, attacking an isopropyl electrophile (e.g., 2-bromopropane).[4][5] Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-isopropyl ether.

HQ Hydroquinone a Deprotonation HQ->a Base Base (e.g., K2CO3) Base->a Solvent Solvent (e.g., Acetone) b SN2 Reaction Solvent->b Reaction Medium iPrBr 2-Bromopropane iPrBr->b IPP This compound Side_Product 1,4-Diisopropoxybenzene (Byproduct) a->b Phenoxide Intermediate b->IPP Desired Product b->Side_Product Over-alkylation

Caption: Williamson Ether Synthesis of this compound.

Cost-Benefit Analysis: this compound vs. Alternatives

The decision to use this compound hinges on a direct comparison with other strategies for achieving mono-functionalization of hydroquinone. The primary alternatives are other mono-protected ethers or direct selective alkylation methods.

FeatureThis compoundMequinol (4-Methoxyphenol)4-(Benzyloxy)phenolDirect Selective Alkylation
Approx. Reagent Cost High (~$8-10 / gram)[2]Very Low (~$0.10 / gram)Moderate (~$1 / gram)Low (Cost of HQ + catalyst)
Synthesis Complexity Used directly as starting materialUsed directly as starting materialUsed directly as starting materialRequires careful optimization
Key Benefit Isopropoxy group properties (lipophilicity, stability)Extremely cost-effectiveEasy deprotection (hydrogenolysis)Atom economical, avoids protecting groups
Key Drawback High costMethoxy group may be too simple or metabolically labileBenzyl group can be labile to acidic conditionsCan have selectivity issues, catalyst may be expensive/sensitive
Workup/Purification StraightforwardStraightforwardStraightforwardRequires separation from di-substituted and unreacted HQ
Safety Profile Harmful irritant[6]IrritantIrritantDependent on reagents and catalyst used
In-Depth Comparison
  • This compound: The premium choice. Its use is justified only when the specific properties of the isopropoxy group are essential for the final product's performance, for instance, in tuning the pharmacokinetic profile of a drug candidate. The high upfront cost is weighed against the potential for higher value and performance of the final product.

  • Mequinol (4-Methoxyphenol): The workhorse for general synthesis. It is the most cost-effective option when a simple, stable mono-protected hydroquinone is needed and the specific electronic or steric properties of the protecting group are not critical.

  • 4-(Benzyloxy)phenol: The versatile intermediate. The key advantage is the ease of deprotection. The benzyl group can be cleanly removed via catalytic hydrogenation under neutral conditions, which is ideal for sensitive substrates that cannot tolerate the harsh conditions sometimes required to cleave alkyl ethers. Its cost is intermediate between mequinol and this compound.

  • Direct Selective Alkylation: The "green" and atom-economical approach.[7] This strategy avoids the use of pre-formed protected intermediates. Methods using catalysts like NaNO2 under acidic conditions can selectively mono-alkylate hydroquinone.[7] While the raw material costs are low, this approach shifts the cost and complexity to process development. It requires significant optimization to achieve high selectivity and yield, and may not be practical for small-scale research where speed and predictability are prioritized over raw material cost.

start Project Goal: Mono-functionalize Hydroquinone cost_check Is cost the primary constraint? start->cost_check properties_check Are specific properties of the isopropoxy group required? cost_check->properties_check No use_mequinol Use Mequinol (4-Methoxyphenol) cost_check->use_mequinol Yes deprotection_check Is mild, selective deprotection (hydrogenolysis) needed? properties_check->deprotection_check No use_ipp Use this compound properties_check->use_ipp Yes green_chem_check Is process optimization for a green, atom-economical route feasible? deprotection_check->green_chem_check No use_bn Use 4-(Benzyloxy)phenol deprotection_check->use_bn Yes green_chem_check->use_mequinol No, use default use_direct Develop Direct Selective Alkylation Method green_chem_check->use_direct Yes

Caption: Decision workflow for selecting a hydroquinone intermediate.

Experimental Protocols and Data

To provide a practical comparison, we outline a standard protocol for using these intermediates in a subsequent etherification reaction and present the resulting cost analysis.

Workflow: Synthesis of a Hydroquinone Di-ether via Stepwise Alkylation

This workflow demonstrates the use of a mono-protected hydroquinone to synthesize an unsymmetrical di-ether.

cluster_0 Step 1: First Alkylation cluster_1 Optional Step 2: Deprotection Start This compound (or alternative) Reaction1 Heat / Stir Start->Reaction1 Reagents1 Base (K2CO3) Alkyl Halide (R-X) Solvent (DMF) Reagents1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Unsymmetrical Di-ether Product Workup1->Intermediate Deprotection Deprotection Conditions (e.g., H2, Pd/C for Benzyl) Final_Product Final Mono-alkylated HQ Intermediate->Final_Product Deprotection (if needed)

Caption: General workflow for using mono-protected hydroquinones.
Protocol: Synthesis of 1-Isopropoxy-4-propoxybenzene

This protocol details the alkylation of the free hydroxyl group of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of phenol).

  • Reagent Addition: Add 1-bromopropane (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour into water. Extract the aqueous phase three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Comparative Cost Analysis for Synthesizing 1 mole of Target Product

Assumptions: 90% yield for the reaction step. Reagent costs are based on typical catalogue prices for mid-quantity purchases. Solvent and base costs are included.

ParameterUsing this compoundUsing MequinolUsing 4-(Benzyloxy)phenol
Starting Phenol (1.1 mol) ~$1,300~$20~$200
1-Bromopropane (1.2 mol) ~$50~$50~$50
K2CO3 & Solvents ~$100~$100~$100
Total Estimated Cost ~$1,450 ~$170 ~$350

This stark comparison highlights that the material cost for a synthesis starting with this compound is approximately 8.5 times higher than one starting with Mequinol. This cost must be justified by a demonstrable improvement in the final product's performance or value.

Safety and Handling Considerations

Phenolic compounds require careful handling.

  • This compound: Harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation.[1][6]

  • Mequinol & 4-(Benzyloxy)phenol: Possess similar hazards and should be handled with equivalent care.

  • General Precautions: Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid creating dust. Ensure an eyewash station and safety shower are accessible.

Conclusion and Recommendations

The choice to employ this compound in a synthesis is a strategic one, not a routine substitution.

  • Choose this compound when: The unique steric, lipophilic, or metabolic stability profile conferred by the isopropoxy group is a critical design element of the target molecule, particularly in late-stage pharmaceutical development or high-performance materials science where the added cost is offset by significantly enhanced performance.

  • Choose Mequinol when: Cost is a primary driver and a simple, robust mono-protected hydroquinone is sufficient for the synthetic route. It is the default choice for early-stage research and commodity chemical synthesis.

  • Choose 4-(Benzyloxy)phenol when: The synthetic plan requires a protecting group that can be removed under very mild, specific conditions (hydrogenolysis) that are orthogonal to other functional groups in the molecule.

  • Consider Direct Alkylation when: The synthesis is performed at a large scale where the cost savings from avoiding a pre-functionalized intermediate outweigh the process development and optimization costs required to ensure high selectivity.

By carefully weighing these factors, researchers can make an informed, evidence-based decision that aligns with both the scientific goals and the economic realities of their project.

References

A Comparative Guide to the Synthesis of 4-Isopropoxyphenol: An Environmental Impact Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxyphenol is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis, therefore, is of significant industrial interest. However, with increasing environmental regulations and a growing emphasis on sustainable practices, it is crucial to evaluate the environmental impact of its manufacturing processes. This guide provides an in-depth comparison of different synthetic routes to this compound, focusing on green chemistry principles, experimental data, and the intrinsic hazards of the materials used. We will explore the traditional Williamson ether synthesis, a more environmentally benign approach using phase-transfer catalysis, and the potential for direct alkylation with isopropyl alcohol.

Synthesis Routes: A Comparative Analysis

The synthesis of this compound typically involves the O-alkylation of hydroquinone. The choice of alkylating agent, solvent, and catalyst significantly influences the environmental footprint of the process.

Route 1: The Traditional Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and widely used method for preparing ethers. In the context of this compound synthesis, this typically involves the reaction of hydroquinone with an isopropyl halide (such as isopropyl bromide) in the presence of a strong base and a polar aprotic solvent like N,N-dimethylformamide (DMF).

The reaction proceeds via an SN2 mechanism where the hydroquinone is first deprotonated by the base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide.

Challenges from an Environmental Perspective:

  • Use of Hazardous Reagents: Isopropyl bromide is a toxic and flammable compound.[1][2]

  • High-Impact Solvents: N,N-Dimethylformamide (DMF) is a reprotoxic solvent and is facing increasing regulatory restrictions.[3][4] It is also a potent liver toxin.[5] While effective in dissolving reactants, its high boiling point makes it energy-intensive to remove, and its toxicity poses significant health and environmental risks.[3][6][7][8]

  • Waste Generation: The reaction generates stoichiometric amounts of inorganic salt waste (e.g., sodium bromide), which requires disposal.

Route 2: A Greener Approach with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) offers a greener alternative to the traditional Williamson ether synthesis.[9][10] PTC facilitates the reaction between reactants in immiscible phases, such as an aqueous phase containing the deprotonated hydroquinone and an organic phase containing the alkylating agent.[11] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[12]

Environmental Advantages of PTC:

  • Avoidance of Hazardous Solvents: PTC can often be performed in biphasic systems with water and a less harmful organic solvent (like toluene), or even under solvent-free conditions, thus eliminating the need for solvents like DMF.[11][13]

  • Milder Reaction Conditions: These reactions can often be carried out at lower temperatures, reducing energy consumption.[11]

  • Reduced Waste: The use of a catalytic amount of the phase-transfer agent minimizes waste compared to stoichiometric reagents.

Route 3: Direct Alkylation with Isopropyl Alcohol

A potentially even greener route is the direct alkylation of hydroquinone with isopropyl alcohol. This approach avoids the use of isopropyl halide altogether, thereby eliminating the generation of halide waste. The reaction is typically acid-catalyzed, using catalysts such as phosphoric acid or solid acid catalysts.[2]

Potential Environmental Benefits:

  • Atom Economy: This route has a higher theoretical atom economy as the only byproduct is water.

  • Benign Alkylating Agent: Isopropyl alcohol is significantly less hazardous than isopropyl bromide.[14][15][16][17][18]

  • Elimination of Halide Waste: This is a major advantage from an environmental and cost perspective.

Challenges:

  • Catalyst Separation: The use of homogeneous acid catalysts like phosphoric acid can lead to challenges in separation and potential corrosion issues. Solid acid catalysts can mitigate these problems but may have lower activity or stability.

  • Selectivity: Controlling the reaction to favor mono-alkylation over di-alkylation can be challenging.

Environmental Impact Assessment: A Quantitative Comparison

To objectively compare these synthetic routes, we can use established green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).[8][11][19][20][21]

Green Chemistry Metrics
MetricTraditional Williamson Ether SynthesisPhase-Transfer Catalysis (PTC)Direct Alkylation with Isopropyl Alcohol
Atom Economy LowerLowerHigher
E-Factor Higher (significant solvent and salt waste)Moderate (reduced solvent waste)Lower (minimal waste)
Reagent Hazard High (Isopropyl Bromide)High (Isopropyl Bromide)Low (Isopropyl Alcohol)
Solvent Hazard High (DMF)Low to Moderate (e.g., Toluene/Water)Low to Moderate (depends on catalyst and conditions)

Atom Economy is a measure of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.[11]

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.[20]

Experimental Protocols

Protocol 1: Traditional Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis of similar phenolic compounds.[5][10]

Materials:

  • Hydroquinone

  • Isopropyl bromide

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.

  • Carefully add powdered sodium hydroxide (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add isopropyl bromide (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound

This protocol is based on general procedures for PTC-mediated O-alkylation of phenols.

Materials:

  • Hydroquinone

  • Isopropyl bromide

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve hydroquinone (5-10 equivalents to favor mono-alkylation) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (1.5 equivalents based on the limiting reagent, isopropyl bromide).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), in a catalytic amount (5-10 mol% relative to isopropyl bromide).

  • Stir the biphasic mixture vigorously.

  • Slowly add isopropyl bromide (1 equivalent) to the reaction mixture at room temperature.

  • Heat the mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a 5% sodium hydroxide solution to remove unreacted hydroquinone, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthesis Workflows

Synthesis_Comparison cluster_0 Traditional Williamson Ether Synthesis cluster_1 Phase-Transfer Catalysis (PTC) cluster_2 Direct Alkylation a0 Hydroquinone + Isopropyl Bromide a1 Strong Base (e.g., NaOH) in DMF a0->a1 a2 Reaction at 80-90°C a1->a2 a3 Aqueous Workup & Extraction a2->a3 a4 Purification a3->a4 a5 This compound a4->a5 b0 Hydroquinone + Isopropyl Bromide b1 Aqueous NaOH + Toluene + PTC (TBAB) b0->b1 b2 Reaction at 60-70°C b1->b2 b3 Phase Separation & Extraction b2->b3 b4 Purification b3->b4 b5 This compound b4->b5 c0 Hydroquinone + Isopropyl Alcohol c1 Acid Catalyst (e.g., H3PO4 or Solid Acid) c0->c1 c2 Reaction at 70-150°C c1->c2 c3 Catalyst Removal & Neutralization c2->c3 c4 Purification c3->c4 c5 This compound c4->c5 Green_Metrics_Evaluation reagents Reactants (Hydroquinone, Alkylating Agent, Base) atom_economy Atom Economy (Product Mass / Reactant Mass) reagents->atom_economy e_factor E-Factor (Waste Mass / Product Mass) reagents->e_factor product Desired Product (this compound) product->atom_economy product->e_factor byproducts Byproducts (Salt, Water) waste Total Waste byproducts->waste solvents Solvents & Auxiliaries solvents->waste waste->e_factor environmental_impact Overall Environmental Impact atom_economy->environmental_impact e_factor->environmental_impact

References

A Comparative Guide to Alternatives for 4-Isopropoxyphenol in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of alternatives to 4-Isopropoxyphenol, a versatile compound utilized in fine chemical manufacturing both as a polymerization inhibitor and a key synthetic intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple listing of alternatives. It delves into the functional context of this compound, offering experimental data, detailed protocols, and a logical framework for selecting the most suitable replacement based on specific application requirements.

The Dual Role of this compound in Chemical Synthesis

This compound (CAS 7495-77-4) is a substituted phenolic compound valued for two primary functions in the fine chemical industry.[1] Understanding these roles is critical to identifying appropriate functional replacements.

  • As a Polymerization Inhibitor: Like many phenolic compounds, this compound can act as a radical scavenger to prevent the premature and uncontrolled polymerization of reactive monomers during synthesis, purification, and storage. This is crucial for ensuring process safety and final product quality.

  • As a Synthetic Intermediate: The reactive hydroxyl group and the stable isopropoxy moiety make it a valuable building block for more complex molecules. It is notably used in the synthesis of specialty chemicals, such as diaryl sulfones which are precursors to kinase inhibitors in pharmaceutical development, and in the creation of high-performance polymers.

This guide will address alternatives for each of these distinct applications.

Alternatives in Polymerization Inhibition: A Performance-Based Comparison

The primary mechanism of phenolic inhibitors is the donation of a hydrogen atom from the hydroxyl group to terminate propagating radical chains. The efficiency of this process is influenced by the nature and position of substituents on the phenol ring. However, other classes of compounds, such as stable nitroxide radicals, offer alternative mechanisms and often superior performance, particularly at high temperatures.

Leading Alternatives to Phenolic Inhibitors

Several classes of compounds are established as effective polymerization inhibitors and serve as viable alternatives to this compound.

  • Other Phenolic Compounds: This is the most direct class of alternatives and includes compounds like butylated hydroxytoluene (BHT) and 2,6-di-tert-butyl-4-methoxyphenol (DTBMP). Their performance is dictated by the steric hindrance around the hydroxyl group and the electronic effects of the ring substituents.

  • Stable Nitroxide Radicals: Compounds like 4-hydroxy-2,2,6,6-tetramethyl piperidine 1-oxyl (4-hydroxy-TEMPO) are highly efficient radical scavengers that do not require oxygen to function, making them excellent "true inhibitors".[2][3]

  • Quinones and Aromatic Amines: These represent older classes of inhibitors that are also effective but can have limitations in certain applications.[4]

Comparative Efficacy in Styrene Polymerization

A study by Ghaffari et al. provides valuable experimental data on the comparative performance of various inhibitors in preventing the thermal polymerization of styrene, a common challenge in fine chemical manufacturing.[3][5] The data clearly demonstrates the superior performance of certain alternatives.

Inhibitor ClassCompoundConcentration (ppm)Polymer Growth (%) after 4h at 120°CStyrene Conversion (%) after 4h at 120°C
Phenolic 2,6-di-tert-butyl-4-methoxyphenol (DTBMP)5016.400.048
Phenolic Butylated hydroxytoluene (BHT)5042.500.111
Nitroxide Radical 4-hydroxy-TEMPO5024.850.065
Nitroxide Radical 4-oxo-TEMPO5046.800.134

Data extracted from "A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization" (2019).[3][5]

Analysis: The data reveals that the phenolic inhibitor DTBMP shows the best performance among the tested compounds, with the lowest polymer growth and styrene conversion.[3][6] The stable radical 4-hydroxy-TEMPO also demonstrates excellent inhibition.[3] This quantitative comparison underscores that while this compound is a functional inhibitor, more effective alternatives exist.

Experimental Protocol: Comparative Evaluation of Polymerization Inhibitors

This protocol is adapted from the methodology used by Ghaffari et al. and provides a robust framework for comparing the efficacy of this compound against any chosen alternative.[3]

Objective: To quantify the inhibitory effect of a test compound on the thermal polymerization of styrene monomer.

Materials:

  • Styrene monomer (freshly distilled to remove storage inhibitors)

  • Test Inhibitor (e.g., this compound, DTBMP, 4-hydroxy-TEMPO)

  • Methanol

  • Deionized water

  • Accelerating Rate Calorimeter (ARC) or a similar reaction vessel equipped for heating and stirring under an inert atmosphere.

Procedure:

  • Preparation of Inhibitor Stock Solution: Prepare a stock solution of the inhibitor at a known concentration (e.g., 5000 ppm in styrene).

  • Reaction Setup:

    • Add a known weight of undesired polymer (as a nucleation source) to the reaction vessel.

    • Inject 2 mL of deionized water to act as a controlled oxygen source, which can initiate polymerization.[3]

    • Add the required volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 50 ppm).

    • Inject 50 mL of purified styrene monomer into the vessel.

  • Reaction Conditions:

    • Seal the reactor and purge with an inert gas (e.g., Nitrogen).

    • Heat the reaction mixture to a constant temperature (e.g., 120°C) while stirring.

  • Monitoring and Analysis:

    • Maintain the reaction for a set period (e.g., 4 hours).

    • After the reaction time, cool the mixture rapidly to quench the polymerization.

    • Precipitate the formed polymer by adding approximately 5 mL of methanol.

    • Filter the precipitate, dry it at 100°C to remove residual methanol, and weigh the final polymer mass.

  • Calculation:

    • Calculate the Polymer Growth Percentage using the formula: Growth % = (weight of final polymer / weight of initial monomer) * 100[6]

Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Distill Styrene Monomer B Prepare Inhibitor Stock Solution A->B C Charge Reactor: 1. Polymer Seed 2. DI Water 3. Inhibitor Solution 4. Styrene Monomer B->C D Seal, Purge with N2, Heat to 120°C C->D E Hold for 4 hours with stirring D->E F Cool Reaction Mixture E->F G Precipitate Polymer with Methanol F->G H Filter, Dry, and Weigh Final Polymer G->H I Calculate Polymer Growth % H->I

Caption: Workflow for comparing polymerization inhibitor efficacy.

Alternatives as Synthetic Intermediates: A Context-Driven Approach

Identifying a "drop-in" replacement for a synthetic intermediate is more complex than for a process additive like an inhibitor. The choice of intermediate directly influences the structure, reactivity, and properties of the final product. Therefore, alternatives must be considered within the context of the desired end molecule.

Application: Synthesis of Diaryl Sulfone Scaffolds for Kinase Inhibitors

Diaryl sulfones are a common structural motif in kinase inhibitors. The synthesis often involves the coupling of a substituted phenol with a sulfonyl chloride derivative. This compound is used to introduce the 4-isopropoxyphenyl group into the final molecule.

Logical Alternatives: Other commercially available 4-substituted phenols with varying steric and electronic properties are the most logical alternatives. These include:

  • 4-Ethoxyphenol (CAS 622-62-8): Structurally very similar, with a slightly less bulky alkoxy group. It is widely used as a synthetic intermediate in its own right.[7][8]

  • 4-tert-Butylphenol (CAS 98-54-4): Features a bulky, electron-donating alkyl group instead of an alkoxy group. It is a common intermediate in the production of polymers and resins.[9][10][11]

Projected Comparative Analysis for Diaryl Sulfone Synthesis

Since direct comparative studies are scarce, this table projects the performance based on fundamental chemical principles.

FeatureThis compound4-Ethoxyphenol4-tert-Butylphenol
Reactivity Good nucleophilicity of the hydroxyl group.Similar to this compound, potentially slightly higher due to less steric hindrance.Good nucleophilicity; the tert-butyl group is strongly electron-donating.
Steric Hindrance Moderate steric bulk from the isopropoxy group.Lower steric bulk compared to the isopropoxy group.High steric bulk from the tert-butyl group, which may hinder reactions at the hydroxyl group or adjacent positions.
Solubility of Final Product The isopropoxy group generally imparts good solubility in organic solvents.The ethoxy group also provides good solubility.The tert-butyl group significantly increases lipophilicity and solubility in non-polar solvents.
Potential Advantages Balanced properties of reactivity and solubility.Potentially faster reaction rates due to lower steric hindrance.Can be used to probe steric limits of a binding pocket in drug discovery; enhances lipophilicity.
Potential Disadvantages None typically noted.None typically noted.The bulky group may sterically clash and prevent the desired reaction or reduce yields.
Experimental Protocol: Synthesis of 4-((4-Alkoxy/Alkylphenyl)sulfonyl)phenol

This generalized protocol can be adapted to compare the performance of this compound with alternatives like 4-Ethoxyphenol and 4-tert-Butylphenol in the synthesis of a diaryl sulfone.

Objective: To synthesize and compare the yields of diaryl sulfones using different 4-substituted phenol starting materials.

Materials:

  • 4-Substituted Phenol (e.g., this compound, 4-Ethoxyphenol, or 4-tert-Butylphenol)

  • 4-Acetoxybenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware for organic synthesis under inert atmosphere.

Procedure:

  • Reaction Setup:

    • Dissolve the 4-substituted phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add anhydrous pyridine (1.1 eq) to the solution.

  • Sulfonylation:

    • In a separate flask, dissolve 4-acetoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cold phenol solution over 30 minutes.

    • Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected diaryl sulfone.

  • Deprotection:

    • Dissolve the crude product in a mixture of methanol and water.

    • Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Purification and Analysis:

    • Cool the reaction mixture and neutralize with 1M HCl until acidic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

    • Characterize the product by NMR and mass spectrometry and determine the isolated yield.

Synthetic Pathway for Diaryl Sulfones

G A 4-Substituted Phenol (R = O-iPr, O-Et, t-Bu) C Sulfonylation (Pyridine, DCM, 0°C to RT) A->C B 4-Acetoxybenzenesulfonyl chloride B->C D Protected Diaryl Sulfone C->D Workup E Deprotection (NaOH, MeOH/H2O, Reflux) D->E F Final Diaryl Sulfone Product E->F Purification

Caption: General synthesis of diaryl sulfones from 4-substituted phenols.

Application: High-Performance Polysulfones

While this compound is not a direct monomer in polymerization, its structure is analogous to the repeating units in polymers derived from bisphenols. The principles governing how a bisphenol's structure affects the final polymer's properties can be used to understand the role of substituted phenols in materials science. Polysulfones are typically synthesized via the polycondensation of a bisphenol with 4,4′-dichlorodiphenyl sulfone. The choice of bisphenol is a key determinant of the polymer's characteristics.

Alternatives to Standard Bisphenol A (BPA):

  • Bisphenol F (BPF): The bridging isopropylidene group of BPA is replaced by a methylene group.

  • Bisphenol Z (BPZ): The bridging group is a cyclohexane ring.[12]

Impact of Bisphenol Structure on Polysulfone Properties

PropertyBisphenol A (BPA)-based PolysulfoneBisphenol F (BPF)-based PolysulfoneBisphenol Z (BPZ)-based Polysulfone
Glass Transition Temp. (Tg) ~185 °CLower than BPA-based PSUHigher than BPA-based PSU
Thermal Stability HighHighHigh
Mechanical Properties Rigid and strongMore flexible than BPA-based PSUHigh rigidity and strength
Key Structural Feature Gem-dimethyl groupMethylene bridgeCyclohexane bridge

This is a qualitative comparison based on established structure-property relationships.[13]

Analysis: The structure of the bisphenol has a profound impact on the final polymer. Replacing the gem-dimethyl group of BPA with a more flexible methylene bridge (BPF) lowers the glass transition temperature, while introducing a rigid cyclic structure (BPZ) increases it.[12][13] This demonstrates that by analogy, changing the substituent on a phenol (e.g., from isopropoxy to tert-butyl) will significantly alter the properties of any resulting material.

Conclusion and Recommendations

This compound is a competent molecule for its roles in fine chemical manufacturing, but it is not always the optimal choice. This guide demonstrates that superior alternatives are available, and the selection process should be driven by the specific demands of the application.

  • For Polymerization Inhibition: For applications requiring the highest efficacy, especially at elevated temperatures, 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and stable nitroxide radicals like 4-hydroxy-TEMPO represent superior, data-backed alternatives.

  • For use as a Synthetic Intermediate: There is no universal substitute. The choice of an alternative is a strategic decision in the molecular design process.

    • 4-Ethoxyphenol is a logical, less sterically hindered alternative for creating structurally similar molecules.

    • 4-tert-Butylphenol offers a means to significantly increase lipophilicity and introduce steric bulk, which can be advantageous in tuning the properties of pharmaceuticals or polymers.

Researchers and development professionals are encouraged to use the provided protocols to conduct direct comparative experiments with their specific systems. This empirical approach, guided by the principles and data outlined in this guide, will ensure the selection of the most effective and appropriate chemical for their manufacturing needs.

References

Safety Operating Guide

Navigating the Afterlife of a Reagent: A Comprehensive Guide to the Proper Disposal of 4-Isopropoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these materials is not merely a logistical task but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Isopropoxyphenol, ensuring that its journey from benchtop to final disposition is managed with the utmost care and scientific rigor.

Chemical Profile and Hazard Analysis: Understanding the "Why"

Before delving into disposal protocols, it is imperative to understand the inherent characteristics of this compound that dictate its handling and disposal requirements.

Chemical Identity:

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 7495-77-4--INVALID-LINK--
Molecular Formula C₉H₁₂O₂--INVALID-LINK--
Molecular Weight 152.19 g/mol --INVALID-LINK--
Appearance Off-white to beige crystalline solid-

Hazard Profile:

This compound is classified as a hazardous substance, and its disposal is governed by regulations for toxic chemical waste.[1] It is crucial to recognize the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

The U.S. Environmental Protection Agency (EPA) designates certain discarded commercial chemical products as hazardous wastes. These are categorized into the "P-list" for acutely hazardous wastes and the "U-list" for toxic wastes.[1][2] While this compound is not explicitly on the P or U lists, its phenolic structure and toxicological profile warrant its management as a hazardous waste.[1][2][3]

Environmental Fate:

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting. This workflow is designed to be a self-validating system, minimizing risks at each stage.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposition A 1. Identify Waste Streams (Solid vs. Liquid) B 2. Select Compatible Waste Containers A->B  Select appropriate  container type C 3. Segregate from Incompatible Chemicals B->C  Prevent hazardous  reactions D 4. Label Waste Container Correctly C->D  Ensure proper  identification E 5. Keep Container Closed D->E  Minimize vapor  exposure F 6. Store in Designated Satellite Accumulation Area (SAA) E->F  Comply with storage  regulations G 7. Request Waste Pickup F->G  Initiate formal  disposal process H 8. Document Waste Generation G->H  Maintain accurate  records

Figure 1: A procedural workflow for the proper disposal of this compound waste.

Step 1: Identify Waste Streams

Segregate this compound waste at the point of generation. Differentiate between:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and weighing boats, and absorbent materials from spill cleanups.

  • Liquid Waste: Unused or spent solutions containing this compound.

Step 2: Select Compatible Waste Containers

The choice of waste container is critical to prevent leaks and reactions.

  • For Liquid Waste: Use a dedicated, leak-proof, and shatter-proof container, preferably made of high-density polyethylene (HDPE) or glass.[7][8] Ensure the container has a secure screw-top cap.

  • For Solid Waste: Collect in a sealable, puncture-resistant container or a durable plastic bag designated for solid chemical waste.[9][10]

Step 3: Segregate from Incompatible Chemicals

Never mix this compound waste with incompatible chemicals. Phenolic compounds are generally incompatible with strong oxidizing agents, bases, and certain metals.[11] Consult a chemical compatibility chart and your institution's safety guidelines.[11][12][13][14][15]

Figure 2: Incompatibility diagram for this compound waste.

Step 4: Label Waste Container Correctly

Proper labeling is a cornerstone of safe waste management.[16] The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound".

  • The concentration or percentage of the chemical in the waste.

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date of waste accumulation.

  • The name and contact information of the generating researcher or lab.

Step 5: Keep Container Closed

Waste containers must be kept securely closed at all times, except when adding waste.[17] This minimizes the release of harmful vapors and prevents spills.

Step 6: Store in a Designated Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general traffic areas.

  • In secondary containment to capture any potential leaks.

Step 7: Request Waste Pickup

Once the waste container is full (no more than 90% capacity) or when the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[10][18] Do not dispose of this compound down the drain or in the regular trash.[10]

Step 8: Document Waste Generation

Maintain a log of the hazardous waste generated in your laboratory. This documentation is essential for regulatory compliance and for your institution's waste management program.

Spill Management: An Immediate Action Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For larger spills, a face shield and respiratory protection may be necessary.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials, such as vermiculite or sand, to contain the spill.[4]

  • Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous solid waste.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the detailed procedures outlined in this guide, researchers and laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. This commitment to the complete lifecycle of a chemical reagent is a hallmark of a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Isopropoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.